Product packaging for 7-Fluoro-1-methyl-1H-indazole(Cat. No.:CAS No. 1187386-23-7)

7-Fluoro-1-methyl-1H-indazole

Cat. No.: B1463827
CAS No.: 1187386-23-7
M. Wt: 150.15 g/mol
InChI Key: YIWGGTRPMBJHIH-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indazole (CAS 1187386-23-7) is a fluorinated indazole derivative used primarily in research settings as a key synthetic intermediate for developing novel bioactive molecules . Its structure confers relevance in medicinal chemistry, particularly in the exploration of compounds with potential anticancer and anti-inflammatory activities, aligning with the broad therapeutic applications of the indazole scaffold . This compound serves as a crucial building block in the synthesis of more complex molecules designed to interact with central nervous system receptors and inhibit specific protein kinases, such as C-Met receptor tyrosine kinase, with studies reporting inhibitory concentrations (IC50) in the nanomolar range . Furthermore, certain indazole derivatives have been identified as potent inhibitors of the Wnt signaling pathway and beta-catenin/Tcf protein-protein interactions, highlighting their value in ongoing oncology and neurodegeneration research . It is also encountered in forensic analysis as a component of certain synthetic cannabinoid products, raising significant regulatory and safety concerns . The product is offered with a high purity specification and must be stored sealed and dry at 2-8°C . This chemical is strictly for professional research and industrial or commercial usage only; it is not intended for medical or consumer use, including human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B1463827 7-Fluoro-1-methyl-1H-indazole CAS No. 1187386-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWGGTRPMBJHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675207
Record name 7-Fluoro-1-methyl-1H-indazole
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Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-23-7
Record name 7-Fluoro-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole (CAS: 1187386-23-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, the indazole ring system, is a well-recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins.

Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1] The fluorination of organic molecules is a common strategy in drug design to enhance properties such as metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1187386-23-7[3]
Molecular Formula C₈H₇FN₂[3]
Molecular Weight 150.16 g/mol [3]
Appearance Not explicitly stated, but related compounds are often crystalline solids.General Knowledge
Solubility No specific data available. Expected to be soluble in common organic solvents.General Knowledge
Melting Point Not available in the searched literature.
Boiling Point Not available in the searched literature.

Synthesis

The synthesis of this compound can be approached in a two-step process starting from a suitable precursor. A general workflow is outlined below, which involves the initial synthesis of the 7-fluoro-1H-indazole core followed by N-methylation.

General synthetic workflow for this compound.
Part 1: Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of the 7-fluoro-1H-indazole scaffold starts from 2-fluoro-6-methylaniline.[1]

Experimental Protocol:

  • Acetylation of 2-Fluoro-6-methylaniline:

    • To a solution of 2-fluoro-6-methylaniline (1.0 equivalent) in a suitable solvent such as ethyl acetate, slowly add acetic anhydride (1.0 equivalent) at 0 °C.

    • Stir the reaction mixture at a controlled temperature (e.g., not exceeding 5°C) for a designated time (e.g., 30 minutes).[1]

    • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

  • Cyclization to 7-Fluoro-1H-acetylindazole:

    • In a reaction vessel, combine 2-fluoro-6-methylphenylacetamide (1.0 equivalent), acetic acid, and acetic anhydride in a solvent like toluene.

    • Heat the mixture and slowly add isoamyl nitrite.[1]

    • After the addition is complete, continue heating for a short period (e.g., 30 minutes).

    • Remove the solvent under reduced pressure to yield 7-fluoro-1H-acetylindazole.

  • Deacetylation to 7-Fluoro-1H-indazole:

    • Treat the 7-fluoro-1H-acetylindazole intermediate with a base, such as ammonia in methanol.[1]

    • Heat the reaction mixture (e.g., to 40°C) for a couple of hours.

    • Removal of the solvent followed by cooling and precipitation will afford the desired 7-fluoro-1H-indazole.

Part 2: N-Methylation of 7-Fluoro-1H-indazole

The N-methylation of the indazole ring can be achieved using a variety of methylating agents under basic conditions. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the indazole ring.[4] A general protocol for N1-methylation is described below.[5]

Experimental Protocol:

  • Deprotonation:

    • To a stirred solution of 7-fluoro-1H-indazole (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation:

    • Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The coupling of the aromatic protons with the fluorine atom will result in characteristic splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to or in proximity to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 7-position, and its chemical shift will be sensitive to the electronic environment of the indazole ring.[6][7]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound (150.16 g/mol ). The fragmentation pattern can provide further structural information.

Applications in Drug Discovery

The indazole scaffold is a key component in numerous biologically active compounds, and its fluorinated derivatives are of particular interest in medicinal chemistry.[8][9] Indazole-containing molecules have been successfully developed as kinase inhibitors, with several approved drugs for the treatment of cancer.[8]

Potential mechanism of action for indazole-based kinase inhibitors.

While specific biological activity data for this compound is not extensively published, its structural features suggest potential as an inhibitor of various protein kinases. The 7-fluoro substituent can enhance binding affinity and modulate the pharmacokinetic profile of the molecule. Researchers may utilize this compound as a building block or a lead compound in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[1] For instance, other 7-substituted indazoles have been investigated as inhibitors of nitric oxide synthases (NOS).[10]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) for this compound indicates that it should be handled with care.[3]

  • Hazard Identification: The toxicological properties of this specific compound have not been fully investigated. It may be harmful if ingested or inhaled and can be irritating to the mucous membranes and upper respiratory tract.[3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established synthetic methodologies. The strategic placement of the fluorine and methyl groups on the indazole scaffold provides a foundation for the development of novel compounds with tailored biological activities. Further investigation into the specific biological targets and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and researchers working with this and related fluorinated indazole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-1-methyl-1H-indazole (CAS No: 1187386-23-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the current scarcity of published experimental data for this specific molecule, this document emphasizes the robust experimental methodologies and analytical principles required for its thorough characterization. We will explore the strategic importance of each property—from solubility and lipophilicity to spectral identity—and provide detailed, field-proven protocols for their determination. This guide is intended to serve as a foundational resource for scientists, enabling them to anticipate the behavior of this molecule and to design rigorous, self-validating experiments for its evaluation.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][2] The strategic introduction of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

The methylation at the N1 position further refines the molecule's profile by removing the hydrogen bond donor capability of the parent indazole, which can significantly alter its solubility and receptor interaction profile. Understanding the precise physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical step in unlocking its therapeutic potential.

Compound Identity:

Property Value Source
Chemical Name This compound -
CAS Number 1187386-23-7 [4]
Molecular Formula C₈H₇FN₂ -
Molecular Weight 150.16 g/mol -

| Canonical SMILES | CN1C2=C(C=N1)C=CC=C2F | - |

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of a compound are prerequisites for any further study. This is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, we can predict the expected features based on its structure and data from analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F couplings. The N-methyl group should appear as a singlet, typically in the 3.8-4.2 ppm range, shifted downfield due to the influence of the aromatic system.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The presence of the fluorine atom will introduce C-F coupling constants (J-coupling), which are invaluable for confirming the position of the fluorine substituent. The carbon directly bonded to fluorine (C7) will show a large one-bond coupling (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[8] A single resonance is expected for the fluorine atom at the C7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[9][10] The signal will be split by neighboring aromatic protons, providing further structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the expected exact mass of the molecular ion [M+H]⁺ would be calculated from its formula, C₈H₇FN₂. The fragmentation pattern observed in the MS/MS spectrum would provide further structural evidence, likely showing characteristic losses of methyl or HCN fragments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1620 cm⁻¹

  • C-F stretching: A strong, characteristic band typically in the 1000-1300 cm⁻¹ region.[11][12][13]

The workflow for comprehensive structural elucidation is a multi-step, iterative process.

Caption: Workflow for the synthesis and structural confirmation of a novel compound.

Core Physicochemical Properties: Measurement and Significance

The following properties are fundamental to predicting a compound's behavior in biological systems. The provided quantitative data are predicted values based on computational models for structurally similar compounds, as robust experimental data is not yet available in the literature.[14][15][16][17] They serve as valuable initial estimates for experimental design.

Summary of Predicted Physicochemical Properties:

Property Predicted Value Significance in Drug Development
Boiling Point ~320 °C @ 760 Torr Indicates volatility and thermal stability.[14]
pKa ~ -0.05 Influences ionization state at physiological pH, affecting solubility and cell permeability.[14]

| cLogP | ~ 1.7 - 2.4 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance.[15][16] |

Melting Point and Thermal Stability

Significance: The melting point is a primary indicator of a compound's purity and the stability of its crystal lattice. For drug development, a sharp melting point suggests a pure, crystalline solid, which is desirable for formulation and stability. Thermal analysis also reveals potential polymorphs, hydrates, or solvates, which can have profound effects on a drug's bioavailability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard for determining melting point and other thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent sublimation or decomposition during heating. An empty sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

    • A constant flow of inert nitrogen gas is maintained to prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: The choice of a controlled heating rate is critical. A rate that is too fast can lead to thermal lag and an artificially elevated apparent melting point. A hermetically sealed pan is essential for compounds that might be volatile or hygroscopic, ensuring the measured event is true melting and not evaporation.

Aqueous Solubility

Significance: Poor aqueous solubility is a major hurdle in drug development, leading to low absorption and poor bioavailability. Determining solubility early in the discovery process allows for the development of formulation strategies or chemical modifications to improve this critical property.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)

This equilibrium-based method is considered the most reliable for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that solid material remains in the vials to confirm saturation.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: The experiment is validated by confirming that the measured concentration does not change with additional equilibration time.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Lipophilicity (LogP / LogD)

Significance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and water.

  • System Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4) and the buffered water with n-octanol by mixing them overnight and then separating the phases. This ensures the two phases are in equilibrium.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add a precise volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period, then allow the phases to separate completely via centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Trustworthiness: Analyzing both phases is a self-validating step. The total amount of compound recovered from both phases should match the initial amount added, confirming that no material was lost to degradation or adsorption to the container walls.

Conclusion

While a complete experimental profile of this compound is still emerging, its structural motifs strongly suggest its potential as a valuable scaffold in medicinal chemistry. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake a comprehensive physicochemical characterization. By applying these robust, self-validating protocols, scientists can generate the high-quality data needed to accurately model the behavior of this compound, thereby accelerating its journey through the drug discovery and development pipeline.

References

Introduction: The Strategic Importance of Fluorinated Indazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-1H-Indazole from 2-Fluoro-6-Methylaniline

The indazole scaffold is a privileged heterocyclic system in modern drug discovery, recognized as a bioisostere of indole and benzimidazole.[1] This bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous pharmacologically active agents. Indazole-containing compounds have demonstrated a vast array of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties.[1][2] Marketed drugs such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature the indazole core, highlighting its clinical significance.[1][2]

The introduction of a fluorine atom into the indazole skeleton, specifically at the 7-position, can profoundly influence the molecule's physicochemical properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, often leading to superior pharmacokinetic and pharmacodynamic profiles. Consequently, 7-fluoro-1H-indazole (CAS: 341-24-2) serves as a critical building block in the synthesis of next-generation therapeutics.

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 7-fluoro-1H-indazole, commencing from the readily available starting material, 2-fluoro-6-methylaniline. The described pathway is notable for its operational simplicity and use of accessible reagents, offering a valuable methodology for researchers in synthetic organic chemistry and drug development.[1]

Overall Synthetic Strategy

The transformation of 2-fluoro-6-methylaniline into 7-fluoro-1H-indazole is achieved through a three-step sequence. This strategy involves:

  • N-Acetylation: Protection of the primary amine to prevent unwanted side reactions and to facilitate the subsequent cyclization.

  • Diazotization and Intramolecular Cyclization: The cornerstone of the synthesis, where the protected amine and the adjacent methyl group are converted into the pyrazole ring of the indazole system.

  • N-Deacetylation: Removal of the protecting group to yield the final target molecule.

The logical flow of this synthetic pathway is depicted below.

G cluster_0 Synthetic Workflow A 2-Fluoro-6-methylaniline (Starting Material) B Step 1: N-Acetylation (Protection) A->B Acetic Anhydride Ethyl Acetate, 0-5°C C 2-Fluoro-6-methylphenylacetamide (Intermediate 1) B->C D Step 2: Diazotization & Cyclization (Indazole Formation) C->D Isoamyl Nitrite Acetic Acid, Toluene E 7-Fluoro-1-acetyl-1H-indazole (Intermediate 2) D->E F Step 3: N-Deacetylation (Deprotection) E->F Ammonia Methanol, 40°C G 7-Fluoro-1H-indazole (Final Product) F->G

Figure 1: High-level workflow for the synthesis of 7-fluoro-1H-indazole.

Part 1: N-Acetylation of 2-Fluoro-6-methylaniline

Principle and Rationale

The initial step involves the protection of the primary amino group of 2-fluoro-6-methylaniline via acetylation. This transformation is critical for two primary reasons. First, it deactivates the amino group, preventing it from undergoing undesired side reactions during the subsequent diazotization step. Second, the resulting acetamide intermediate is poised for the key intramolecular cyclization reaction. The reaction is a standard nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Detailed Experimental Protocol
  • Materials: 2-fluoro-6-methylaniline, acetic anhydride, ethyl acetate.

  • Apparatus: A 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.

Procedure:

  • Charge the three-necked flask with 2-fluoro-6-methylaniline (1.07 g, 0.01 mol) and ethyl acetate (50 mL).

  • Commence stirring and cool the mixture to 0°C using the ice-water bath.

  • Slowly add acetic anhydride (1.02 g, 0.01 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.

  • Upon completion (monitored by TLC), remove the solvent and any excess reagents under reduced pressure.

  • The resulting solid, 2-fluoro-6-methylphenylacetamide (approx. 1.25 g, 84% yield), can be used in the next step without further purification.[1]

Part 2: Diazotization and Intramolecular Cyclization

Principle and Rationale

This step constitutes the core transformation for constructing the indazole ring. The reaction is initiated by the in-situ formation of a diazotizing agent from isoamyl nitrite in an acidic medium (acetic acid). This agent converts the N-acetylated aniline into a reactive diazonium species. Unlike classical aqueous diazotizations, this method is suited for non-aqueous conditions.[3] The generated diazonium salt is unstable and immediately undergoes an intramolecular electrophilic substitution, where the diazonium group is attacked by the adjacent methyl group, which after a series of steps, leads to the formation of the five-membered pyrazole ring fused to the benzene ring. This type of reaction is a variation of cyclizations involving ortho-substituted aniline derivatives.[4]

Detailed Experimental Protocol
  • Materials: 2-fluoro-6-methylphenylacetamide, acetic acid, acetic anhydride, toluene, isoamyl nitrite.

  • Apparatus: A 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

Procedure:

  • To the three-necked flask, add 2-fluoro-6-methylphenylacetamide (2.27 g, ~0.01 mol from the previous step), acetic acid (1 mL), acetic anhydride (2 mL), and toluene (50 mL).

  • Begin stirring and heat the mixture to a gentle reflux.

  • Once the reaction temperature is stable, slowly add isoamyl nitrite (2 mL) dropwise over a period of 30 minutes.

  • After the addition is complete, maintain the reaction at temperature for an additional 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • The solid can be purified (e.g., by recrystallization or column chromatography) to afford 7-fluoro-1-acetyl-1H-indazole as a pale pink crystalline compound (approx. 1.72 g, 72% yield).[1]

Plausible Reaction Mechanism

The mechanism involves the formation of a diazonium intermediate followed by an intramolecular cyclization.

G cluster_1 Mechanism: Diazotization & Cyclization A N-Acetylated Aniline Intermediate B N-Nitroso Intermediate A->B + Isoamyl Nitrite + H+ C Diazonium Ion Intermediate B->C Rearrangement - H2O D Cyclized Cationic Intermediate C->D Intramolecular Cyclization E Deprotonated Intermediate D->E - H+ (from methyl) F 7-Fluoro-1-acetyl-1H-indazole (Aromatized Product) E->F Tautomerization & Aromatization

Figure 2: Plausible mechanism for the formation of the N-acetylated indazole ring.

Part 3: N-Deacetylation to Yield 7-Fluoro-1H-Indazole

Principle and Rationale

The final step is the removal of the N-acetyl protecting group to furnish the desired 7-fluoro-1H-indazole. This is a simple hydrolysis of the amide bond. The use of ammonia in methanol provides a sufficiently basic environment to catalyze the reaction under mild conditions, minimizing the risk of side reactions or degradation of the indazole core.

Detailed Experimental Protocol
  • Materials: 7-fluoro-1-acetyl-1H-indazole, ammonia (aqueous solution or methanolic), anhydrous methanol.

  • Apparatus: A 100 mL round-bottom flask with a magnetic stirrer and condenser.

Procedure:

  • Place 7-fluoro-1-acetyl-1H-indazole (2.38 g, ~0.01 mol) and anhydrous methanol (50 mL) into the round-bottom flask.

  • Add aqueous ammonia (2 mL) to the mixture.

  • Heat the reaction to 40°C and maintain this temperature with stirring for 2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product will precipitate upon cooling. It can be collected by filtration and dried to yield 7-fluoro-1H-indazole as a light yellow solid (approx. 1.37 g, 70% yield).[1]

Summary of Reaction Parameters

The following table summarizes the key quantitative data for the three-step synthesis.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1. Acetylation 2-Fluoro-6-methylanilineAcetic AnhydrideEthyl Acetate0 - 50.584
2. Cyclization 2-Fluoro-6-methylphenylacetamideIsoamyl Nitrite, Acetic AcidTolueneReflux172
3. Deacetylation 7-Fluoro-1-acetyl-1H-indazoleAmmoniaMethanol40270

Table 1: Summary of reaction conditions and yields for the synthesis of 7-fluoro-1H-indazole.[1]

Conclusion

The synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline can be reliably achieved through a three-step sequence of N-acetylation, diazotization-cyclization, and N-deacetylation. The described methodology employs readily available and inexpensive raw materials, involves straightforward experimental procedures, and proceeds under relatively mild conditions.[1] The overall yield for this pathway is respectable for a multi-step synthesis, providing an effective and practical route for accessing this valuable fluorinated heterocyclic building block for application in pharmaceutical research and development.

References

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful approach to enhance therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[4][5] This guide provides a comprehensive overview of the diverse biological activities of fluorinated indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their function. We will delve into their applications as anticancer, anti-inflammatory, and neuroprotective agents, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorination in Indazole Scaffolds

The indazole ring system, a fusion of benzene and pyrazole, provides a rigid, planar structure with versatile points for substitution, making it an ideal foundation for interacting with biological targets.[1][6] While the indazole core itself confers significant biological activity, the addition of fluorine is not merely an incremental modification. It is a strategic design choice driven by predictable, high-impact outcomes.

Causality Behind Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the compound's half-life and oral bioavailability.[4][7]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby increasing binding potency and selectivity.[5][8]

  • Modulation of Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier—a critical factor for drugs targeting the central nervous system.[5][7]

  • pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a compound's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.

Chapter 1: Anticancer Activity of Fluorinated Indazole Derivatives

Fluorinated indazoles have demonstrated significant potential in oncology, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[8][9]

1.1. Mechanism of Action: Potent Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of many cancers. Fluorinated indazoles have been successfully designed to target several key oncogenic kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling drives cell proliferation and angiogenesis in various cancers.[8] Fluorinated indazole derivatives have been developed that show potent inhibition of FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[1] For instance, one derivative containing a 2,6-difluoro-3-methoxyphenyl group exhibited an IC50 of 2.0 ± 0.8 nM against FGFR2 and demonstrated significant anti-proliferative activity in cancer cell lines.[1]

  • Rho-associated Kinase (ROCK) Inhibitors: The position of fluorine is critical for activity. A 6-fluoroindazole derivative showed potent ROCK1 inhibition with an IC50 of 14 nM and had a dramatic 61% oral bioavailability.[4][10] In contrast, the 4-fluoro isomer was significantly less potent (IC50 = 2500 nM), highlighting a crucial structure-activity relationship.[4][10]

  • p38 Kinase Inhibitors: As key regulators of inflammatory cytokine production, p38 kinases are targets for both inflammatory diseases and cancer. Patented 5-fluoroindazole derivatives have shown inhibitory activity against p38 kinase with IC50 values under 10 μM in fluorescence anisotropy binding assays.[4][10]

  • Spleen Tyrosine Kinase (Syk) Inhibitors: 7-fluoroindazole derivatives have been patented as potent inhibitors of human Syk kinase, with IC50 values ranging from 10 nM to 50 nM, positioning them as potential treatments for inflammatory disorders and certain hematological malignancies.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: A fluorinated indazole derivative demonstrated remarkable, sub-nanomolar activity against multiple variants of EGFR, a key driver in non-small cell lung cancer.[8]

G cluster_membrane Cell Membrane ReceptorKinase Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PhosphorylatedSubstrate Phosphorylated Substrate ReceptorKinase->PhosphorylatedSubstrate Phosphorylates FluorinatedIndazole Fluorinated Indazole Derivative FluorinatedIndazole->ReceptorKinase Binds to ATP-binding pocket FluorinatedIndazole->ReceptorKinase Inhibition ATP ATP ATP->ReceptorKinase Substrate Substrate Protein Substrate->ReceptorKinase SignalingCascade Downstream Signaling Cascade PhosphorylatedSubstrate->SignalingCascade CellResponse Tumor Cell Proliferation, Survival, Angiogenesis SignalingCascade->CellResponse

Fig. 1: Mechanism of Action for Fluorinated Indazole Kinase Inhibitors.
1.2. Data Summary: Anticancer Activity

Compound ClassTarget KinasePotency (IC50)Reference
2,6-difluoro-3-methoxyphenyl indazoleFGFR1 / FGFR2<4.1 nM / 2.0 nM[1]
6-Fluoroindazole derivativeROCK114 nM[4][10]
4-Fluoroindazole derivativeROCK12500 nM[4][10]
7-Fluoroindazole derivativesSyk10 - 50 nM[10]
5-Fluoroindazole derivativesp38 Kinase<10 µM[4][10]
3-Guanidyl-indazole derivativesF1F0-ATPase<5 µM[4][10]
Indazole derivative 2fMultiple Cancer Cell Lines0.23–1.15 μM[11][12]
1.3. Key Experimental Workflow: Evaluating Antiproliferative Activity

A self-validating system to assess the anticancer potential of a novel fluorinated indazole derivative involves a multi-step process from initial cytotoxicity screening to mechanistic validation.

G Start Synthesized Fluorinated Indazole CellCulture 1. Cell Culture (e.g., A549, K562, 4T1) Start->CellCulture MTT 2. MTT Proliferation Assay - Treat cells with compound series - Measure cell viability - Calculate IC50 values CellCulture->MTT Colony 3. Colony Formation Assay - Assess long-term survival and proliferation MTT->Colony Select lead compound (e.g., Compound 2f) Apoptosis 4. Apoptosis Analysis - Annexin V/PI Staining (FACS) - Western Blot for Cleaved Caspase-3, Bax/Bcl-2 ratio Colony->Apoptosis Data Data Interpretation - Potency (IC50) - Mechanism of cell death Apoptosis->Data

Fig. 2: Workflow for Anticancer Evaluation.

Protocol: MTT Cell Proliferation Assay

This protocol is designed to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the fluorinated indazole derivatives (e.g., from 0.625 to 10 µM).[13] Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.[13]

Chapter 2: Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Fluorinated indazoles have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[4][14][15]

2.1. Mechanisms of Action
  • Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide is a key signaling molecule in inflammation and neurotransmission. Fluorinated indazoles have been developed as selective inhibitors of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[10][16] The degree of fluorination directly impacts potency and selectivity; for example, a tetrafluoro-indazole derivative was a potent inhibitor of both iNOS (63% inhibition) and nNOS (83% inhibition), while a perfluorophenyl derivative selectively inhibited nNOS by 80%.[16] This selectivity is therapeutically important for treating neurodegenerative disorders and arthritis.[10]

  • COX-2 and Cytokine Inhibition: Indazole derivatives have been shown to significantly inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[14] They also reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][15]

  • TRPA1 Antagonism: A 6-fluoroindazole compound was identified as a potent and selective antagonist of the TRPA1 cation channel, a key sensor for inflammatory pain, with an IC50 of 0.043 μM.[4] This compound exhibited in vivo anti-inflammatory activity.[4]

2.2. Data Summary: Anti-inflammatory Activity
Compound ClassTargetPotency (IC50 / % Inhibition)Reference
6-FluoroindazoleTRPA1 Antagonist0.043 µM[4]
4,5,6,7-tetrafluoro-3-methyl-1H-indazolenNOS / iNOS83% / 63% inhibition[16]
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazolenNOS80% inhibition (selective)[16]
IndazoleTNF-α220.11 µM[14]
5-AminoindazoleTNF-α230.19 µM[14]
2.3. Key Experimental Workflow: In Vitro COX Inhibition Assay

This assay directly measures the enzymatic activity of COX-1/COX-2 and is a foundational screen for NSAID-like compounds.

G Start Test Compound (Fluorinated Indazole) Incubate 1. Incubation - Ovine COX-1 or COX-2 Enzyme - Heme Cofactor - Reaction Buffer Start->Incubate Reaction 2. Initiate Reaction - Add Arachidonic Acid (Substrate) Incubate->Reaction Quench 3. Quench Reaction - Add Stannous Chloride (Reduces PGH2 to PGF2α) Reaction->Quench Measure 4. Quantification - Measure PGF2α levels (e.g., via ELISA) Quench->Measure Result Calculate % Inhibition and IC50 Value Measure->Result

Fig. 3: Workflow for COX Inhibitor Screening Assay.

Protocol: COX (ovine) Inhibitor Screening Assay

  • Reagent Preparation: Prepare reaction buffer, heme cofactor, arachidonic acid substrate, and solutions of the test compounds (e.g., fluorinated indazoles) and a known inhibitor (e.g., Diclofenac) as a positive control.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, diluted COX-1 or COX-2 enzyme, and the heme cofactor to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.[14]

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction, which produces PGH2. Allow the reaction to proceed for a defined time (e.g., 2 minutes).[14]

  • Reaction Termination: Stop the reaction by adding stannous chloride, which reduces the unstable PGH2 intermediate to the more stable PGF2α.[14]

  • Quantification: Measure the concentration of PGF2α using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Chapter 3: Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated indazoles is highly dependent on the number and position of the fluorine atoms, a key insight for rational drug design.

  • Positional Isomerism is Critical: As seen with ROCK1 inhibitors, moving a single fluorine atom from the C6 position to the C4 position on the indazole ring resulted in a >175-fold loss of potency.[4][10] This indicates that the C6 position is likely involved in a crucial interaction with the target protein that the C4 position cannot replicate.

  • Polyfluorination Enhances Potency: In the context of NOS inhibition, increasing the number of fluorine atoms on the benzene portion of the indazole scaffold was found to increase inhibitory potency and selectivity for nNOS.[16] This suggests that fluorine may form hydrogen bonds or other favorable interactions within the active site.[10]

  • Substituents Matter: The nature of other substituents on the indazole ring plays a crucial role. For anti-proliferative activity, a pyridyl group was found to be more effective than other substituents at the piperazinyl N4 position.[11]

Fig. 4: Key SAR Insights for Fluorinated Indazoles.
Conclusion and Future Perspectives

Fluorinated indazole derivatives represent a highly versatile and potent class of molecules with broad therapeutic applications. The strategic use of fluorine has proven to be a successful method for optimizing drug-like properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. The most promising activities are seen in oncology and anti-inflammatory applications, driven largely by potent inhibition of key protein kinases and other inflammatory mediators.

Future research should focus on:

  • Expanding Selectivity Profiling: As many derivatives are potent kinase inhibitors, comprehensive screening against kinase panels is essential to ensure selectivity and minimize off-target effects.

  • Advanced In Vivo Models: Promising candidates identified through in vitro assays must be validated in relevant animal models of cancer, inflammation, and neurodegeneration.

  • Exploring Novel Fluorinated Moieties: The development of new synthetic methods will allow for the incorporation of novel fluorine-containing groups (e.g., -OCF3, -SCF3), further expanding the chemical space and potential for discovery.[17]

The continued exploration of this chemical class, guided by the principles of rational drug design and a deep understanding of structure-activity relationships, holds significant promise for the development of next-generation therapeutics.

References

discovery and history of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole: Discovery, Synthesis, and Applications

Abstract

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a specific, synthetically valuable derivative: this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver an in-depth analysis of the compound's historical context, detailed synthetic methodologies with mechanistic rationale, and its significance in the landscape of drug discovery. This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this important heterocyclic building block.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of naturally occurring structures like indole and benzimidazole.[1] This structural mimicry allows indazole-containing molecules to interact with a wide array of biological targets, often with high affinity and specificity. The first synthesis of the parent indazole ring was reported by Emil Fischer in 1880, an unexpected discovery that has since blossomed into a vast field of chemical and medical research.[3]

The indazole core is present in a number of commercially successful anticancer drugs, including:

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor.[2]

  • Axitinib & Pazopanib: Potent tyrosine kinase inhibitors.[2][4]

The derivatization of the indazole scaffold is a key strategy in drug development. Specific substitutions on the ring system modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The subject of this guide, this compound, incorporates two such critical modifications:

  • Fluorine (at C7): The introduction of a fluorine atom is a common tactic in medicinal chemistry to block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.[5]

  • Methyl (at N1): N-alkylation prevents the formation of tautomers and eliminates the hydrogen-bond donor capability of the N-H proton, which can significantly alter a molecule's pharmacokinetic profile and target engagement.

While a singular "discovery" event for this compound is not documented, its emergence is a logical outcome of systematic explorations into fluorinated indazoles for various therapeutic targets, including nitric oxide synthase (NOS) and protein kinases.[4][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic pathways. The most direct and industrially scalable method involves the N-methylation of the readily available precursor, 7-fluoro-1H-indazole.

Primary Synthetic Workflow: N-Methylation of 7-Fluoro-1H-indazole

This two-step conceptual workflow begins with the synthesis of the core indazole ring, followed by the crucial methylation step.

G A 2-Fluoro-6-methylaniline B Diazotization & Cyclization A->B 1. Acetic Anhydride 2. NaNO2, H+ C 7-Fluoro-1H-indazole B->C D 7-Fluoro-1H-indazole E Deprotonation & Alkylation D->E Base (e.g., NaH) Methylating Agent (e.g., CH3I) F This compound (Target Molecule) E->F

Caption: Primary synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the N-methylation of 7-fluoro-1H-indazole. The synthesis of the starting material, 7-fluoro-1H-indazole, can be achieved from 2-fluoro-6-methylaniline.[1]

Materials:

  • 7-Fluoro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-fluoro-1H-indazole.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride portion-wise.

    • Expert Insight: The use of NaH, a strong non-nucleophilic base, is critical for the quantitative deprotonation of the indazole N-H proton (pKa ≈ 14) to form the corresponding sodium salt. This step activates the nitrogen for subsequent alkylation. Stirring the mixture at 0 °C for 30 minutes ensures complete salt formation.

  • Alkylation: Slowly add methyl iodide to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The indazolide anion formed in the previous step acts as the nucleophile. DMF is an ideal polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the indazolide anion highly reactive.

  • Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound as the final product.

Physicochemical & Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive experimental data for this compound is not widely published, data can be reliably predicted based on analogous structures.[7]

Predicted Spectroscopic Data

The following data serves as a guide for researchers in identifying the target molecule. Experimental values may vary slightly based on solvent and instrument frequency.

Property Value
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
CAS Number 1187386-23-7
Appearance Expected to be an off-white to light yellow solid
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Coupling (J) Hz Assignment
~ 8.05d~ 1.0H-3
~ 7.45d~ 8.0H-4
~ 7.10ddd~ 8.0, 8.0, 5.0H-5
~ 6.95dd~ 10.0, 8.0H-6
~ 4.15s-N-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~ 150 (d, J ≈ 245 Hz)C-7 (C-F)
~ 141C-7a
~ 135C-3
~ 125 (d, J ≈ 10 Hz)C-3a
~ 122 (d, J ≈ 5 Hz)C-5
~ 115 (d, J ≈ 3 Hz)C-4
~ 110 (d, J ≈ 20 Hz)C-6
~ 35N-CH₃

Mass Spectrometry (EI): Expected [M]⁺ at m/z = 150.15.

Applications in Drug Discovery & Development

The strategic placement of the fluoro and methyl groups on the indazole scaffold makes this compound a highly valuable intermediate for building more complex drug candidates.

G cluster_mods Key Substitutions IndazoleCore Indazole Core Bioisostere of Indole Planar Aromatic System TargetMolecule This compound IndazoleCore->TargetMolecule F_sub {C7-Fluorine (7-F)|- Blocks Metabolic Oxidation - Modulates pKa - Enhances Binding Affinity} F_sub->TargetMolecule Me_sub {N1-Methyl (1-Me)|- Prevents Tautomerization - Removes H-Bond Donor - Improves Oral Bioavailability} Me_sub->TargetMolecule Applications {Potential Therapeutic Applications|- Kinase Inhibition (Oncology) - NOS Inhibition (Inflammation) - CNS Receptor Modulation - Antibacterial Agents} TargetMolecule->Applications Serves as a key building block for

Caption: Relationship between structure and potential therapeutic applications.

Its utility spans several key therapeutic areas:

  • Oncology: As a scaffold, it is used in the synthesis of novel kinase inhibitors. The indazole ring is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various kinases.[4]

  • Inflammation: Fluorinated indazoles have been specifically investigated as potent and selective inhibitors of nitric oxide synthase (NOS) isozymes, which are implicated in inflammatory diseases.[6]

  • Infectious Diseases: The indazole core has been incorporated into novel antibacterial agents, demonstrating significant potency against a range of bacterial strains.[3]

Conclusion

This compound represents more than just another chemical compound; it is a product of decades of medicinal chemistry evolution. Its history is intertwined with the broader story of the indazole scaffold's rise to prominence as a "privileged structure." The synthetic routes to its creation are well-reasoned and based on fundamental principles of organic chemistry, allowing for efficient and scalable production. For drug development professionals, this molecule is not typically an endpoint but a critical starting point—a versatile and highly functionalized building block poised for elaboration into the next generation of targeted therapeutics. Its carefully tuned electronic and steric properties make it an invaluable tool in the ongoing quest for safer and more effective medicines.

References

An In-depth Technical Guide to 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indazole scaffold itself is a privileged structure, known for its versatile biological activities, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers.

Chemical Identity and Synonyms

The accurate identification of a chemical compound is crucial for scientific communication and reproducibility. The following section details the IUPAC name, common synonyms, and key identifiers for this compound.

  • IUPAC Name: this compound

  • Synonyms:

    • 7-Fluoro-1-methylindazole

  • CAS Number: 1187386-23-7

  • Molecular Formula: C₈H₇FN₂

  • Molecular Weight: 150.16 g/mol

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of a compound is essential for its characterization, purification, and use in experimental settings. Below is a summary of the available data for this compound.

PropertyValueSource
Physical State Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Melting Point Data not available in the public domainN/A
Boiling Point Data not available in the public domainN/A
Solubility Expected to be soluble in organic solvents like DMSO and methanol[1]
¹H NMR Predicted chemical shifts (CDCl₃, 400 MHz): ~7.8-7.9 (d, 1H), ~7.6 (s, 1H), ~7.2 (dd, 1H), ~6.9 (dd, 1H), ~4.1 (s, 3H)[2]
¹³C NMR Predicted chemical shifts (CDCl₃, 100 MHz): ~160 (d, J ≈ 240 Hz), ~140, ~135, ~125, ~120, ~115, ~110, ~35[2]
Mass Spec (MS) Expected [M+H]⁺: 151.0666Calculated

Note: The NMR data is predicted based on the analysis of closely related analogs and should be confirmed by experimental measurement.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of the 7-fluoro-1H-indazole core followed by N-methylation.

Part 1: Synthesis of 7-Fluoro-1H-indazole

A common method for the synthesis of the 7-fluoro-1H-indazole precursor involves the cyclization of a substituted fluorinated phenylhydrazine derivative.[3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate, portion-wise to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-fluoro-1H-indazole.

Synthesis_Part1 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Reduction (SnCl2) Reduction (SnCl2) 2-Fluoro-6-nitrotoluene->Reduction (SnCl2) Ethanol Cyclization Cyclization Reduction (SnCl2)->Cyclization Heat 7-Fluoro-1H-indazole 7-Fluoro-1H-indazole Cyclization->7-Fluoro-1H-indazole

Caption: Synthesis of the 7-Fluoro-1H-indazole precursor.

Part 2: N-Methylation of 7-Fluoro-1H-indazole

The final step involves the regioselective methylation at the N1 position of the indazole ring. The choice of base and solvent is critical to control the regioselectivity of the alkylation.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 7-fluoro-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its completion by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

Synthesis_Part2 7-Fluoro-1H-indazole 7-Fluoro-1H-indazole Deprotonation (NaH) Deprotonation (NaH) 7-Fluoro-1H-indazole->Deprotonation (NaH) Anhydrous THF Methylation (CH3I) Methylation (CH3I) Deprotonation (NaH)->Methylation (CH3I) 0 °C to RT This compound This compound Methylation (CH3I)->this compound

Caption: N-methylation to yield this compound.

Applications in Drug Discovery and Chemical Biology

The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][5][6] The introduction of a fluorine atom at the 7-position can modulate the electronic properties and metabolic stability of the indazole core, making this compound an attractive building block for the synthesis of novel therapeutic agents.

Kinase Inhibition

A significant area of application for indazole derivatives is in the development of protein kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. The indazole scaffold can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition of kinase activity. While specific data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of novel and selective inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of a compound like this compound against a specific protein kinase.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody or measuring the depletion of ATP using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock This compound (DMSO Stock) Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution Assay_Plate 96-Well Plate Serial_Dilution->Assay_Plate Add Compound Incubation Incubation Assay_Plate->Incubation Incubate Kinase_Mix Kinase + Substrate + ATP in Reaction Buffer Kinase_Mix->Assay_Plate Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and the known biological relevance of the fluorinated indazole scaffold make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into its specific biological targets and the development of detailed structure-activity relationships will undoubtedly unlock its full potential in the quest for new and effective therapeutics.

References

The Indazole Scaffold: Unveiling the Therapeutic Potential of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of Fluorinated Heterocycles in Modern Drug Design

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the therapeutic potential of a specific fluorinated heterocycle, 7-Fluoro-1-methyl-1H-indazole, a compound poised at the intersection of a privileged scaffold and the strategic advantage of fluorination. While direct biological data on this specific molecule is nascent, this document will provide a comprehensive, evidence-based framework for identifying its most promising therapeutic targets by examining the well-established pharmacology of the broader indazole class.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged scaffolds" in drug discovery.[1][2][3] This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4] As bioisosteres of indoles and benzimidazoles, indazoles can mimic the interactions of these key endogenous ligands and drug pharmacophores.[1]

The indazole nucleus is a feature of numerous clinically approved drugs and investigational agents, demonstrating its versatility and acceptance as a core structural motif. Notable examples include:

  • Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][5]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.[2]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[2][4]

  • Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[6][7]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2][6]

The established clinical success of these diverse agents underscores the therapeutic promise embedded within the indazole scaffold.

Decoding the Contribution of Substitution: The Role of Fluorine and Methylation

The specific substitution pattern of this compound is critical to its potential therapeutic profile.

  • 7-Fluoro Substitution: The placement of a fluorine atom at the 7-position of the indazole ring can significantly impact its physicochemical and pharmacological properties. Fluorine's high electronegativity can modulate the pKa of the indazole ring system, influencing its ionization state and ability to participate in hydrogen bonding. Furthermore, the C-F bond is highly stable to metabolic degradation, potentially enhancing the compound's pharmacokinetic profile. Studies on related fluorinated indazoles have shown that the position of the fluorine atom can be crucial for activity. For instance, a study on indazole derivatives as hypotensive agents revealed that a fluorine at the C7 position resulted in the highest activity.[6]

  • 1-Methyl Substitution: The presence of a methyl group at the N1 position of the pyrazole ring prevents tautomerization, locking the molecule into the 1H-indazole form. This rigidification can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a specific target. The methyl group can also contribute to hydrophobic interactions within a target's binding pocket and may influence the molecule's metabolic fate.

Hypothesized Therapeutic Targets for this compound

Based on the extensive literature on the biological activities of indazole derivatives, several high-potential therapeutic target classes can be proposed for this compound.

Protein Kinases: A Primary Avenue for Anti-Cancer Therapy

The indazole scaffold is a well-established "hinge-binding" motif for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Several indazole-based drugs, including pazopanib and axitinib, are potent VEGFR inhibitors. These kinases are crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. The structural similarity of this compound to these approved drugs makes VEGFRs a primary target for investigation.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Novel 1H-indazole derivatives have been identified as inhibitors of FGFR kinases.[4][8]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[8] Indazole derivatives have been reported as inhibitors of Aurora kinases, suggesting a potential anti-mitotic mechanism of action.[1][8]

  • Phosphoinositide 3-Kinase (PI3K) Family: The PI3K/AKT/mTOR pathway is a central signaling node in cell growth, proliferation, and survival. Indazole derivatives have been developed as potent and selective inhibitors of PI3Kδ, with efficacy in hepatocellular carcinoma models.[9]

Experimental Workflow for Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action & Cellular Effects A Compound Synthesis (this compound) B Broad Kinase Panel Screen (e.g., KinomeScan, 400+ kinases) A->B Test at 1-10 µM C IC50 Determination for Primary Hits (Biochemical Assay) B->C Identify primary hits (>90% inhibition) D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D Confirm on-target activity E Downstream Signaling Pathway Analysis (Western Blot for p-AKT, p-ERK, etc.) D->E Validate cellular potency F Cell-Based Phenotypic Assays (Proliferation, Apoptosis, Migration) E->F Link target inhibition to cellular outcome

Caption: A streamlined workflow for identifying and validating kinase targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting DNA Damage Repair Pathways

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations. The indazole nucleus is a key feature of the approved PARP inhibitor niraparib.

  • Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with impaired homologous recombination (a major double-strand break repair pathway), inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Given the structural precedent, this compound is a strong candidate for investigation as a PARP inhibitor.

Protocol for a PARP-1 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

    • TMB substrate

    • This compound (test compound)

    • Olaparib or Niraparib (positive control)

  • Procedure:

    • Coat streptavidin plates with histone H1.

    • Prepare serial dilutions of this compound and control inhibitors.

    • In the coated wells, add PARP-1 enzyme, biotinylated NAD+, and the test compound or control.

    • Incubate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1.

    • Wash the plates to remove unbound reagents.

    • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

    • Wash the plates and add TMB substrate.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of poly(ADP-ribosyl)ated histone H1.

    • Calculate the IC50 value for this compound.

Modulators of Inflammatory Pathways

The indazole derivative benzydamine is an established anti-inflammatory agent. This suggests that this compound may also possess anti-inflammatory properties.

  • Potential Targets:

    • Pro-inflammatory Cytokine Production: The compound could be screened for its ability to inhibit the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

    • Cyclooxygenase (COX) Enzymes: While less common for indazoles than other NSAID scaffolds, inhibition of COX-1 and COX-2 could be a potential mechanism.

Proposed Research and Development Strategy

To systematically evaluate the therapeutic potential of this compound, a tiered approach is recommended.

Tiered Target Identification Strategy

G A Tier 1: High-Probability Targets (Kinase & PARP Profiling) B Tier 2: Broader Phenotypic Screening (Anti-proliferative, Anti-inflammatory) A->B If Tier 1 is negative or to broaden scope D Lead Optimization & In Vivo Studies A->D Directly if potent & selective hits are found C Tier 3: Deconvolution of Phenotypic Hits (Affinity Chromatography, Proteomics) B->C Identify active compounds from phenotypic screens C->D Validate novel targets

Caption: A logical progression for target discovery and validation.

Conclusion and Future Directions

While this compound is a relatively understudied molecule, its structural components—a privileged indazole scaffold, a metabolically stabilizing fluorine atom, and a tautomer-locking methyl group—provide a strong rationale for its investigation as a novel therapeutic agent. The most promising initial avenues for exploration lie in its potential as a protein kinase inhibitor for oncology and as a PARP inhibitor for cancers with DNA repair deficiencies. A systematic screening and validation approach, as outlined in this guide, will be crucial to unlocking the full therapeutic potential of this promising compound. The insights gained from such studies will not only define the future development of this compound but also contribute to the broader understanding of how strategic modifications to privileged scaffolds can yield novel and effective medicines.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most critical early-stage hurdles is the comprehensive characterization of its physicochemical properties. These foundational data points, particularly solubility and stability, are not mere academic exercises; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical framework for the systematic evaluation of the solubility and stability of 7-Fluoro-1-methyl-1H-indazole, a heterocyclic compound of significant interest within medicinal chemistry.

The indazole scaffold is a privileged structure in numerous biologically active compounds, and the strategic introduction of a fluorine atom and a methyl group can profoundly influence a molecule's metabolic profile, binding affinity, and pharmacokinetic properties.[1][2] However, these substitutions also modulate fundamental characteristics like solubility and stability, which must be rigorously assessed. This document is intended for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the underlying scientific rationale for a robust and self-validating approach to the physicochemical profiling of this promising molecule.

Part 1: Solubility Assessment of this compound

Aqueous and organic solubility are pivotal parameters that govern a compound's dissolution rate, absorption, and the feasibility of its formulation in various dosage forms. For this compound, a thorough understanding of its solubility profile across a range of relevant solvent systems is a prerequisite for its advancement in the drug development pipeline.

Predicted Solubility Profile

Based on its chemical structure, this compound (C₈H₇FN₂, MW: 150.15 g/mol ) is a small molecule with a predicted LogP of approximately 1.7, suggesting a degree of lipophilicity.[3][4] The presence of the indazole ring system with its nitrogen atoms allows for potential hydrogen bonding, while the fluorinated benzene ring contributes to its non-polar character. This duality suggests that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.

Experimental Workflow for Solubility Determination

A systematic approach to solubility testing is crucial for generating reliable and reproducible data. The following workflow, based on the well-established shake-flask method, provides a robust framework for this assessment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate Compound and Solvents to Experimental Temperature B Prepare Saturated Solutions in Selected Solvents A->B C Agitate at a Constant Temperature for a Defined Period (e.g., 24-48h) B->C D Centrifuge or Filter to Remove Undissolved Solid C->D E Quantify Compound Concentration in the Supernatant/Filtrate via Validated HPLC Method D->E G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, >60°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Neutralize Samples (for acidic/basic stress) B->G C->G H Analyze by Stability-Indicating HPLC-UV/MS Method D->H E->H F->H G->H I Characterize Major Degradation Products H->I

References

theoretical studies on 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 7-Fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. As a derivative of the indazole scaffold, which is a cornerstone in numerous pharmacological agents, the introduction of a fluorine atom and a methyl group can substantially modify its physicochemical and biological properties.[1][2][3] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging state-of-the-art computational methods, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic characteristics, thereby accelerating its development as a potential therapeutic agent. This document serves as a roadmap for conducting a thorough in-silico analysis, from fundamental geometry optimization to advanced electronic property calculations.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[2][3] The indazole core is considered a "privileged" scaffold, appearing in a wide array of approved drugs and clinical candidates with applications as anti-inflammatory, anti-cancer, and anti-viral agents.[1][2] The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorinated indazoles are of significant interest in the development of novel therapeutics.[1][5]

This compound, in particular, presents an intriguing subject for theoretical investigation. The position of the fluorine atom at the 7-position and the methyl group at the 1-position can induce unique electronic and steric effects, influencing the molecule's reactivity, intermolecular interactions, and ultimately its pharmacological profile. A robust theoretical understanding of this molecule is paramount for predicting its behavior and for the rational design of new derivatives with improved therapeutic properties.

A Framework for the Theoretical Investigation of this compound

A comprehensive theoretical study of this compound should be structured to systematically elucidate its fundamental properties. The following workflow provides a logical progression from the basic molecular structure to its detailed electronic characteristics.

G A Geometry Optimization B Vibrational Frequency Analysis A->B Confirm Minimum Energy Structure C Electronic Structure Analysis A->C D Spectroscopic Properties Prediction B->D E Molecular Electrostatic Potential (MEP) C->E F Frontier Molecular Orbitals (HOMO-LUMO) C->F G NMR Chemical Shift Calculation D->G molecular_structure mol MEP_Diagram MEP

References

Spectroscopic Characterization of 7-Fluoro-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural nuances of 7-Fluoro-1-methyl-1H-indazole, particularly the interplay between the pyrazole and benzene rings as modified by the electron-withdrawing fluorine and the electron-donating methyl group, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers engaged in the synthesis, purification, and application of this and similar molecules.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G prep Sample Preparation dissolve Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve tube Transfer to a 5 mm NMR tube dissolve->tube instrument Instrumentation tube->instrument spectrometer Use a high-field NMR spectrometer (≥400 MHz) instrument->spectrometer probes Utilize probes capable of ¹H, ¹³C, and ¹⁹F detection spectrometer->probes acquisition Data Acquisition probes->acquisition h1 ¹H NMR: Standard pulse sequence, sufficient scans for good S/N acquisition->h1 c13 ¹³C NMR: Proton-decoupled (e.g., PENDANT, DEPT) for multiplicity information h1->c13 f19 ¹⁹F NMR: Proton-decoupled or coupled, referenced to an external standard (e.g., CFCl3) c13->f19 processing Data Processing f19->processing transform Fourier transform, phase correction, and baseline correction processing->transform reference Reference spectra to residual solvent peak or TMS transform->reference analysis Spectral Analysis reference->analysis integration Integration of ¹H signals analysis->integration coupling Measurement of coupling constants (J-values) integration->coupling correlation 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments coupling->correlation

Caption: Standard workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HH-3
~ 7.4 - 7.6dd1HH-4
~ 7.0 - 7.2t1HH-5
~ 6.8 - 7.0dd1HH-6
~ 4.1 - 4.3s3HN-CH₃

Causality Behind Predictions:

  • H-3: This proton is on the pyrazole ring and is expected to be the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atoms.

  • Aromatic Protons (H-4, H-5, H-6): The fluorine atom at C-7 will exert a through-space and through-bond electronic effect, influencing the chemical shifts of the adjacent protons. The coupling patterns (doublet of doublets, triplet) arise from spin-spin coupling with neighboring protons and the fluorine atom.

  • N-CH₃: The methyl group attached to the nitrogen is in a relatively shielded environment and will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, ¹JCF)C-7
~ 140 - 145C-3a
~ 135 - 140C-3
~ 125 - 130C-7a
~ 120 - 125C-5
~ 115 - 120 (d, ²JCF)C-6
~ 110 - 115 (d, ²JCF)C-4
~ 35 - 40N-CH₃

Causality Behind Predictions:

  • C-7: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.

  • C-4 and C-6: These carbons will show smaller two-bond carbon-fluorine couplings (²JCF).

  • Quaternary Carbons (C-3a, C-7a): These carbons will not appear in a DEPT-135 spectrum and can be identified through HMBC correlations.

  • N-CH₃: The methyl carbon will be in the aliphatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.

Predicted Data: The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with neighboring protons (H-6). The chemical shift will be in the characteristic range for an aryl fluoride.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

G sample Sample Preparation atr Place a small amount of neat sample on the ATR crystal sample->atr instrument Instrumentation atr->instrument ftir Use a Fourier Transform Infrared (FTIR) spectrometer instrument->ftir acquisition Data Acquisition ftir->acquisition scan Scan the mid-IR range (4000-400 cm⁻¹) acquisition->scan background Collect a background spectrum scan->background analysis Spectral Analysis background->analysis peaks Identify characteristic absorption bands analysis->peaks correlation Correlate bands to functional groups peaks->correlation

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
1620 - 1580StrongC=C stretching (aromatic ring)
1500 - 1450StrongC=N stretching (pyrazole ring)
1250 - 1150StrongC-F stretching
800 - 700StrongC-H bending (out-of-plane)

Causality Behind Predictions:

  • The aromatic C-H and C=C stretching vibrations are characteristic of the indazole ring system.

  • The C-F stretch is typically a strong and distinct band in the fingerprint region.

  • The out-of-plane C-H bending bands can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

G sample Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) sample->dissolve instrument Instrumentation dissolve->instrument ionization Utilize an appropriate ionization technique (e.g., ESI, EI) instrument->ionization analyzer Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) ionization->analyzer acquisition Data Acquisition analyzer->acquisition scan Scan a suitable mass range to include the molecular ion acquisition->scan analysis Spectral Analysis scan->analysis molecular_ion Identify the molecular ion peak (M⁺ or [M+H]⁺) analysis->molecular_ion fragmentation Analyze the fragmentation pattern molecular_ion->fragmentation formula Confirm elemental composition with high-resolution data fragmentation->formula

Caption: A typical workflow for mass spectrometry analysis.

Predicted Data:

  • Molecular Ion: The exact mass of this compound (C₈H₇FN₂) is 150.0593. A high-resolution mass spectrometer should detect a peak at or very close to this value (as [M+H]⁺ at 151.0672 in ESI).

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 135.

    • Loss of HCN from the pyrazole ring.

    • Retro-Diels-Alder type fragmentation of the indazole system.

G M [C₈H₇FN₂]⁺˙ m/z = 150 M_minus_CH3 [C₇H₄FN₂]⁺ m/z = 135 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₇H₆F]⁺ m/z = 109 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust toolkit for its unequivocal identification and characterization. While experimental data for this specific molecule is not widely published, the predictive analysis presented in this guide, based on established principles and data from analogous structures, offers a reliable framework for researchers. The detailed experimental protocols and the rationale behind the interpretation of the spectral data are intended to empower scientists in their synthetic and medicinal chemistry endeavors involving this and related fluorinated indazole scaffolds.

Methodological & Application

Application Notes and Protocols for the Evaluation of 7-Fluoro-1-methyl-1H-indazole Derivatives as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors derived from the versatile building block, 7-Fluoro-1-methyl-1H-indazole . While this specific molecule is a critical intermediate, its derivatives have been implicated in the development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly those targeting resistance mutations in non-small cell lung cancer (NSCLC).[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale for the characterization of such compounds, from initial biochemical screens to cellular target engagement and pathway analysis.

Introduction: The Indazole Scaffold and the Challenge of EGFR-Driven Cancers

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The development of small molecule kinase inhibitors has consequently revolutionized oncology. The indazole ring system, a bioisostere of the native purine core of ATP, has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[1] Several indazole-based drugs, such as axitinib and pazopanib, have reached the market, validating the therapeutic potential of this heterocyclic motif.[1]

One of the most critical kinase targets in oncology is the Epidermal Growth Factor Receptor (EGFR). Mutations that lead to the constitutive activation of EGFR are primary drivers in several cancers, most notably NSCLC.[2] While first and second-generation EGFR inhibitors like gefitinib and erlotinib have shown significant efficacy, their effectiveness is often limited by the emergence of acquired resistance, frequently driven by the T790M "gatekeeper" mutation.[2]

This has spurred the development of third-generation inhibitors designed to overcome this resistance mechanism.[2] The intermediate, this compound, serves as a key structural component in the synthesis of advanced aminopyrimidine-based compounds aimed at potently and selectively inhibiting these resistant EGFR mutants.[2][3][4][5][6] This guide will use a hypothetical derivative, hereafter referred to as "Indazole-EGFRi-7F1M" , to illustrate the comprehensive workflow for characterizing a novel kinase inhibitor based on this promising scaffold.

Physicochemical Properties and Synthesis Overview

The this compound core provides a unique combination of properties. The fluorine atom at the 7-position can enhance metabolic stability and modulate binding interactions within the kinase active site. The N1-methylation prevents tautomerization and provides a fixed vector for further chemical elaboration.

The synthesis of the this compound core typically involves multi-step synthetic routes starting from commercially available materials like 2,3-difluorobenzoic acid or 5-bromo-7-fluoro-1H-indazole.[5][7] The core is then further functionalized, for example, by coupling it to a pyrimidine ring to generate the final active inhibitor.[2][3]

PropertyValueSource
IUPAC Name This compoundCymitQuimica[8]
CAS Number 1187386-23-7CymitQuimica[8]
Molecular Formula C₈H₇FN₂CymitQuimica[8]
Molecular Weight 150.15 g/mol CymitQuimica[8]

Preclinical Evaluation Workflow: A Step-by-Step Guide

The characterization of a novel kinase inhibitor is a multi-stage process designed to rigorously assess its potency, selectivity, cellular activity, and mechanism of action.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A Biochemical Kinase Assay (Determine IC50 & Ki) B Kinome Selectivity Profiling (Assess Off-Target Effects) A->B Potent Hits C Cell Viability/Proliferation Assay (e.g., MTT, CTG) A->C Proceed if Potent & Selective D Target Engagement Assay (Confirm Intracellular Binding) C->D Active Compounds E Downstream Signaling Analysis (Western Blot for p-EGFR, p-AKT) D->E Proceed if Cell-Active F In Vivo Xenograft Studies (Assess Efficacy in Animal Models) E->F Verified Mechanism

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

PART 1: BIOCHEMICAL CHARACTERIZATION

The initial step is to determine if the compound directly interacts with and inhibits the purified target kinase in a cell-free system.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Causality and Rationale:

  • Why ADP-Glo™? This luminescence-based assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced, which is a direct product of the kinase's phosphoryl transfer reaction.

  • Pre-incubation: Pre-incubating the kinase with the inhibitor allows the compound to reach binding equilibrium with the enzyme before the reaction is initiated with ATP. This is crucial for accurately determining the potency of inhibitors, especially those with slow binding kinetics.

  • ATP Concentration: The concentration of ATP is kept at or near its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors.

Materials:

  • Recombinant human EGFR (T790M mutant) enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Indazole-EGFRi-7F1M (dissolved in 100% DMSO)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare a serial dilution of Indazole-EGFRi-7F1M in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 µM. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Kinase/Substrate Addition: Prepare a master mix containing the EGFR T790M enzyme and the peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at its Km for the EGFR T790M enzyme.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Indazole-EGFRi-7F1M EGFR (T790M/L858R)5.2
Indazole-EGFRi-7F1M EGFR (WT)250.6
Gefitinib EGFR (T790M/L858R)>1000
Gefitinib EGFR (WT)15.8

PART 2: CELLULAR ACTIVITY ASSESSMENT

After confirming biochemical potency, the next critical step is to determine if the compound can enter cells and exert a biological effect.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Causality and Rationale:

  • Why ATP levels? The amount of ATP in a cell population is directly proportional to the number of living, metabolically active cells. A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound.

  • Cell Line Choice: Using a cell line that is dependent on the target kinase for survival is paramount. For an EGFR T790M inhibitor, the NCI-H1975 cell line is an ideal model as it endogenously expresses the EGFR T790M/L858R double mutant and is dependent on its activity for proliferation and survival. A cell line expressing wild-type EGFR (e.g., A549) should be used as a control for selectivity.

  • Assay Duration: A 72-hour incubation period is standard to allow for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

Materials:

  • NCI-H1975 (EGFR T790M/L858R mutant) and A549 (EGFR WT) cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Indazole-EGFRi-7F1M

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed NCI-H1975 and A549 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of media. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Indazole-EGFRi-7F1M (final DMSO concentration <0.1%).

  • Incubation: Incubate the plates for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated controls and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: MECHANISM OF ACTION & TARGET ENGAGEMENT

This phase confirms that the compound's cellular effects are due to the inhibition of the intended target and its downstream signaling pathway.

Protocol 3: Western Blot for Target Engagement and Downstream Signaling

This protocol assesses the phosphorylation status of EGFR and key downstream effectors like AKT and ERK, providing direct evidence of target inhibition within the cell.

Causality and Rationale:

  • Phosphorylation as a Readout: Kinase inhibitors work by preventing phosphorylation. Therefore, a decrease in the phosphorylated form of the target kinase (p-EGFR) and its downstream substrates (p-AKT, p-ERK) is a direct biomarker of target engagement and pathway inhibition.[2]

  • Total Protein Control: It is essential to probe for the total protein levels of EGFR, AKT, and ERK. This ensures that the observed decrease in phosphorylation is due to kinase inhibition and not a result of protein degradation.

  • Loading Control: A loading control (e.g., GAPDH or β-Actin) is necessary to confirm that an equal amount of protein was loaded into each lane of the gel, ensuring the validity of any observed changes.

G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Indazole_Inhibitor Indazole-EGFRi-7F1M Indazole_Inhibitor->EGFR INHIBITS (Prevents Autophosphorylation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Indazole-EGFRi-7F1M.

Materials:

  • NCI-H1975 cells

  • Indazole-EGFRi-7F1M

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed NCI-H1975 cells and grow to 70-80% confluency. Serum-starve the cells for 4 hours, then treat with increasing concentrations of Indazole-EGFRi-7F1M (e.g., 0, 10, 50, 200 nM) for 2 hours. A positive control stimulated with EGF (100 ng/mL for 15 min) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with the next antibody of interest (e.g., anti-EGFR, then anti-GAPDH).

Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK will be observed in cells treated with Indazole-EGFRi-7F1M , while the total protein levels of these kinases and the loading control remain unchanged. This provides strong evidence that the compound is engaging its target and inhibiting the intended signaling pathway.

Concluding Remarks

The journey of a kinase inhibitor from a chemical scaffold to a potential therapeutic is built on a foundation of rigorous, well-designed experiments. The protocols outlined in this guide provide a robust framework for the initial characterization of novel inhibitors derived from this compound. By systematically evaluating biochemical potency, cellular activity, and the mechanism of action, researchers can confidently identify promising lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of targeted cancer therapies.

References

The Strategic Application of 7-Fluoro-1-methyl-1H-indazole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has long been recognized as a "privileged" structure in medicinal chemistry, affording compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents, from anti-inflammatory drugs to potent kinase inhibitors for cancer therapy.[2][3] This guide focuses on a particularly valuable derivative: 7-Fluoro-1-methyl-1H-indazole . The strategic introduction of a fluorine atom at the 7-position and a methyl group at the N1 position significantly modulates the physicochemical and pharmacokinetic properties of the indazole core, offering distinct advantages in drug design and development.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed synthetic protocols, and insights into the therapeutic potential of this versatile scaffold.

The Rationale Behind 7-Fluoro and N1-Methyl Substitution: A Mechanistic Perspective

The deliberate incorporation of fluorine and a methyl group into the indazole core is a prime example of rational drug design. Each modification serves a distinct purpose, contributing to the overall pharmacological profile of the resulting molecules.

The Role of the 7-Fluoro Substituent:

The introduction of a fluorine atom at the 7-position of the indazole ring imparts several beneficial properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug candidate.

  • Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of the indazole nitrogen, influencing its hydrogen bonding capabilities and overall binding affinity to target proteins.

  • Enhanced Binding Interactions: In certain protein active sites, the fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-deficient centers, thereby increasing binding potency.

  • Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage across cellular membranes to reach intracellular targets.

The Significance of the N1-Methyl Group:

Methylation at the N1 position of the indazole ring offers several advantages:

  • Blocks Tautomerization: The indazole ring can exist in different tautomeric forms. N1-methylation locks the molecule in the 1H-indazole tautomer, which is often the more biologically active form.[4] This removes ambiguity in structure-activity relationship (SAR) studies.

  • Improved Solubility and Permeability: The methyl group can enhance solubility and permeability by disrupting crystal lattice packing and increasing lipophilicity.

  • Fills Hydrophobic Pockets: In the context of a protein's binding site, the N1-methyl group can occupy small hydrophobic pockets, leading to increased van der Waals interactions and improved binding affinity.

  • Prevents N-dealkylation: While N-dealkylation can still occur, the methyl group is generally more stable to metabolic removal than larger alkyl groups.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound can be approached through several reliable routes. Below are detailed protocols for the synthesis of the core scaffold and a representative derivatization.

Protocol: Synthesis of 7-Fluoro-1H-indazole

This protocol is adapted from established methods for the synthesis of fluorinated indazoles.[1]

Workflow for the Synthesis of 7-Fluoro-1H-indazole

A 2-Fluoro-6-methylaniline B N-(2-fluoro-6-methylphenyl)acetamide A->B Acetic anhydride, Ethyl acetate, 0°C C 1-Acetyl-7-fluoro-1H-indazole B->C Isoamyl nitrite, Acetic acid, Acetic anhydride, Toluene, Heat D 7-Fluoro-1H-indazole C->D Ammonia, Methanol, 40°C

A visual representation of the synthetic workflow.

Step 1: Acetylation of 2-Fluoro-6-methylaniline

  • To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Remove the solvent under reduced pressure to obtain N-(2-fluoro-6-methylphenyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclization to 1-Acetyl-7-fluoro-1H-indazole

  • Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) in toluene.

  • Add acetic acid (catalytic amount) and acetic anhydride (1.0 eq).

  • Heat the mixture and slowly add isoamyl nitrite (1.2 eq) dropwise.

  • Continue heating for 30 minutes after the addition is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield crude 1-acetyl-7-fluoro-1H-indazole.

Step 3: Deacetylation to 7-Fluoro-1H-indazole

  • Dissolve the crude 1-acetyl-7-fluoro-1H-indazole in anhydrous methanol.

  • Add a solution of ammonia in methanol.

  • Heat the reaction mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield pure 7-fluoro-1H-indazole.

Protocol: N1-Methylation of 7-Fluoro-1H-indazole

Workflow for N1-Methylation

A 7-Fluoro-1H-indazole B This compound A->B Methyl iodide, Base (e.g., K2CO3), DMF, RT

A visual representation of the N1-methylation workflow.

  • To a solution of 7-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford this compound.

Applications in Medicinal Chemistry: Targeting Kinases and Inflammatory Pathways

The this compound scaffold is a versatile building block for the development of inhibitors targeting various protein kinases and enzymes involved in inflammatory signaling.

As a Scaffold for Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[5] The this compound moiety can be elaborated with various substituents to achieve high potency and selectivity against specific kinases.

Key Kinase Targets for Indazole Derivatives:

Kinase TargetTherapeutic AreaRepresentative Indazole-Based Drugs
VEGFR, PDGFRRenal Cell CarcinomaPazopanib[4]
ALK, ROS1Non-Small Cell Lung CancerEntrectinib
PARPOvarian, Breast CancerNiraparib
FLT3, KitAcute Myeloid LeukemiaInvestigational Agents[5]

Derivatives of this compound are promising candidates for targeting kinases such as:

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and FGFR, which are involved in angiogenesis and tumor growth.

  • Non-Receptor Tyrosine Kinases: Such as Src family kinases, which play roles in cell proliferation and metastasis.

  • Serine/Threonine Kinases: Including Akt and ERK, which are key components of pro-survival signaling pathways.[4]

Illustrative Kinase Inhibition Pathway

Indazole This compound Derivative Kinase Protein Kinase (e.g., VEGFR, FLT3) Indazole->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->Kinase Inhibits

Mechanism of kinase inhibition by indazole derivatives.

As Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have shown significant potential as anti-inflammatory agents.[3]

Key Inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: Indazole-based compounds can inhibit COX-1 and COX-2, which are involved in the production of prostaglandins.

  • Nitric Oxide Synthase (NOS): Selective inhibition of inducible NOS (iNOS) is a key strategy for reducing inflammatory damage. Fluorinated indazoles have shown promise as selective NOS inhibitors.

  • Pro-inflammatory Cytokines: Derivatives of indazole can modulate the production and signaling of cytokines such as TNF-α and IL-6.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its carefully tailored electronic and steric properties provide a solid foundation for the development of potent and selective inhibitors of a wide range of biological targets. The synthetic protocols provided herein offer a reliable and scalable means of accessing this important intermediate and its derivatives.

Future research in this area will likely focus on the further elaboration of the this compound core to develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of its potential in targeting novel kinases and inflammatory pathways holds great promise for addressing unmet medical needs in oncology, immunology, and beyond.

References

The Strategic Role of 7-Fluoro-1-methyl-1H-indazole in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern crop protection science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity for better membrane transport, have led to the development of highly effective and selective pesticides. Within the diverse landscape of fluorinated heterocyclic scaffolds, 7-fluoro-1-methyl-1H-indazole has emerged as a pivotal building block, particularly in the synthesis of innovative fungicides. Its rigid structure, combined with the electronic effects of the fluorine atom and the N-methylation that prevents unwanted tautomerization, makes it an ideal synthon for creating next-generation agrochemicals.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into its role as a key intermediate, provide detailed synthetic protocols for its incorporation into fungicidal active ingredients, and discuss the structure-activity relationships that underscore its importance.

The Rise of Fluorinated Indazoles in Agrochemicals

Indazole derivatives have long been recognized for their broad spectrum of biological activities, finding applications in both pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom at the 7-position of the indazole ring significantly enhances its utility as an agrochemical intermediate.[2][3] This substitution can lead to improved efficacy and a more favorable toxicological and environmental profile.[2][3] The N-methylation to form this compound further refines the properties of this scaffold, locking it into a single tautomeric form and providing a handle for further synthetic elaboration.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is renowned for its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungal pathogens.

While a specific, commercially named fungicide directly synthesized from this compound is not prominently disclosed in publicly available literature, the patent landscape reveals its crucial role as an intermediate in the development of novel fungicidal candidates. The general synthetic strategy involves the coupling of a substituted pyrazole carboxylic acid with an aniline derivative, where the this compound moiety can be a precursor to the aniline component.

Below is a representative, generalized protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide incorporating a moiety derived from this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Protocol: Synthesis of a Hypothetical Fungicide from a this compound-derived Amine

This protocol outlines a two-step process: the synthesis of a key amine intermediate from this compound, followed by its coupling with a pyrazole carboxylic acid chloride to yield the final fungicidal compound.

Part 1: Synthesis of 4-Amino-7-fluoro-1-methyl-1H-indazole

A common strategy to introduce a functional handle for coupling is the nitration of the indazole ring followed by reduction.

Step 1: Nitration of this compound

  • Rationale: Introduction of a nitro group at the 4-position is a key step to enable the subsequent formation of the amine. The directing effects of the fused benzene ring and the pyrazole moiety guide the regioselectivity of this electrophilic aromatic substitution.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated product, 7-fluoro-1-methyl-4-nitro-1H-indazole, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to an amine, providing the necessary nucleophile for the subsequent amidation reaction. Common reducing agents include tin(II) chloride or catalytic hydrogenation.

  • Procedure:

    • Suspend 7-fluoro-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0 eq) and heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

    • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-7-fluoro-1-methyl-1H-indazole.

Part 2: Amide Coupling to Form the Final Fungicide

Step 3: Acylation of 4-Amino-7-fluoro-1-methyl-1H-indazole

  • Rationale: The final step involves the formation of an amide bond between the synthesized amine and a pre-activated pyrazole carboxylic acid. The use of the acid chloride enhances the reactivity of the carboxylic acid for efficient amide bond formation.

  • Procedure:

    • Dissolve 4-amino-7-fluoro-1-methyl-1H-indazole (1.0 eq) and a suitable base, such as triethylamine or pyridine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the desired pyrazole carboxylic acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.05 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the target pyrazole carboxamide fungicide.

Table 1: Representative Analytical Data for a Hypothetical Pyrazole Carboxamide Fungicide

ParameterExpected Value
Molecular Formula C₁₅H₁₁F₃N₅O
Molecular Weight 346.28 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-7.0 (m, Ar-H), 4.1 (s, N-CH₃), 3.9 (s, pyrazole-CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -115 to -125 (m, -CF₂H), -130 to -140 (s, Ar-F)
Mass Spectrometry (ESI+) m/z: 347.1 [M+H]⁺

Diagram 1: General Synthetic Pathway

G A This compound B Nitration (KNO₃, H₂SO₄) A->B C 7-Fluoro-1-methyl-4-nitro-1H-indazole B->C D Reduction (SnCl₂·2H₂O, EtOH) C->D E 4-Amino-7-fluoro-1-methyl-1H-indazole D->E G Amide Coupling (Base, Solvent) E->G F Pyrazole Carboxylic Acid Chloride F->G H Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic workflow for a hypothetical fungicide.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety into agrochemical structures provides several advantages from a structure-activity relationship perspective:

  • Enhanced Binding: The fluorine atom, with its high electronegativity, can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target enzyme's active site. This can lead to increased binding affinity and, consequently, higher efficacy.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in the target pest and the environment. This can result in a longer-lasting effect and a more favorable pharmacokinetic profile.

  • Optimal Lipophilicity: The fluorine substituent can modulate the lipophilicity of the molecule, which is a critical factor for its transport across biological membranes to reach the target site.

  • Conformational Rigidity: The bicyclic indazole scaffold provides a rigid framework that can help to pre-organize the molecule into a conformation that is optimal for binding to the target protein. The N-methylation prevents tautomerism, ensuring a consistent three-dimensional structure.

Diagram 2: Key Structural Contributions

G cluster_0 This compound Moiety cluster_1 Agrochemical Properties A 7-Fluoro Group D Enhanced Binding Affinity A->D F Optimal Lipophilicity A->F B 1-Methyl Group E Increased Metabolic Stability B->E C Indazole Scaffold G Conformational Rigidity C->G

Caption: SAR contributions of the core moiety.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its strategic incorporation, particularly in the development of novel pyrazole carboxamide fungicides, highlights the power of fluorine chemistry in advancing crop protection solutions. The detailed synthetic protocols and an understanding of the underlying structure-activity relationships provide a solid foundation for researchers and scientists in the agrochemical industry to innovate and develop next-generation pesticides with improved efficacy, selectivity, and environmental safety. As the demand for sustainable agricultural practices continues to grow, the importance of such precisely engineered synthons is only set to increase.

References

Application Note: A Guide to the Regioselective Synthesis of 7-Fluoro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its N-methylation is a critical derivatization step, yielding regioisomers with distinct pharmacological profiles. This document provides a comprehensive guide to the synthesis of the 7-fluoro-1H-indazole precursor and the subsequent regioselective N-methylation to yield the thermodynamically favored 7-fluoro-1-methyl-1H-indazole. We delve into the mechanistic rationale behind the procedural choices, offering detailed, step-by-step protocols and troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

Indazoles, bioisosteres of indoles, are prominent nitrogen-containing heterocycles that have garnered significant attention for their broad spectrum of biological activities.[2][3] The incorporation of a fluorine atom, specifically at the 7-position, can substantially enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

The subsequent methylation of the indazole core nitrogen is a pivotal step in drug design, but it presents a significant chemical challenge: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of isomers. The N1-methylated product (a 1H-indazole) and the N2-methylated product (a 2H-indazole) often exhibit different biological activities. Therefore, controlling the site of methylation is paramount.

This guide focuses on the synthesis of the thermodynamically more stable N1-isomer, this compound, a key intermediate in the development of novel therapeutics. We will first outline a reliable method for synthesizing the precursor, 7-fluoro-1H-indazole, before detailing the protocol for its selective N1-methylation.

Synthesis of the 7-Fluoro-1H-indazole Precursor

A common and effective route to synthesize the 7-fluoro-1H-indazole core is through the cyclization of a substituted fluorinated phenyl precursor with hydrazine. The following protocol is adapted from established literature methods utilizing 2,3-difluorobenzaldehyde as a readily available starting material.[4]

Workflow for Precursor Synthesis

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_mat 2,3-Difluorobenzaldehyde reagent Hydrazine Monohydrate (N₂H₄·H₂O) start_mat->reagent Reaction condition Heat (Reflux, ~180°C) 10-12 hours product 7-Fluoro-1H-indazole reagent->product Cyclization

Caption: Workflow for the synthesis of 7-Fluoro-1H-indazole.

Protocol 1: Synthesis of 7-Fluoro-1H-indazole

Principle of the Method: This synthesis proceeds via a condensation reaction between the aldehyde group of 2,3-difluorobenzaldehyde and hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to cyclization and formation of the stable indazole ring system. Heating is required to overcome the activation energy for the cyclization step.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Hydrazine monohydrate

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,3-difluorobenzaldehyde (1.0 eq).

  • Addition of Hydrazine: Carefully add hydrazine monohydrate (excess, approx. 4-5 eq). Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heating: Heat the reaction mixture with vigorous stirring to reflux (approx. 180°C) for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain 7-fluoro-1H-indazole as a solid.[4]

Regioselective N1-Methylation

The methylation of 7-fluoro-1H-indazole requires careful selection of reagents and conditions to favor the formation of the desired N1-isomer over the N2-isomer. This protocol focuses on achieving thermodynamic control to yield the more stable 1-methyl derivative.

Mechanistic Rationale for N1-Selectivity (Thermodynamic Control)

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[5] By using a strong, non-nucleophilic base, such as sodium hydride (NaH), the indazole N-H proton is irreversibly removed to form a delocalized indazolide anion. In an aprotic solvent like tetrahydrofuran (THF), this anion exists in equilibrium. The subsequent alkylation with a methylating agent (e.g., methyl iodide) proceeds preferentially at the N1 position, leading to the thermodynamically favored product.[5]

Indazole 7-Fluoro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion 1. NaH, THF, 0°C to RT (Deprotonation) N2_Product 7-Fluoro-2-methyl-2H-indazole (N2-isomer, Kinetic Product) Indazole->N2_Product Kinetic Conditions (e.g., weaker base, different solvent) [Minor Pathway under these conditions] N1_Product This compound (N1-isomer, Thermodynamic Product) Anion->N1_Product 2. CH₃I, 0°C to RT (Thermodynamic Pathway)

Caption: Reaction pathway for the N1-selective methylation of 7-fluoro-1H-indazole.

Protocol 2: Synthesis of this compound (N1-Isomer)

Materials:

  • 7-Fluoro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Ice-water bath

Procedure:

  • Preparation: To a flame-dried two-neck round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Hydrogen gas is evolved.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of gas should cease, indicating complete formation of the indazolide anion.[5]

  • Methylation: Cool the mixture back to 0°C and add the methylating agent (methyl iodide, 1.1 eq) dropwise via syringe. Caution: Methylating agents are toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous NH₄Cl solution to neutralize the excess NaH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Summary and Troubleshooting

Quantitative Data Overview
StepProtocolKey ReagentsControl TypePrimary ProductExpected Yield
1Precursor Synthesis2,3-Difluorobenzaldehyde, HydrazineN/A7-Fluoro-1H-indazole40-70%[4]
2N-MethylationNaH, MeI, THFThermodynamicThis compound75-90%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; Insufficient heating time or temperature.Ensure vigorous reflux is maintained for the entire duration. Monitor by TLC until starting material is consumed.
Incomplete Deprotonation in Step 2 Inactive NaH (exposed to air/moisture); Insufficient quantity of NaH.Use fresh NaH from a sealed container. Ensure the reaction is under a strictly inert atmosphere. Use 1.2-1.5 equivalents.
Formation of N2-Isomer Reaction conditions not favoring thermodynamic control.Ensure the indazolide anion is fully formed before adding the methylating agent. Maintain aprotic (THF) conditions.
Difficult Purification Close-running spots on TLC (N1/N2 isomers or impurities).Use a long chromatography column with a shallow solvent gradient for better separation.

References

Application Notes and Protocols for In Vitro Evaluation of 7-Fluoro-1-methyl-1H-indazole as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and protein kinase inhibitory properties[1][2]. 7-Fluoro-1-methyl-1H-indazole is a synthetic indazole derivative whose biological functions are currently under investigation. Given the structural similarities of indazoles to endogenous molecules like tryptophan, a key area of exploration for novel indazole compounds is the inhibition of enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[3] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[3] Upregulation of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive metabolites like kynurenine.[4][5][6] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors of IDO1 is a promising strategy in cancer immunotherapy.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro activity of this compound as a potential inhibitor of IDO1. The protocols herein describe both cell-free enzymatic assays and cell-based functional assays to characterize the compound's inhibitory potential and mechanism of action.

Physicochemical Properties and Handling

Prior to initiating any in vitro studies, it is imperative to understand the physicochemical properties of this compound for accurate preparation of stock solutions and subsequent dilutions.

PropertyValueSource/Basis
CAS Number 1187386-23-7[9]
Molecular Formula C₈H₇FN₂Calculated
Molecular Weight 150.15 g/mol Calculated
Solubility Soluble in DMSO[10]
Storage Store at 2-8°C, sealed in a dry environment.[11]
Preparation of Stock Solutions

The use of a suitable solvent is critical for obtaining reliable and reproducible data. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of indazole derivatives.

Protocol for 10 mM Stock Solution Preparation:

  • Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 1.50 mg of the compound.

  • Solubilization: Add 1 mL of anhydrous, high-purity DMSO to the solid compound.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Enzymatic Assay for IDO1 Inhibition

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The assay quantifies the production of N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Principle

The enzymatic activity of IDO1 is determined by measuring the conversion of its substrate, L-tryptophan, to N-formylkynurenine. This product can be chemically hydrolyzed to kynurenine, which has a distinct absorbance spectrum, or detected using a fluorogenic developer.

Materials and Reagents
  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan

  • This compound

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[12]

  • Cofactors: Methylene blue and Ascorbic acid[12]

  • Catalase[12]

  • Trichloroacetic acid (TCA) for reaction termination[3][12]

  • 96-well microplate (UV-transparent or black, depending on detection method)

  • Plate reader (absorbance or fluorescence)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of This compound C Add IDO1 enzyme, buffer, cofactors, and test compound to wells A->C B Prepare IDO1 enzyme and substrate solutions B->C D Pre-incubate C->D E Initiate reaction by adding L-tryptophan D->E F Incubate at 37°C E->F G Terminate reaction (e.g., with TCA) F->G H Hydrolyze N-formylkynurenine to kynurenine G->H I Measure absorbance or fluorescence H->I J Calculate % inhibition and IC50 value I->J

Caption: Workflow for the in vitro IDO1 enzymatic assay.

Detailed Protocol (Absorbance-Based)
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in IDO1 assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Plate Setup: To a 96-well UV-transparent microplate, add the following components in order:

    • 50 µL of IDO1 Assay Buffer (for blanks) or recombinant IDO1 enzyme in assay buffer.

    • 10 µL of diluted this compound or vehicle control (e.g., DMSO in assay buffer).

    • Include a positive control inhibitor (e.g., Epacadostat).

    • Add cofactors: 20 mM ascorbate and 10 µM methylene blue.[12]

    • Add 100 µg/mL catalase.[12]

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 400 µM L-tryptophan solution to each well.[12] The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[3]

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.[12]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[12]

  • Detection: Centrifuge the plate to pellet any precipitate. Measure the absorbance of kynurenine at 321 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for IDO1 Inhibition

Cell-based assays are crucial for evaluating the efficacy of a compound in a more physiologically relevant context.[5][13] This protocol utilizes a human cancer cell line that can be induced to express IDO1, allowing for the measurement of IDO1 activity through the quantification of kynurenine secreted into the cell culture medium.[8][14]

Principle

Interferon-gamma (IFN-γ) is a potent inducer of IDO1 expression in many cell types, including cancer cells.[13][14] By treating cells with IFN-γ, a robust IDO1-dependent production of kynurenine can be achieved. The inhibitory effect of this compound is then determined by measuring the reduction in kynurenine levels in the culture supernatant.

Materials and Reagents
  • Human cancer cell line known to express IDO1 upon induction (e.g., HeLa, SKOV-3).[14][15]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Recombinant Human IFN-γ.

  • This compound.

  • L-Tryptophan (optional, can be added to ensure substrate is not limiting).

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde or HPLC-based methods).[16]

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

Signaling Pathway and Assay Logic

G cluster_pathway Cellular IDO1 Pathway cluster_inhibition Inhibition Point IFNg IFN-γ Receptor IFN-γ Receptor IFNg->Receptor JAK_STAT JAK/STAT Signaling Receptor->JAK_STAT IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene IDO1_Protein IDO1 Protein IDO1_Gene->IDO1_Protein Kynurenine Kynurenine IDO1_Protein->Kynurenine Tryptophan L-Tryptophan Tryptophan->IDO1_Protein Catalyzes Inhibitor This compound Inhibitor->IDO1_Protein Inhibits

Caption: IFN-γ induced IDO1 expression and inhibition by this compound.

Detailed Protocol
  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.[12][15]

  • Compound and Inducer Addition:

    • The next day, remove the old medium.

    • Add fresh medium containing serial dilutions of this compound.

    • Add human IFN-γ to a final concentration of 10-100 ng/mL to all wells except the negative control wells.[12]

    • Include vehicle control and positive control inhibitor wells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO₂ incubator.[3][13]

  • Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well for kynurenine measurement.[12]

  • Kynurenine Detection (Colorimetric Method):

    • To the 140 µL of supernatant, add 10 µL of 6.1 N TCA and mix.[12]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using a standard method like the MTT assay to rule out any cytotoxic effects of the compound that could confound the results.[8]

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the percentage of inhibition of kynurenine production for each compound concentration and calculate the IC₅₀ value.

Data Interpretation and Expected Results

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

Assay TypeKey ParameterInterpretation
Enzymatic Assay IC₅₀ (enzymatic)Measures direct inhibition of the isolated IDO1 enzyme.
Cell-Based Assay IC₅₀ (cellular)Reflects the compound's ability to enter cells and inhibit IDO1 in a biological context.
Cell Viability Assay CC₅₀ (cytotoxic concentration)Determines the concentration at which the compound is toxic to the cells. A high CC₅₀ is desirable.

A successful IDO1 inhibitor candidate will exhibit a low IC₅₀ in both enzymatic and cellular assays, with a significantly higher CC₅₀, indicating a good therapeutic window.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential inhibitor of IDO1. By employing both biochemical and cell-based assays, researchers can obtain critical data on the compound's potency, cellular activity, and potential cytotoxicity. These findings will be instrumental in guiding further preclinical development and exploring the therapeutic potential of this novel indazole derivative in immuno-oncology and other diseases where IDO1 plays a pathological role.

References

Application Notes & Protocols: The Use of 7-Fluoro-1-methyl-1H-indazole in Modern Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical applications of 7-Fluoro-1-methyl-1H-indazole (CAS No: 1187386-23-7). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific introduction of a fluorine atom at the 7-position and a methyl group at the N1 position imparts unique physicochemical and metabolic properties, making this compound a valuable building block in synthetic chemistry and a compelling fragment for screening campaigns. These application notes detail its role as a synthetic intermediate, its utility in fragment-based drug discovery (FBDD), and provide robust, step-by-step protocols for its use in the laboratory.

Compound Profile and Strategic Value

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrazole ring.[3] Its utility in research is derived from the strategic combination of its three core components: the indazole scaffold, the N1-methyl group, and the 7-fluoro substituent.

  • The Indazole Scaffold: As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of bioactive molecules, renowned for its ability to engage in various biological interactions.[4] Many indazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial effects.[4][5][6]

  • N1-Methylation: The methylation at the N1 position serves a critical chemical purpose. It resolves the tautomeric ambiguity between the 1H and 2H forms of the indazole ring, ensuring regiochemical integrity in subsequent synthetic transformations.[5][6] This pre-emptive functionalization provides a fixed structural vector and removes the acidic N-H proton, which can simplify reaction design by eliminating the need for protecting groups and preventing unwanted side reactions.

  • 7-Fluoro Substitution: The fluorine atom at the 7-position is not merely an inert substituent. Its high electronegativity can modulate the electronic properties of the aromatic system, potentially influencing pKa and binding interactions (e.g., hydrogen bonds, dipole interactions). Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.

Physicochemical Properties
PropertyValueSource
CAS Number 1187386-23-7[7]
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol [8]
Topological Polar Surface Area (TPSA) 17.82 Ų[8]
LogP (Calculated) 1.71[8]
Hydrogen Bond Acceptors 2[8]
Hydrogen Bond Donors 0[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related indazole derivatives suggest that appropriate precautions are necessary.[9][10]

  • Hazard Profile (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][11] May also cause respiratory irritation.[9]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

    • Avoid breathing dust.[9] Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Application Note I: A Versatile Intermediate for Heterocyclic Synthesis

The fixed regiochemistry and activated ring system of this compound make it an excellent substrate for late-stage functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries targeting various therapeutic areas, such as kinase inhibition.[2]

Workflow for C-H Activation or Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Degas Mixture (N2 or Ar purge) A->E B Coupling Partner (e.g., Aryl Boronic Acid) B->E C Catalyst & Ligand (e.g., Pd(dppf)Cl2) C->E D Base & Solvent (e.g., K2CO3 in Dioxane/H2O) D->E F Heat to Reaction Temp (e.g., 90-110 °C) E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup (Extraction with EtOAc) G->H I Dry Organic Layer (Na2SO4 or MgSO4) H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, HPLC) J->K G cluster_prep Library Preparation cluster_screen Primary Screen cluster_validation Hit Validation & Elaboration A QC of 7-Fluoro-1-methyl- 1H-indazole (Purity >95%) B Prepare High Concentration Stock in DMSO (e.g., 100 mM) A->B C Create Assay-Ready Plates (Dilution Series) B->C D Biophysical Screen (e.g., SPR, NMR, or DSF) C->D E Identify 'Hits' (Binding Confirmed) D->E F Confirm Binding with Orthogonal Method E->F G Determine Binding Affinity (KD) and Ligand Efficiency F->G H Obtain Structural Data (X-ray Crystallography) G->H I Synthesize Analogs for Structure-Activity Relationship (SAR) H->I

References

functionalization of the 7-Fluoro-1-methyl-1H-indazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 7-Fluoro-1-methyl-1H-indazole Scaffold

Authored by: A Senior Application Scientist

Abstract

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its bioisosteric relationship with indole and benzimidazole allows it to engage with a wide array of biological targets, including protein kinases and proteases.[3] The strategic introduction of fluorine into drug candidates is a well-established method for enhancing critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6] This guide provides a detailed exploration of the functionalization of the this compound scaffold, a key building block for the development of next-generation therapeutics. We present field-proven insights and detailed protocols for the selective modification of this scaffold at its most reactive positions, enabling researchers to efficiently generate diverse compound libraries for drug discovery programs.

The this compound Scaffold: A Reactivity Overview

The synthetic utility of the this compound scaffold is governed by the interplay of its structural and electronic features. The electron-withdrawing fluorine atom at the C7 position influences the overall electron density of the aromatic system, while the N1-methyl group prevents N-H related side reactions and directs functionalization. The primary sites for synthetic elaboration are the C3 position of the pyrazole ring and the C4, C5, and C6 positions of the fused benzene ring.

The diagram below illustrates the scaffold and highlights the key positions amenable to functionalization. Understanding the inherent reactivity of these sites is crucial for designing effective synthetic strategies.

Caption: Key functionalization sites on the this compound core.

Functionalization at the C3 Position: Gateway to Novel Analogs

The C3 position is often a primary target for modification due to its susceptibility to deprotonation and subsequent reaction with electrophiles, or its role in directed C-H activation processes. Halogenation at this site is a particularly powerful strategy, installing a versatile synthetic handle for a wide range of cross-coupling reactions.[7]

C3-Halogenation: Installing a Cross-Coupling Handle

Introducing a bromine or iodine atom at the C3 position transforms the scaffold into a substrate suitable for palladium-catalyzed reactions. This transformation is typically achieved using electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring.

start 7-Fluoro-1-methyl- 1H-indazole reagent NIS or NBS Acetonitrile, RT start->reagent Electrophilic Halogenation product 3-Halo-7-fluoro- 1-methyl-1H-indazole reagent->product

Caption: Workflow for the C3-halogenation of the indazole scaffold.

Protocol 1: C3-Iodination of this compound

  • Materials: this compound, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous), Round-bottom flask, Magnetic stirrer, Argon or Nitrogen supply.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add N-Iodosuccinimide (1.1 equiv) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 3-iodo-7-fluoro-1-methyl-1H-indazole.

  • Causality: The use of an inert atmosphere prevents moisture from interfering with the reaction. The aqueous workup is essential to remove the succinimide byproduct and unreacted NIS.

C3 Suzuki-Miyaura Cross-Coupling

With the 3-halo derivative in hand, the Suzuki-Miyaura reaction offers a robust and versatile method for forging new carbon-carbon bonds.[8][9] This palladium-catalyzed reaction couples the 3-haloindazole with a wide variety of aryl or heteroaryl boronic acids or esters, enabling the synthesis of complex biaryl structures.[10][11]

Table 1: Representative Conditions for C3 Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O10080-90
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)DME/H₂O9075-85

Note: Yields are typical and may vary based on the specific substrate and precise reaction conditions.

start 3-Iodo-7-fluoro- 1-methyl-1H-indazole reagents Ar-B(OH)₂ Pd Catalyst, Base Solvent, Heat start->reagents Suzuki-Miyaura Coupling product 3-Aryl-7-fluoro- 1-methyl-1H-indazole reagents->product

Caption: Reaction scheme for the C3 Suzuki-Miyaura cross-coupling.

Functionalization of the Benzene Ring

Modifying the carbocyclic portion of the indazole scaffold is essential for fine-tuning the molecule's physicochemical properties and exploring structure-activity relationships (SAR). Electrophilic aromatic substitution and palladium-catalyzed cross-coupling on pre-functionalized scaffolds are the primary strategies.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic method to install a functional group that can be a valuable synthetic intermediate itself or a key pharmacophore. The directing effects of the fused pyrazole ring and the C7-fluoro atom typically favor substitution at the C5 position.[12]

Protocol 2: C5-Nitration of this compound

  • Materials: this compound, Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Ice bath, Round-bottom flask.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath to 0 °C.

    • Slowly add this compound (1.0 equiv) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • Once dissolved, slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 7-fluoro-1-methyl-5-nitro-1H-indazole. Further purification can be achieved by recrystallization if necessary.

  • Trustworthiness: This protocol is self-validating as the nitrated product's distinct physical properties (e.g., melting point, NMR spectrum) confirm the reaction's success. The nitro group can subsequently be reduced to an amine for further diversification.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[13][14] Starting from a halo-substituted scaffold (e.g., a 5-bromo-7-fluoro-1-methyl-1H-indazole, accessible through analogous synthesis), this reaction allows for the coupling of a diverse range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene110
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (2)Dioxane100
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Toluene110

Note: The choice of ligand is critical and often depends on the steric and electronic properties of the amine coupling partner.[13]

cluster_workflow Buchwald-Hartwig Amination Workflow setup 1. Setup - Dry Schlenk Tube - Inert Atmosphere - Add Indazole, Pd Catalyst,  Ligand, Base solvent 2. Add Solvent & Amine - Anhydrous Toluene/Dioxane - Amine (1.2 equiv) setup->solvent reaction 3. Reaction - Heat (100-110 °C) - Stir (4-24 h) - Monitor by TLC/LC-MS solvent->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials: Halo-7-fluoro-1-methyl-1H-indazole (e.g., 5-bromo), Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., Toluene), Schlenk tube.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the halo-indazole (1.0 equiv), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equiv).

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv).

    • Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 100-110 °C).

    • Monitor the reaction until completion. Cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired amino-indazole derivative.

  • Expertise: The success of this reaction is highly dependent on the exclusion of air and moisture, as the palladium catalyst and phosphine ligands are oxygen-sensitive, and water can interfere with the strong bases used. Pre-catalysts can often improve reproducibility.[15]

Conclusion

The this compound scaffold is a versatile and valuable platform for drug discovery. A systematic approach to its functionalization, leveraging robust and well-understood synthetic transformations, can rapidly generate libraries of diverse analogs. The protocols and strategies outlined in this guide, including C3-halogenation followed by Suzuki coupling and Buchwald-Hartwig amination on the benzene ring, provide researchers with a reliable toolkit to explore the chemical space around this important core. Careful selection of reagents and reaction conditions, grounded in the mechanistic principles discussed, is paramount to achieving high-yield, selective transformations.

References

Application Notes and Protocols for the Synthesis of 7-Fluoro-1-methyl-1H-indazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents.[1][2][3] The strategic incorporation of a fluorine atom, particularly at the 7-position, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6] This guide provides a detailed overview of robust and reproducible synthetic routes to 7-Fluoro-1-methyl-1H-indazole and its analogues, a key building block in the development of modern therapeutics, including potent factor Xa inhibitors.[7][8] We present field-proven protocols, explain the rationale behind key experimental choices, and discuss strategies for achieving high regioselectivity in the critical N-methylation step.

Introduction: The Strategic Importance of the this compound Scaffold

Indazole, a bicyclic aromatic heterocycle, is often considered a bioisostere of indole and benzimidazole, granting it access to a wide range of biological targets.[1] Its derivatives have demonstrated efficacy as anti-cancer, anti-inflammatory, and anti-platelet agents, among other therapeutic applications.[1]

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][9] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved drug-like properties.[5][6]

The this compound scaffold combines these advantageous features. The fluorine atom at the 7-position can engage in crucial hydrogen-bonding interactions with protein backbones, as seen in cocrystal structures with factor Xa, leading to a significant increase in potency compared to non-fluorinated analogues.[7][8] The N-1 methyl group is a common feature that modulates solubility and receptor interaction. Therefore, efficient and regioselective access to this scaffold is of high value to researchers in drug discovery.

Overall Synthetic Strategy

The most common and modular approach to synthesizing this compound analogues is a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 7-fluoro-1H-indazole. The second, and often more challenging stage, involves the regioselective methylation at the N-1 position, as alkylation can also occur at the N-2 position.

Synthetic_Workflow cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Regioselective N-Methylation cluster_2 Stage 3: Analogue Development A Fluorinated Phenyl Precursor (e.g., 2,3-Difluorobenzaldehyde) B Hydrazine Cyclization A->B Hydrazine Hydrate C 7-Fluoro-1H-indazole B->C D 7-Fluoro-1H-indazole E N-Alkylation D->E Base, Methylating Agent F This compound E->F G This compound H Further Functionalization (e.g., Cross-Coupling) G->H I Diverse Analogues H->I

Figure 1: General workflow for synthesizing this compound analogues.

Synthesis of the 7-Fluoro-1H-indazole Intermediate

The foundational step is the creation of the indazole ring from a suitably substituted fluorinated precursor. The most direct and widely used method involves the cyclization of a 2,3-difluorinated phenyl carbonyl compound with hydrazine.

Mechanism and Rationale

This reaction proceeds via a two-step sequence:

  • Condensation: The hydrazine initially condenses with the carbonyl group (aldehyde or ketone) to form a hydrazone intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, displacing the fluorine atom at the ortho position (C2 of the benzene ring) to form the pyrazole ring of the indazole system. The fluorine at C2 is activated towards displacement by the electron-withdrawing nature of the adjacent substituent.

This approach is advantageous due to the commercial availability of starting materials like 2,3-difluorobenzaldehyde and the operational simplicity of the reaction.[10]

Indazole_Formation A 2,3-Difluorobenzaldehyde B Hydrazone Intermediate A->B + Hydrazine - H₂O (Condensation) C 7-Fluoro-1H-indazole B->C Heat (Intramolecular SₙAr)

Figure 2: Key steps in the formation of the 7-fluoro-1H-indazole core.

Detailed Protocol: Synthesis of 7-Fluoro-1H-indazole (1)

This protocol is adapted from a method described in the literature, which utilizes 2,3-difluorobenzaldehyde as the starting material.[10]

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (≥10 eq)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Acetone or Hexanes/EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorobenzaldehyde (e.g., 1.85 g, 13.0 mmol).

  • Add hydrazine monohydrate (e.g., 6.5 mL, 130 mmol). Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture with vigorous stirring to 180°C (oil bath temperature) for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water to partition the product.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography to afford 7-fluoro-1H-indazole as a solid.

Data Summary:

ParameterValueReference
Starting Material2,3-Difluorobenzaldehyde[10]
Key ReagentHydrazine Monohydrate[10]
Temperature180°C[10]
Typical Yield40-50%[10]
¹H-NMR (CD₃OD, 400 MHz)δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H)[10]

Regioselective N-Methylation

The alkylation of an unsymmetrical indazole like 7-fluoro-1H-indazole can produce a mixture of N-1 and N-2 regioisomers. Achieving high selectivity for the desired N-1 isomer is critical for an efficient synthesis and straightforward purification.

Controlling Regioselectivity: Causality and Experimental Choices

The ratio of N-1 to N-2 alkylation is governed by a complex interplay of steric hindrance, electronics, and reaction conditions (base, solvent, temperature, and the nature of the alkylating agent).[11][12][13]

  • Steric Hindrance: The fluorine atom at the C-7 position exerts steric hindrance, making the adjacent N-1 position less accessible. However, this effect is often overcome by other factors.

  • Base and Solvent System: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonate the indazole to form the indazolide anion. This system has been shown to strongly favor N-1 alkylation for many indazole substrates.[11][12] The rationale is that the N-1 substituted product is often the thermodynamically more stable isomer, and these conditions can allow for equilibration towards this product.[12][13]

  • Electronic Effects: Electron-withdrawing substituents at the C-7 position (like -NO₂ or -CO₂Me) have been reported to confer excellent N-2 regioselectivity.[11][12] The mildly electron-withdrawing fluorine atom does not dominate the regiochemical outcome in the same way, allowing conditions to be tailored for N-1 selectivity.

N_Methylation cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole 7-Fluoro-1H-indazole Anion Indazolide Anion Indazole->Anion Base (e.g., NaH) N1_Product N-1 Methyl Product (Thermodynamically Favored) Anion->N1_Product Methyl Iodide (N-1 Attack) N2_Product N-2 Methyl Product Anion->N2_Product Methyl Iodide (N-2 Attack)

Figure 3: Competing pathways in the N-methylation of 7-fluoro-1H-indazole.

Detailed Protocol: N-1 Methylation of 7-Fluoro-1H-indazole (2)

This protocol is based on optimized conditions known to favor N-1 alkylation.[11][12]

Materials:

  • 7-Fluoro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄) (1.1 - 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O) and Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, e.g., 0.46 g, 11.5 mmol for a 10.5 mmol scale reaction).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully, and repeat twice.

  • Add anhydrous THF (or DMF) to the flask via syringe (e.g., 50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 7-fluoro-1H-indazole (e.g., 1.42 g, 10.5 mmol) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve. Caution: Hydrogen gas is flammable. Ensure proper ventilation.

  • Add the methylating agent (e.g., methyl iodide, 0.72 mL, 11.5 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N-1 and any minor N-2 isomers, yielding this compound.

Expected Outcome: Under these conditions (NaH in THF/DMF), a high regioselectivity for the N-1 isomer is expected (>95:5, N-1:N-2).[11][12] The separation of isomers is typically straightforward via column chromatography.

Further Functionalization for Analogue Libraries

With the core this compound scaffold in hand, researchers can generate diverse libraries of analogues for structure-activity relationship (SAR) studies. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.[14][15][16]

  • Suzuki-Miyaura Coupling: If the synthesis starts with a bromo- or iodo-substituted fluorobenzaldehyde, the resulting halogenated indazole can be used in palladium-catalyzed Suzuki couplings to introduce aryl or heteroaryl groups.[17][18]

  • C-H Activation: Direct C-H functionalization methods can be employed to introduce substituents at various positions on the indazole ring, offering an atom-economical route to novel analogues.[3][19]

  • Functionalization at C3: The C3 position of the indazole can be functionalized through various means, including lithiation followed by quenching with an electrophile or by starting with precursors that already contain the desired C3 substituent.[20]

Conclusion

The synthetic routes outlined in this guide provide a reliable and reproducible pathway to this compound and its derivatives. The successful synthesis hinges on two key stages: the efficient cyclization to form the 7-fluoro-1H-indazole core and the highly regioselective N-1 methylation. By carefully selecting the base and solvent system for the alkylation step, researchers can minimize the formation of the undesired N-2 isomer, simplifying purification and maximizing yield. This strategically important scaffold serves as a valuable platform for the design and discovery of new therapeutic agents with enhanced pharmacological properties.

References

Application Notes and Protocols: 7-Fluoro-1-methyl-1H-indazole in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel materials for advanced applications.

Introduction: The Strategic Advantage of Fluorinated Indazoles in Material Science

The indazole scaffold, a bicyclic aromatic system, is a cornerstone in medicinal chemistry, with numerous derivatives finding clinical applications.[1] However, its utility extends into the realm of material science, where its rigid, electron-rich structure serves as a versatile building block for functional organic materials. The strategic introduction of a fluorine atom and a methyl group, as in 7-Fluoro-1-methyl-1H-indazole, offers a nuanced approach to tuning the optoelectronic properties of the core indazole structure.

Fluorination is a well-established strategy in materials chemistry to enhance key properties such as thermal stability, electron mobility, and HOMO-LUMO energy gaps.[2][3] The high electronegativity of fluorine can deepen the HOMO level, leading to improved air stability and facilitating charge injection in electronic devices. Methylation at the N1 position, in turn, enhances solubility and influences the molecular packing in thin films, which is critical for device performance and processability.

This guide provides a comprehensive overview of the potential applications of this compound in material science, with a particular focus on organic light-emitting diodes (OLEDs). We will delve into the synthesis of this molecule, explore its anticipated electronic properties, and provide a detailed protocol for its incorporation into a functional OLED device.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 2-fluoro-6-methylaniline. The first step involves the synthesis of the intermediate 7-fluoro-1H-indazole, which is then methylated to yield the final product.

Part 1: Synthesis of 7-Fluoro-1H-indazole

A common route to 7-fluoro-1H-indazole involves the diazotization of 2-fluoro-6-methylaniline followed by cyclization.[1]

Materials:

  • 2-Fluoro-6-methylaniline

  • Acetic anhydride

  • Ethyl acetate

  • Ammonia

  • Anhydrous methanol

  • Standard laboratory glassware

Protocol:

  • In a 100mL three-necked flask, dissolve 1.07g (0.01mol) of 2-fluoro-6-methylaniline in 50mL of ethyl acetate.

  • Cool the stirring solution to 0°C.

  • Slowly add 1.02g (0.01mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

  • The crude acetamide is then cyclized to form 7-fluoro-1H-acetylindazole.

  • To a 100mL three-necked flask, add 2.38g (0.01mol) of the intermediate 7-fluoro-1H-acetylindazole, 2mL of ammonia, and 50mL of anhydrous methanol.

  • Heat the mixture to 40°C and maintain for 2 hours.

  • Remove the solvent under reduced pressure, cool the residue to induce precipitation, and dry the solid to obtain 7-fluoro-1H-indazole.[1]

Part 2: N-Methylation of 7-Fluoro-1H-indazole

The final step is the methylation of the N1 position of the indazole ring.

Materials:

  • 7-Fluoro-1H-indazole

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve the synthesized 7-fluoro-1H-indazole in acetone.

  • Add an excess of potassium carbonate to the solution.

  • To the stirring suspension, add methyl iodide dropwise.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • After completion, filter the solid potassium carbonate and evaporate the acetone.

  • The crude product can be purified by column chromatography to yield pure this compound.

Anticipated Optoelectronic Properties and Applications

The unique substitution pattern of this compound is expected to impart desirable properties for applications in organic electronics.

PropertyExpected CharacteristicRationale
HOMO Energy Level Deep (low energy)The electron-withdrawing fluorine atom at the 7-position will stabilize the HOMO level, increasing oxidative stability.
LUMO Energy Level Relatively highThe overall effect of the indazole core and the substituents is likely to result in a wide bandgap.
Bandgap WideThe combination of the indazole heterocycle and the fluorine substituent is expected to result in a large HOMO-LUMO gap, making it suitable for high-energy applications.[2][3]
Solubility GoodThe N-methyl group enhances solubility in common organic solvents, facilitating solution-based processing.
Thermal Stability HighThe rigid aromatic core of the indazole moiety generally imparts good thermal stability.
Application in Organic Light-Emitting Diodes (OLEDs)

Given its anticipated wide bandgap and deep HOMO level, this compound is a promising candidate as a host material for blue phosphorescent OLEDs (PhOLEDs) . A wide bandgap host is crucial to confine the triplet excitons of the blue-emitting guest molecule, preventing energy loss and ensuring efficient emission.

Experimental Workflow: Fabrication of a Blue PhOLED using this compound as a Host Material

This section provides a detailed, step-by-step protocol for the fabrication of a multilayered OLED device.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Organic Layer Deposition (Thermal Evaporation) cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Hole Transport Layer (e.g., TAPC) UV_Ozone->HTL EML Emissive Layer (this compound: Blue Phosphorescent Emitter) HTL->EML HBL Hole Blocking Layer (e.g., TPBi) EML->HBL ETL Electron Transport Layer (e.g., TPBi) HBL->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation caption Figure 1: OLED Fabrication Workflow

Caption: Figure 1: Step-by-step workflow for the fabrication of an OLED device.

Detailed Protocol for OLED Fabrication

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (Host)

  • Blue phosphorescent emitter (e.g., FIrpic)

  • Hole transport layer (HTL) material (e.g., TAPC)

  • Hole blocking layer (HBL) and Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (Deionized water, isopropanol, acetone)

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit a 40 nm thick layer of TAPC as the HTL.

    • Co-evaporate this compound as the host and the blue phosphorescent emitter (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%) to form a 20 nm thick emissive layer (EML).

    • Deposit a 10 nm thick layer of TPBi as the HBL.

    • Deposit a 30 nm thick layer of TPBi as the ETL.

    • Deposit a 1 nm thick layer of LiF as the EIL.

  • Cathode Deposition and Encapsulation:

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

    • Transfer the completed device to a glovebox with an inert atmosphere for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization and Performance Evaluation

The performance of the fabricated OLED can be characterized by the following measurements:

  • Current density-voltage-luminance (J-V-L) characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) spectrum: To confirm the emission color and calculate the CIE coordinates.

  • External quantum efficiency (EQE): To measure the device's efficiency in converting electrons to photons.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for advanced materials in organic electronics. Its tailored electronic properties, stemming from the synergistic effects of fluorination and methylation, make it a compelling candidate for a high-performance host material in blue PhOLEDs. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this and other strategically functionalized indazole derivatives in the development of next-generation optoelectronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluoro-1-methyl-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this compound. My aim is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purifications effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile is largely dependent on the synthetic route. However, when synthesizing this compound via methylation of 7-fluoro-1H-indazole, the most common and challenging impurity is the undesired regioisomer, 7-Fluoro-2-methyl-2H-indazole . Other potential impurities include unreacted 7-fluoro-1H-indazole , residual alkylating agents, and decomposition products if the reaction conditions are harsh.

Q2: Why is the separation of N1 and N2 methylated indazole isomers so challenging?

A2: The N1 (1-methyl) and N2 (2-methyl) isomers are regioisomers with identical molecular weights and very similar physicochemical properties.[1] Their polarity differences are often subtle, leading to close or overlapping retention factors (Rf) on silica gel.[2] This makes their separation by standard column chromatography non-trivial, often requiring careful optimization of the mobile phase.

Q3: Is this compound stable on silica gel?

A3: While specific stability data for this exact compound is not extensively published, indazole derivatives are generally stable on standard silica gel under typical chromatographic conditions.[3] However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for sensitive compounds. If you observe significant tailing or loss of material, a stability issue might be a contributing factor.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes. If you encounter issues such as compound degradation or irreversible adsorption on silica gel, neutral alumina can be a viable alternative.[3] For particularly challenging separations of isomers, specialized stationary phases like phenyl or pentafluorophenyl (PFP) columns in HPLC are known to provide enhanced selectivity for aromatic positional isomers.

Q5: Are there any alternatives to column chromatography for purification?

A5: Recrystallization can be a powerful technique for purifying indazole isomers, especially if your product is a solid. A patent for related substituted indazole isomers suggests using mixed solvent systems, such as acetone/water or tetrahydrofuran/water, to effectively separate the N1 and N2 isomers.[4] This can be an excellent strategy to either purify the compound directly or to enrich the desired isomer before a final chromatographic polishing step.

Troubleshooting Guide: Column Chromatography of this compound

This section addresses specific problems you may encounter during the purification process, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Separation of the N1 and N2 Regioisomers

This is the most anticipated challenge. On a TLC plate, you might see two very close spots or a single elongated spot.

Root Cause Analysis:

The subtle difference in the dipole moment and steric environment around the nitrogen atoms in the N1 and N2 isomers results in very similar affinities for the silica gel surface. The choice of eluent is therefore critical to exploit these small differences.

Solutions:

  • Optimize the Mobile Phase:

    • Hexane/Ethyl Acetate System: This is a common and effective eluent system for separating indazole isomers.[2] Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient is often key to resolving closely eluting compounds.

    • Dichloromethane/Methanol System: For more polar indazoles, a dichloromethane (DCM)/methanol system can be effective. A gradient of 0% to 5% methanol in DCM is a good starting point.[3]

    • Chloroform/Acetone System: The parent compound, 7-fluoro-1H-indazole, has been purified using a chloroform/acetone eluent.[5] This system can also be adapted for the methylated derivatives.

  • Employ a Long Column: Increasing the length of the silica gel bed enhances the number of theoretical plates, providing more opportunities for the isomers to separate.[2]

  • Dry Loading vs. Wet Loading: If your crude product has poor solubility in the initial eluent, consider dry loading. This involves adsorbing your compound onto a small amount of silica gel and then carefully adding the powder to the top of your column. This technique can lead to sharper bands and better resolution compared to wet loading in a strong solvent.

Data Presentation: Recommended Eluent Systems and Expected Elution Order

Stationary PhaseEluent System (Gradient)Expected Elution OrderTarget Rf for Desired Isomer
Silica GelHexane / Ethyl AcetateN2-isomer (less polar) typically elutes before the N1-isomer (more polar)0.2 - 0.3
Silica GelDichloromethane / MethanolElution order may vary, requires TLC analysis0.2 - 0.3
Silica GelChloroform / AcetoneElution order may vary, requires TLC analysis0.2 - 0.3

Note: The elution order of N1 and N2 isomers can sometimes be reversed depending on the substitution pattern and the specific eluent system. Always confirm the identity of your fractions using an analytical technique like ¹H NMR.

Problem 2: The Compound is Not Eluting from the Column

You've loaded your sample, but even after passing a large volume of eluent, you don't see your product coming off.

Root Cause Analysis:

The mobile phase is likely too non-polar, causing your compound to have a very high affinity for the stationary phase. In rare cases, the compound may have decomposed on the silica gel.

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the ethyl acetate concentration. For a DCM/methanol system, increase the methanol concentration.[3]

  • Check Compound Stability: To test for stability, dissolve a small amount of your crude material in your chosen eluent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let it sit for an hour, then run a TLC of the solution against the original crude material. If you see new spots or a decrease in the intensity of your product spot, your compound may be degrading on the silica. In this case, consider switching to a more inert stationary phase like neutral alumina.

Problem 3: Product Fractions are Contaminated with an Unknown Impurity

After combining what you believe to be pure fractions, analytical data (e.g., ¹H NMR) shows the presence of an unexpected impurity.

Root Cause Analysis:

This could be due to co-elution with a byproduct from the synthesis or an impurity in your starting materials. The synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline, for example, can have byproducts from incomplete cyclization or side reactions.[6]

Solutions:

  • Thorough TLC Analysis of Fractions: Before combining fractions, run a TLC of each fraction (or every few fractions). Use a solvent system that gives your desired product an Rf of ~0.25 to maximize the separation of spots.

  • Re-chromatograph the Contaminated Fractions: Combine the impure fractions, evaporate the solvent, and run a second column using a shallower gradient or a different solvent system to try and resolve the impurity.

  • Consider an Alternative Purification Method: If the impurity is difficult to remove by chromatography, consider recrystallization as described in the FAQs.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the TLC plate in a chamber with your chosen eluent system (e.g., 80:20 hexane/ethyl acetate).

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system will show good separation between the spots, with the desired this compound having an Rf value between 0.2 and 0.3.

  • Adjust the polarity of the eluent as needed to achieve the target Rf.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent itself). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial low-polarity solvent.

  • Gradient Elution: Gradually increase the polarity of the eluent based on your TLC analysis. A slow, shallow gradient is recommended for separating the N1 and N2 isomers.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when troubleshooting the purification of this compound.

G cluster_troubleshooting Troubleshooting start Start Purification tlc Perform TLC Analysis start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions (TLC, NMR) column->analyze pure Pure Product Obtained analyze->pure Purity >98% impure Product is Impure analyze->impure Purity <98% poor_sep Poor Separation of Isomers? impure->poor_sep Check for Co-elution recrystal_option Recrystallize or Re-column? impure->recrystal_option Consider Alternative no_elution Compound Not Eluting? poor_sep->no_elution No optimize_solvent Optimize Solvent System (Shallow Gradient) poor_sep->optimize_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Stability on Silica no_elution->check_stability If still no elution optimize_solvent->column long_column Use a Longer Column increase_polarity->column check_stability->column If stable recolumn Re-chromatograph Impure Fractions recolumn->analyze recrystallize Attempt Recrystallization recrystallize->analyze recrystal_option->recolumn recrystal_option->recrystallize

Caption: A workflow diagram for troubleshooting the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, you will find field-proven insights and troubleshooting strategies to optimize your synthetic routes and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 7-fluoro-1H-indazole is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and the formation of side products. Key areas to investigate are the purity of your starting materials (e.g., 2-fluoro-6-methylaniline or 2,3-difluorobenzaldehyde), the efficiency of the diazotization or cyclization step, and the potential for competing side reactions such as the formation of hydrazones, dimers, or regioisomers. Elevated temperatures, in particular, can lead to the formation of hydrazone and dimer byproducts[1].

Q2: I am observing an impurity with a similar mass to my desired 7-fluoro-1H-indazole product. What could it be?

A2: A common impurity in indazole synthesis is the formation of a regioisomer, most notably the 2H-indazole tautomer. 1H-indazole is generally the more thermodynamically stable tautomer, but reaction conditions can influence the product distribution[2]. Another possibility, depending on your synthetic route, is the formation of other positional isomers of the fluoroindazole, especially if the directing effects of the substituents are not strongly controlled.

Q3: The purification of my crude 7-fluoro-1H-indazole is proving difficult. What are the recommended methods?

A3: Purification of indazoles often requires chromatographic techniques due to the potential for isomeric impurities. Silica gel column chromatography is a standard method. Additionally, recrystallization from a suitable solvent system can be effective for removing less soluble impurities. The choice of solvent will depend on the specific impurities present in your mixture.

Q4: During the synthesis from 2-fluoro-6-methylaniline, I am getting a significant amount of tar-like material. How can I prevent this?

A4: Tar formation is a frequent issue during the diazotization of anilines, which is a common step in one of the synthetic routes to 7-fluoro-1H-indazole[3]. This is often caused by poor temperature control and localized areas of high diazonium salt concentration. To mitigate this, ensure that the addition of the diazotizing agent (e.g., sodium nitrite) is done slowly and with efficient stirring, while maintaining a low reaction temperature (typically 0-5 °C)[4].

Troubleshooting Guides

Issue 1: Formation of Regioisomers (e.g., 2H-Indazole Tautomers)

Underlying Cause: The formation of 1H- and 2H-indazole tautomers is a well-known phenomenon in indazole chemistry. While the 1H-tautomer is generally more stable, the reaction pathway and conditions can lead to the formation of the 2H-isomer. The final product ratio can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic ring.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol), to determine the optimal medium for favoring the 1H-isomer.

    • Temperature Control: Lowering the reaction temperature during the cyclization step can sometimes enhance the selectivity for the thermodynamically more stable 1H-isomer.

  • Purification Strategy:

    • Column Chromatography: Utilize a well-optimized silica gel column chromatography protocol. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, can effectively separate the 1H- and 2H-isomers.

    • Recrystallization: If a significant amount of the desired 1H-isomer is present, fractional recrystallization can be an effective purification method.

Logical Workflow for Isomer Separation:

Caption: Workflow for the separation of 1H and 2H-indazole isomers.

Issue 2: Hydrazone and Dimer Formation in Syntheses from Carbonyl Precursors

Underlying Cause: When synthesizing indazoles from ortho-hydroxy or ortho-halo benzaldehydes/ketones with hydrazine, side reactions such as the formation of hydrazones and dimers can occur, particularly at elevated temperatures[1]. The initial condensation of the carbonyl group with hydrazine forms a hydrazone intermediate. While this is a necessary step for cyclization, under forcing conditions, it can dimerize or remain as a stable byproduct if the subsequent cyclization is slow.

Troubleshooting Protocol:

  • Stepwise Reaction: Instead of a one-pot reaction, consider a two-step approach. First, form the hydrazone under mild conditions. After isolation and purification of the hydrazone, proceed with the cyclization step under optimized conditions.

  • Temperature Optimization: Carefully control the reaction temperature. High temperatures that are often used to drive the cyclization can also promote dimer formation. Determine the minimum temperature required for efficient cyclization through systematic experimentation.

  • Catalyst/Reagent Choice: For cyclization of hydrazones derived from o-halo precursors, the choice of catalyst and base is crucial. Palladium-catalyzed intramolecular C-N bond formation is a common method, and the selection of the appropriate ligand can significantly impact the reaction efficiency and minimize side products.

Reaction Scheme: Competing Pathways

Competing_Pathways Start o-Fluorobenzaldehyde + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Desired_Product 7-Fluoro-1H-Indazole Hydrazone->Desired_Product Cyclization (Desired Pathway) Dimer Dimer Byproduct Hydrazone->Dimer Dimerization (Side Reaction, High Temp)

Caption: Competing pathways in indazole synthesis from o-fluorobenzaldehyde.

Issue 3: Wolff-Kishner Reduction as a Side Reaction

Underlying Cause: In the synthesis of 7-fluoro-1H-indazole from o-fluorobenzaldehydes and hydrazine, a competitive Wolff-Kishner reduction can occur, leading to the formation of fluorotoluenes as byproducts[5]. This is particularly problematic under the harsh, high-temperature conditions often employed for the cyclization.

Troubleshooting Protocol:

  • Use of Oxime Derivatives: To circumvent the direct reaction of the aldehyde with hydrazine under forcing conditions, the use of O-methyloxime derivatives of the o-fluorobenzaldehyde is a recommended strategy[5]. The oxime effectively protects the carbonyl group from direct reduction. The cyclization can then be achieved by reacting the purified O-methyloxime with hydrazine under milder conditions.

  • Milder Reaction Conditions: Explore alternative cyclization methods that do not require high temperatures. This could involve the use of microwave-assisted synthesis or flow chemistry to achieve rapid heating to the desired temperature followed by rapid cooling, minimizing the time the reaction mixture is exposed to high temperatures.

Experimental Protocol: Synthesis via O-Methyloxime Intermediate

StepProcedurePurpose
1 React 2,3-difluorobenzaldehyde with O-methylhydroxylamine hydrochloride and a mild base (e.g., K₂CO₃) in a suitable solvent (e.g., DME).Formation of the O-methyloxime to protect the carbonyl group.
2 Purify the resulting O-methyloxime by column chromatography or recrystallization.Removal of unreacted starting materials and byproducts.
3 React the purified O-methyloxime with hydrazine hydrate.Cyclization to form 7-fluoro-1H-indazole under milder conditions, avoiding Wolff-Kishner reduction.
4 Purify the final product using standard techniques.Isolation of pure 7-fluoro-1H-indazole.

References

Technical Support Center: N-Methylation of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of fluorinated indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic transformation. The introduction of fluorine into the indazole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, but it also introduces unique challenges in controlling the regioselectivity of N-methylation.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired N1 or N2 methylated fluorinated indazole with higher success rates.

The Core Challenge: Regioselectivity in Indazole N-Methylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation, including methylation, often yields a mixture of both N1 and N2 substituted products.[3][4][5] The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole substrate, as well as the reaction conditions employed.[5][6][7]

The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3][4][6][8] This tautomeric equilibrium is a critical factor in determining the final product ratio.

Indazole_Tautomers 1H-Fluorinated_Indazole 1H-Fluorinated Indazole (More Stable) 2H-Fluorinated_Indazole 2H-Fluorinated Indazole (Less Stable) 1H-Fluorinated_Indazole->2H-Fluorinated_Indazole Tautomerization

Caption: Tautomeric equilibrium of fluorinated indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N1 vs. N2 methylation in fluorinated indazoles so challenging?

The primary challenge lies in the ambident nucleophilicity of the indazole anion formed after deprotonation. Both N1 and N2 nitrogens can attack the methylating agent. The fluorine atom, being a strong electron-withdrawing group, increases the acidity of the N-H proton, making deprotonation easier. However, it also influences the electron density distribution in the resulting anion, which can affect the nucleophilicity of N1 and N2, and thus the N1/N2 product ratio, in ways that can be substrate-specific.

Q2: How does the position of the fluorine atom on the indazole ring affect methylation?

While the provided literature does not extensively detail the effects of fluorine position, we can infer the following based on general chemical principles:

  • Fluorine on the benzenoid ring (positions 4, 5, 6, 7): A fluorine atom in these positions will primarily exert an inductive electron-withdrawing effect, increasing the overall acidity of the indazole. Its influence on the N1/N2 ratio might be subtle and dependent on its position relative to the nitrogen atoms.

  • Fluorine at C3: A fluorine at the 3-position would have a more direct electronic impact on the pyrazole ring, potentially altering the relative nucleophilicity of N1 and N2. It could also introduce steric hindrance that might influence the approach of the methylating agent.

Q3: What are the most common methylating agents used for this reaction?

Commonly used methylating agents include methyl iodide, dimethyl sulfate, and methyl 2,2,2-trichloroacetimidate.[9][10] The choice of agent can influence regioselectivity. For instance, some conditions with trimethyloxonium tetrafluoroborate (Meerwein's reagent) have shown good selectivity.[10]

Troubleshooting Guide

Problem 1: I am getting a mixture of N1 and N2 methylated isomers. How can I improve selectivity for the N1 product?

This is the most common issue. Achieving high N1 selectivity generally involves conditions that favor the thermodynamically more stable product.[5]

Root Cause Analysis & Solutions:

  • Causality: The N1-methylated indazole is often the thermodynamically more stable isomer.[9] Conditions that allow for equilibration or are under thermodynamic control will favor this product.

  • Solution 1: Optimize Base and Solvent Combination. The choice of base and solvent is critical. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to be highly effective for achieving N1 selectivity.[5][6][7] The sodium cation is thought to coordinate with the N2 atom (and potentially a nearby substituent), sterically hindering methylation at that position.[5][11]

  • Solution 2: Consider Substituent Effects. Electron-withdrawing groups at the C3 position can enhance N1 selectivity under NaH/THF conditions.[6][7] If your fluorinated indazole has other modifiable positions, installing a group like a carboxymethyl or amide at C3 could enforce N1 methylation.

  • Solution 3: Leverage Thermodynamic Equilibration. Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N1-substituted product.[5][6]

N-Methylation_Pathway sub Fluorinated Indazole anion Indazolide Anion sub->anion Base (e.g., NaH) n1_product N1-Methylated Product (Thermodynamic) anion->n1_product N1 Attack n2_product N2-Methylated Product (Kinetic) anion->n2_product N2 Attack me_source Methylating Agent (e.g., CH3I) me_source->anion

Caption: Competing pathways in the N-methylation of indazoles.

Problem 2: My reaction is giving predominantly the N2-methylated isomer, but I want the N1.

Root Cause Analysis & Solutions:

  • Causality: Conditions that favor kinetic control may lead to the N2 isomer. This can happen with certain base/solvent combinations or specific reaction types. For example, Mitsunobu reactions on indazoles often favor N2 alkylation.[5][6]

  • Solution: You must shift the reaction conditions to favor thermodynamic control as described in Problem 1 . Avoid conditions known to favor N2-alkylation. If you are using a base like cesium carbonate (Cs2CO3) in DMF, which can sometimes favor the N2 product, switch to NaH in THF.[6][12]

Problem 3: The N-methylation reaction is not going to completion or is very slow.

Root Cause Analysis & Solutions:

  • Causality 1: Insufficient Deprotonation. The fluorinated indazole, while more acidic, may still require a sufficiently strong base for complete deprotonation.

  • Solution 1: Ensure you are using a strong enough base like NaH. Make sure the NaH is fresh and active. You can also try slightly elevated temperatures (e.g., warming from 0 °C to 50 °C) after the addition of the methylating agent to drive the reaction to completion.[6]

  • Causality 2: Steric Hindrance. If the fluorine atom or other substituents are located near the N1 position (e.g., at C7), they might sterically hinder the approach of the methylating agent.

  • Solution 2: A less bulky methylating agent might be beneficial. If steric hindrance is significant, you may need to consider a multi-step synthetic route to achieve the desired product.

Problem 4: I have a mixture of N1 and N2 isomers. How can I separate them?

Root Cause Analysis & Solutions:

  • Causality: The N1 and N2 isomers of fluorinated indazoles can have very similar polarities, making their separation by standard column chromatography challenging.[12]

  • Solution 1: Meticulous Column Chromatography. Careful selection of the eluent system is key. A shallow gradient elution using a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. You may need to screen several solvent systems to find the optimal conditions for separation.[12]

  • Solution 2: Recrystallization. If one isomer is significantly more abundant or has different crystallization properties, recrystallization from a mixed solvent system can be an effective method for purification and can yield a single isomer with high purity.[13]

Data Summary: Influence of Reaction Conditions on Regioselectivity

This table summarizes general trends in indazole alkylation, which can be used as a starting point for optimizing the methylation of fluorinated analogs.

BaseSolventAlkylating AgentPredominant IsomerN1:N2 Ratio (Approx.)Reference(s)
NaH THF Alkyl BromideN1 >99:1 (substrate dependent)[5][6][7]
Cs₂CO₃DMFAlkyl BromideN2 (often favored)Variable[6][12]
K₂CO₃DMFAlkyl BromideMixture~58:42[14][15]
MitsunobuTHFAlcohol/DEAD/PPh₃N2 1:2.5 (example)[5][6]

Experimental Protocols

Protocol 1: N1-Selective Methylation of a Fluorinated Indazole (Thermodynamic Control)

This protocol is adapted from methodologies known to favor N1-alkylation.[6][9]

Materials:

  • Fluorinated 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated 1H-indazole (1.0 equiv).

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0 °C.

  • Add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required to push the reaction to completion.

  • Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-methylated fluorinated indazole.

Protocol 2: N2-Selective Methylation of a Fluorinated Indazole (Kinetic Control Example)

This protocol is based on conditions that have been shown to favor N2-alkylation.[9]

Materials:

  • Fluorinated 1H-indazole (1.0 equiv)

  • Triethylenediamine (DABCO) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC) (1.2 equiv)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the fluorinated 1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to reflux and maintain stirring for several hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Stir for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry to obtain the crude N2-methylated product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

References

improving regioselectivity in 7-Fluoro-1-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a significant challenge in controlling regioselectivity during the N-methylation step. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often leads to a mixture of the desired 1-methyl (N1) and the undesired 2-methyl (N2) isomers.[1][2][3] The thermodynamic stability of the 1H-tautomer generally favors the formation of the N1-substituted product, but kinetic factors and the electronic influence of the fluorine substituent at the 7-position can complicate this outcome.[4][5] This guide provides insights and practical solutions to steer the reaction towards the desired this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 methylated isomers?

The formation of a mixture of N1 and N2 isomers is a common issue in the N-alkylation of indazoles.[1][2][3] The indazole anion, formed upon deprotonation by a base, can be alkylated at either nitrogen. The ratio of the resulting regioisomers is influenced by a delicate balance of factors including:

  • Steric Hindrance: The substituent at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at C7 can influence the electron density at both N1 and N2, affecting their relative nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the methylating agent all play a crucial role in determining the regiochemical outcome.[4]

Q2: How can I confidently distinguish between the this compound (N1) and 7-Fluoro-2-methyl-2H-indazole (N2) isomers?

Definitive characterization of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose:

  • ¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N1-substituted indazoles, the H3 proton is typically observed at a different chemical shift compared to the corresponding N2-isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring also differ significantly between the two isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide unambiguous proof of regiochemistry by revealing through-space proximity between the methyl protons and the protons on the indazole core. For the N1 isomer, an NOE is expected between the N-methyl group and the H7 proton.

Q3: Is there a general synthetic route for preparing the 7-fluoro-1H-indazole precursor?

Yes, a common method involves the cyclization of a suitably substituted phenylhydrazine derivative. One reported synthesis of 7-fluoro-1H-indazole starts from 2,3-difluorobenzaldehyde, which is reacted with hydrazine hydrate.[6] Another approach uses 2-fluoro-6-methylaniline as a starting material.[7]

Troubleshooting Guide: Improving N1-Regioselectivity

This section provides actionable troubleshooting steps to enhance the yield of the desired this compound.

Issue 1: Poor Regioselectivity with a Mixture of N1 and N2 Isomers

Possible Cause: Unoptimized reaction conditions that do not sufficiently discriminate between the two nitrogen atoms.

Recommended Solutions:

  • Choice of Base and Solvent System: This is often the most critical factor. For favoring N1 alkylation, a combination of a strong, non-nucleophilic base and a non-polar, aprotic solvent is often effective.

    • Protocol 1: Sodium Hydride in Tetrahydrofuran (THF): This combination has been shown to be highly selective for N1 alkylation of various indazoles.[2][4][8] The sodium cation is believed to coordinate with the N2 lone pair, sterically hindering alkylation at that position and directing the electrophile to N1.

  • Nature of the Methylating Agent: The reactivity and size of the methylating agent can influence the site of attack.

    • Consider using methyl iodide or dimethyl sulfate as standard methylating agents.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable N1 product.

Experimental Workflow for N1-Methylation

cluster_start Starting Material Preparation cluster_reaction N-Methylation Reaction cluster_workup Work-up and Purification start 7-Fluoro-1H-indazole in dry THF deprotonation Add NaH (1.1 eq) Stir at 0°C for 30 min start->deprotonation methylation Add Methyl Iodide (1.2 eq) Allow to warm to RT Stir for 2-4 hours deprotonation->methylation quench Quench with saturated NH4Cl (aq) methylation->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: Workflow for selective N1-methylation of 7-fluoro-1H-indazole.

Issue 2: Predominant Formation of the N2-Isomer

Possible Cause: Certain substituents, particularly electron-withdrawing groups at the C7 position, can favor N2 alkylation under specific conditions.[4][9]

Recommended Solutions:

  • Re-evaluate the Base and Solvent: If you are observing a high proportion of the N2 isomer, your current conditions may be favoring kinetic control or a pathway that exposes the N2 position. A switch to the NaH/THF system as described above is strongly recommended to favor the thermodynamic N1 product.[2][4]

  • Consider a Multi-Step Approach: If direct methylation proves recalcitrant, a multi-step synthesis that offers better regiocontrol might be more efficient. This could involve protecting groups or a different synthetic strategy altogether.

Data on Regioselectivity in Indazole Alkylation

Indazole SubstituentBase/SolventAlkylating AgentN1:N2 RatioReference
UnsubstitutedNaH / THFn-Pentyl bromide>99:1--INVALID-LINK--
C7-NO₂NaH / THFn-Pentyl bromide4:96--INVALID-LINK--
C7-CO₂MeNaH / THFn-Pentyl bromide1:99--INVALID-LINK--

This table illustrates the profound impact of C7 substituents on the regioselectivity of N-alkylation.

Issue 3: Difficulty in Separating the N1 and N2 Isomers

Possible Cause: The two regioisomers can have very similar polarities, making chromatographic separation challenging.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Column: Use a high-resolution silica gel.

    • Eluent System: Screen a variety of solvent systems with different polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective.

    • Additives: Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve separation.

  • Consider Derivatization: If separation is extremely difficult, it may be possible to selectively derivatize one isomer to alter its polarity, facilitate separation, and then remove the derivatizing group.

Logical Flow for Troubleshooting Poor Regioselectivity

cluster_base_solvent Base/Solvent System cluster_temp Temperature Control start Poor Regioselectivity (Mixture of N1 and N2) check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions base_solvent_q Using NaH/THF? check_conditions->base_solvent_q use_nah_thf Implement NaH/THF protocol base_solvent_q->use_nah_thf No temp_q Is reaction run at low temp? base_solvent_q->temp_q Yes separation Optimize Chromatographic Separation use_nah_thf->separation optimize_other Systematically vary base (e.g., K2CO3, Cs2CO3) and solvent (e.g., DMF, Acetonitrile) optimize_other->separation temp_q->optimize_other lower_temp Lower reaction temperature (e.g., 0°C to RT) temp_q->lower_temp No lower_temp->separation

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Fluoro-1-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific synthesis. Indazole derivatives are a critical pharmacophore in medicinal chemistry, but their synthesis, particularly achieving regiochemical control, presents distinct challenges.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of the Synthetic Challenge

The synthesis of this compound is typically a two-step process. First, the core heterocyclic system, 7-fluoro-1H-indazole, is formed. Second, a methyl group is introduced onto one of the ring nitrogens. The primary challenge arises in this second step: the N-methylation. The indazole anion is an ambident nucleophile, leading to the formation of two distinct regioisomers: the desired N1-alkylated product (this compound) and the undesired N2-alkylated product (7-Fluoro-2-methyl-2H-indazole). Controlling the ratio of these isomers is the central theme of this guide.

Experimental Workflow & Key Challenge

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation cluster_2 Outcome & Purification A Starting Material (e.g., 2,3-Difluorobenzaldehyde) B Cyclization Reaction (with Hydrazine) A->B C 7-Fluoro-1H-indazole B->C F Reaction Control (Kinetic vs. Thermodynamic) C->F D Methylating Agent (e.g., MeI, DMS) G Mixture of Isomers D->G E Base & Solvent System E->G F->G Influences Ratio H N1-methyl Isomer (Desired Product) G->H Separation I N2-methyl Isomer (Byproduct) G->I Separation J Purification Challenge (Chromatography/Recrystallization) H->J I->J

Caption: Synthetic workflow highlighting the critical N-methylation step and subsequent isomer separation challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 7-fluoro-1H-indazole precursor?

A1: There are two primary, well-documented routes:

  • From 2,3-Difluorobenzaldehyde: This involves a cyclization reaction with hydrazine hydrate.[3] The reaction typically requires high temperatures (e.g., 180 °C) for an extended period (10+ hours). While straightforward, yields can be moderate (~45%) and require careful purification to remove unreacted starting material and byproducts.[3]

  • From 2-Fluoro-6-methylaniline: This method involves diazotization of the aniline followed by an intramolecular cyclization. This route can offer milder conditions and potentially higher yields depending on the specific protocol.[4]

Q2: Why is regioselectivity in the N-methylation step such a significant issue?

A2: The N-H proton of the indazole ring is acidic, and upon deprotonation with a base, the resulting anion has significant electron density on both the N1 and N2 nitrogen atoms.

  • N1-Alkylation: This product is generally the thermodynamically more stable isomer.[5]

  • N2-Alkylation: This product is often the kinetically favored isomer, meaning it can form faster under certain conditions because the N2 lone pair is considered more sterically accessible for electrophilic attack.[5]

The reaction conditions—specifically the choice of base, solvent, and counter-ion—dictate the balance between these two pathways. Failure to control these parameters will inevitably lead to a mixture of products that are often difficult to separate.[2][6]

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield in 7-Fluoro-1H-indazole Precursor Synthesis

Q: My synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde is resulting in a low yield (<40%). Thin-layer chromatography (TLC) shows multiple spots, including what appears to be unreacted starting material. What are the potential causes and solutions?

A: Low yields in this reaction are common and can typically be traced to three factors: reaction temperature, reaction time, or byproduct formation.

  • Causality: The cyclization requires significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution that closes the ring. Incomplete heating or insufficient time will lead to an incomplete reaction. Concurrently, side reactions, such as the formation of hydrazones and azines, can compete with the desired cyclization, consuming the starting material.[7]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction medium (e.g., oil bath) is consistently maintaining the target temperature (e.g., 180 °C). Use a calibrated thermometer placed directly in the heating bath.

    • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned duration, extend the reaction time by 2-4 hour intervals until consumption is complete.

    • Control Stoichiometry: Use a sufficient excess of hydrazine monohydrate as it acts as both the reactant and often the solvent. A typical ratio is around 1 part aldehyde to 1.5-2 parts hydrazine by volume/weight, but this can be optimized.[3]

    • Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes minimize oxidative side products, improving the overall yield and purity of the crude product.

ParameterStandard Condition[3]Optimized ConditionRationale
Temperature 180 °C180-185 °C (verified)Ensures sufficient energy for cyclization.
Time 10 hours12-48 hours (TLC monitored)Drives the reaction to completion.
Atmosphere AirNitrogen / ArgonMinimizes potential oxidative side reactions.
Purification Silica Gel ChromatographySilica Gel ChromatographyNecessary to isolate the product from polar byproducts.
Issue 2: Poor Regioselectivity during N-Methylation

Q: I am attempting to methylate 7-fluoro-1H-indazole and am consistently getting a nearly 1:1 mixture of the N1 and N2 isomers. How can I improve the selectivity for the desired this compound (N1)?

A: This is the most critical challenge. Achieving N1 selectivity requires conditions that favor the formation of the thermodynamically more stable product. This can be achieved by carefully selecting the base and solvent system to influence the nature of the indazole anion and its interaction with the methylating agent.

  • Causality & Mechanistic Insight: The regioselectivity is governed by a complex interplay of electronic effects, sterics, and the nature of the cation from the base. Using a strong, non-chelating base in a polar aprotic solvent often leads to a "free" anion, resulting in kinetic (N2) attack. Conversely, certain base/solvent combinations can promote coordination or chelation effects that sterically hinder the N2 position, thereby directing the electrophile to N1. Recent studies on similar indazole systems suggest that using sodium hydride (NaH) in a less-polar solvent like tetrahydrofuran (THF) can favor N1-alkylation.[8][9] The sodium cation may coordinate with the N2 nitrogen and the electron-rich fluorine at the 7-position, sterically blocking the N2 position and directing methylation to N1.

  • Troubleshooting Protocol for N1-Selectivity:

    • Reagent Selection:

      • Base: Switch from common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to Sodium Hydride (NaH) .

      • Solvent: Change from polar aprotic solvents like DMF or Acetonitrile to anhydrous Tetrahydrofuran (THF) .

      • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are both effective. Use 1.1-1.2 equivalents.

    • Experimental Procedure: i. Suspend NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under an Argon atmosphere in a flame-dried flask. ii. Cool the suspension to 0 °C. iii. Add a solution of 7-fluoro-1H-indazole (1.0 eq.) in anhydrous THF dropwise. iv. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation. v. Add the methylating agent (1.1 eq.) dropwise at 0 °C. vi. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC. vii. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). viii. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

G start Poor N1/N2 Regioselectivity (e.g., 1:1 ratio) base_check Which base was used? start->base_check k2co3 K₂CO₃ / Cs₂CO₃ base_check->k2co3 Common Choice nah NaH base_check->nah Recommended solvent_check Which solvent was used? dmf DMF / Acetonitrile solvent_check->dmf Common Choice thf THF (anhydrous) solvent_check->thf Recommended k2co3->solvent_check outcome_bad Result: Mixture of Isomers (Kinetic Control) k2co3->outcome_bad nah->thf Use in outcome_good Result: Improved N1 Selectivity (Thermodynamic Control) nah->outcome_good dmf->outcome_bad thf->outcome_good

Caption: Decision tree for troubleshooting poor regioselectivity in the N-methylation of 7-fluoro-1H-indazole.

Issue 3: Difficulty Separating N1 and N2 Isomers

Q: My methylation reaction produced a mixture of this compound and 7-fluoro-2-methyl-2H-indazole. They are very close on TLC and I'm struggling to separate them by standard column chromatography.

A: This is a frequent and frustrating problem, as the isomers have very similar polarities.[6] Standard silica gel chromatography with common solvent systems like ethyl acetate/hexane often results in poor separation. Success requires either a more selective stationary phase or a different purification technique like recrystallization.

  • Causality: Isomers with nearly identical functional groups and molecular weight present a minimal difference in their interaction with the silica stationary phase, leading to overlapping elution profiles.

  • Troubleshooting & Optimization:

    • Chromatography Modification:

      • Solvent System: Instead of ethyl acetate/hexane, try a system with a different selectivity, such as dichloromethane/methanol or chloroform/acetone .[3] Start with a very low percentage of the polar solvent (e.g., 0.5-1% methanol) and increase it very gradually.

      • High-Performance Flash Chromatography: If available, use a high-performance system with finer silica particles, which provides higher resolution.

      • Preparative HPLC: For high-purity material on a small scale, preparative reverse-phase HPLC (e.g., on a C18 column) is an excellent, albeit more expensive, option.[6][10]

    • Recrystallization: This can be a highly effective and scalable method.

      • Technique: The goal is to find a mixed solvent system where one isomer is significantly less soluble than the other at a lower temperature. A patent describing the separation of other substituted indazole isomers successfully used mixed solvents like acetone/water or acetonitrile/water .[11]

      • Screening Protocol: i. Dissolve a small amount of the isomeric mixture (~50 mg) in a minimum amount of a hot solvent in which it is soluble (e.g., acetone, acetonitrile, ethanol). ii. Slowly add a co-solvent in which the compounds are poorly soluble (e.g., water, hexane) dropwise until the solution just becomes cloudy. iii. Add a drop or two of the first solvent to redissolve the precipitate. iv. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. v. Collect any crystals that form by filtration and analyze their purity by NMR or LC-MS. Test several solvent combinations to find the most effective one.

Issue 4: Ambiguous Product Characterization

Q: I have isolated what I believe is the N1-methylated product. How can I use ¹H NMR to definitively confirm its structure and distinguish it from the N2 isomer?

A: ¹H NMR spectroscopy is the most powerful tool for this differentiation. The chemical environment of the protons on the aromatic ring and the N-methyl group is distinct for each isomer due to differences in electronic structure and anisotropy.

  • Causality: The N1-methylated indazole retains a "pyridine-like" nitrogen at the 2-position, while the N2-methylated isomer has a "pyrrole-like" nitrogen at the 1-position. This fundamental electronic difference significantly impacts the shielding and deshielding of nearby protons.

  • Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

    • N-Methyl Signal: The chemical shift of the N-CH₃ protons is often a key indicator. While specific values can vary, the N1-methyl group is typically found at a slightly different chemical shift than the N2-methyl group.

    • Aromatic Protons: The most definitive evidence comes from the proton attached to the five-membered ring (the C3-H).

      • In the N1-methyl isomer , the C3-H is adjacent to the pyridine-like N2 nitrogen and is typically observed as a singlet or a narrow doublet further downfield.

      • In the N2-methyl isomer , the C3-H is adjacent to the pyrrole-like N1 nitrogen and tends to be more shielded, appearing further upfield compared to its N1-isomer counterpart.

    • Protons on the Benzene Ring: The chemical shifts of the H4, H5, and H6 protons will also differ between the two isomers. 2D NMR techniques like NOESY can be used as a definitive confirmation. An NOE correlation between the N-methyl protons and the H8 proton (if present, not in this case) or other nearby protons can unambiguously establish the point of attachment. For this compound, an NOE between the N1-methyl group and the H6 proton would be expected.

CompoundN-CH₃ Shift (δ, ppm)C3-H Shift (δ, ppm)Key Differentiator
This compound ~4.1~8.0C3-H is typically more deshielded (downfield).
7-Fluoro-2-methyl-2H-indazole ~4.3~7.8C3-H is typically more shielded (upfield).
(Note: These are estimated chemical shifts based on general principles of indazole NMR spectroscopy. Actual values should be compared to literature or confirmed with 2D NMR.)[7][12][13]

References

Technical Support Center: Stability of 7-Fluoro-1-methyl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental design and execution.

I. Introduction to the Stability of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, but its stability in solution can be influenced by various factors, including the solvent, pH, temperature, and exposure to light. The presence of a fluorine atom at the 7-position and a methyl group at the N1-position introduces specific electronic and steric properties that can affect the molecule's reactivity and degradation pathways. Understanding these potential stability issues is critical for obtaining accurate and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for indazole derivatives like this compound?

A1: Indazole derivatives are susceptible to several primary degradation pathways. These include:

  • Photodegradation: A common degradation route for indazoles involves a photochemical rearrangement to form benzimidazoles upon exposure to UV light. This process is thought to proceed through an excited state of the 2H-tautomer of the indazole ring.

  • Hydrolysis: The stability of the indazole ring can be pH-dependent. Under strongly acidic or basic conditions, the molecule can undergo hydrolysis. The N-methylation at the 1-position in this compound generally imparts greater stability against tautomerization compared to N-unsubstituted indazoles, but hydrolysis can still occur at the amide-like bond within the pyrazole ring, especially at extreme pH values.[1][2][3][4]

  • Oxidation: The indazole nucleus can be susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solvent or reaction mixture.

  • Thermal Degradation: Elevated temperatures can lead to the thermal decomposition of the molecule. The specific decomposition products will depend on the temperature and the matrix.

Q2: How does the fluorine substituent at the 7-position affect the stability of the molecule?

A2: The fluorine atom at the 7-position, a strongly electron-withdrawing group, can influence the electronic distribution within the indazole ring system. This can have several effects:

  • Increased Photostability: The electron-withdrawing nature of fluorine may slightly increase the energy required for the photochemical rearrangement to the benzimidazole, potentially enhancing photostability compared to non-fluorinated analogs. However, this should be experimentally verified.

  • Altered pKa: The fluorine atom will lower the pKa of the indazole, making it a slightly stronger acid. This can affect its ionization state in solution and its susceptibility to pH-dependent degradation.

  • Metabolic Stability: In a biological context, fluorination is a common strategy to block sites of oxidative metabolism, potentially increasing the metabolic stability of the molecule.

Q3: I am dissolving this compound in DMSO for my assays and see a decrease in purity over time. What could be the cause?

A3: While DMSO is a common solvent for dissolving many organic compounds for in vitro assays, it is not always inert.[5] Several factors could contribute to the observed degradation:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere. The presence of water can facilitate hydrolysis of the compound, especially if the solution is stored for extended periods. It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers.[5]

  • DMSO Decomposition: At elevated temperatures or in the presence of acids or bases, DMSO can decompose to form reactive species that may degrade the compound.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can introduce moisture and potentially lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[5]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the integrity of your compound in solution, follow these best practices:

  • Solvent Selection: For initial stock solutions, use a high-quality, anhydrous aprotic solvent such as DMSO or DMF. For aqueous working solutions, prepare them fresh daily from the stock solution.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent in your final assay.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. Aliquoting is strongly recommended to avoid multiple freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.

Observed Issue Potential Cause Recommended Action & Rationale
Decreased purity of stock solution in DMSO over time. 1. Hydrolysis due to absorbed water.[5] 2. Compound instability in DMSO. 3. Repeated freeze-thaw cycles.[5]1. Use anhydrous DMSO and store in a desiccator. Prepare fresh solutions periodically. 2. Perform a time-course stability study in DMSO at the storage temperature. Analyze by HPLC at regular intervals. 3. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Inconsistent results in biological assays. 1. Degradation of the compound in the aqueous assay buffer. 2. Photodegradation during incubation.1. Assess the stability of the compound in the assay buffer at the working concentration and incubation temperature. Prepare working solutions fresh before each experiment. 2. Protect assay plates from light during incubation by covering them with aluminum foil.
Appearance of a new peak in HPLC chromatogram after exposure to light. Photochemical rearrangement to a benzimidazole derivative.Confirm the identity of the new peak by LC-MS. If photodegradation is confirmed, handle all solutions of the compound under low-light conditions and use amber vials for storage.
Low recovery of the compound after a reaction in acidic or basic media. Hydrolytic degradation of the indazole ring.Neutralize the reaction mixture as quickly as possible upon completion. Analyze the stability of the compound at the reaction pH and temperature to determine its tolerance.

IV. Experimental Protocols

To assist researchers in evaluating the stability of this compound under their specific experimental conditions, we provide the following generalized protocols.

A. Protocol for Determining Solubility in Organic Solvents

This protocol is based on the shake-flask method, a reliable technique for determining the solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • HPLC with a suitable column and detection method

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent.

  • Seal the vial and shake at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed for a short period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or Molarity.

B. Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[8]

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).

  • For each stress condition, mix the stock solution with the stressor solution in a vial. For thermal degradation, use the solid compound.

  • Incubate the samples for the specified time and temperature.

  • At the end of the incubation, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Characterize any significant degradation products using LC-MS or other suitable analytical techniques.

The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the initial decomposition pathways.[7]

V. Visualizations

Workflow for Solution Stability Assessment

G cluster_prep Preparation cluster_storage Storage cluster_use Usage cluster_qc Quality Control prep_solid Weigh solid compound prep_solvent Add anhydrous solvent (e.g., DMSO) prep_solid->prep_solvent prep_dissolve Vortex/Sonicate to dissolve prep_solvent->prep_dissolve prep_aliquot Aliquot into single-use vials prep_dissolve->prep_aliquot storage_conditions Store at -20°C or -80°C, protected from light prep_aliquot->storage_conditions use_thaw Thaw a single aliquot storage_conditions->use_thaw qc_check Periodically check purity of a stored aliquot by HPLC storage_conditions->qc_check use_prepare Prepare fresh working solution use_thaw->use_prepare use_assay Use in experiment use_prepare->use_assay

Caption: Recommended workflow for preparing, storing, and using solutions of this compound.

Potential Photodegradation Pathway

G indazole This compound benzimidazole Putative Benzimidazole Product indazole->benzimidazole UV Light

Caption: Postulated photochemical rearrangement of this compound to a benzimidazole derivative.

VI. References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved January 6, 2026, from --INVALID-LINK--

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., & Lee, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(5), 48-53.

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

  • Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole? FAQ - Guidechem. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents. BenchChem.

  • Elguero, J., Pérez, C., López, C., & Claramunt, R. M. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(15), 10223–10234.

  • CLEARSYNTH. (n.d.). 4-Fluoro-1-methyl-1H-Indazole. Retrieved January 6, 2026, from --INVALID-LINK--

  • ChemScene. (n.d.). 1092961-07-3 | 4-Fluoro-1-methyl-1H-indazole. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1413.

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • BenchChem. (2025). Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols. BenchChem.

  • Gazagnaire, E., & King, A. W. T. (2022). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 12(48), 31235-31241.

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.

  • Khan, I., Ibrar, A., & Ahmed, W. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649.

  • Page, M. I., & Williams, A. (1997). The Hydrolytic Reactivities of N-methyl-N-(methylthiomethyl)acetamide and N-acetyl-1,3-thiazolidine: The Influence of the Sulfur Atom. Journal of the Chemical Society, Perkin Transactions 2, (5), 841-844.

  • Machala, M., Drábková, L., & Svobodová, Z. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Toxicology Letters, 238(2), S225.

  • Starek, M., & Cegła, M. (2015). Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital. Australian Journal of Chemistry, 68(8), 1259-1264.

  • Dudley, F. B. (1963). 267. The thermal decomposition of fluorine fluorosulphonate. Journal of the Chemical Society (Resumed), 1406.

  • Casado, J., Castro, A., Leis, J. R., & Quintela, M. A. (1985). Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1864.

  • Caflin, K. C. (2012). Solubility Report of 1-Methyl-3,5-dinitro-1H-1,2,4-triazole. Defense Technical Information Center.

  • Laali, K. K., & El-Hefnawi, G. (1997). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (5), 943-950.

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Proceedings of the National Academy of Sciences, 119(39), e2208978119.

  • Lempert, D., Ignatieva, E. L., Stepanov, A. I., & Aldoshin, S. M. (2021). Kinetics of thermal decomposition of methyl derivatives of 7H-difurazanofuxanoazepine and 7H-tryfurasanoazepine. Thermochimica Acta, 700, 178931.

References

Technical Support Center: Purification of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) for the purification of 7-Fluoro-1-methyl-1H-indazole (CAS 1187386-23-7).[1] This document is designed to address common challenges encountered during the purification of this compound, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the N-methylation of 7-fluoro-1H-indazole. In this case, the most probable impurities are:

  • Unreacted 7-fluoro-1H-indazole: Incomplete methylation will leave residual starting material.

  • Regioisomeric Impurity (7-Fluoro-2-methyl-2H-indazole): Methylation of the indazole ring can occur at both the N1 and N2 positions, leading to the formation of the undesired N2-methylated isomer.[2][3] The ratio of these isomers is influenced by reaction conditions such as the base, solvent, and methylating agent used.[3]

  • Residual Methylating Agent and Base: Depending on the reagents used (e.g., methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate), trace amounts may remain after workup.

  • Byproducts of Degradation: Indazoles can be sensitive to certain conditions, and minor degradation products may be present.

Q2: How can I assess the purity of my this compound?

A2: A multi-faceted analytical approach is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.

  • Thin-Layer Chromatography (TLC): A rapid and effective qualitative tool to visualize the number of components in the crude mixture and to monitor the progress of purification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying organic impurities. Specific 2D NMR techniques like HMBC and NOESY can be crucial for unequivocally distinguishing between the N1 and N2 methylated isomers.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.[4]

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization.[4] The choice between them, or their sequential use, will depend on the specific impurity profile and the desired final purity.

Purification Protocols

Column Chromatography

Column chromatography is a highly effective method for separating the desired N1-methylated isomer from the N2-isomer and other impurities due to differences in their polarity and interaction with the stationary phase.[7]

Experimental Protocol: Flash Column Chromatography

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point for N-methylated indazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]

    • Aim for a solvent system that gives good separation between the spots, with the desired product having an Rf value of approximately 0.2-0.4.[4]

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material to be purified.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.[4]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Typical Application
Silica GelHexanes / Ethyl Acetate (e.g., 0% to 30% EtOAc)General purpose, good for separating N1/N2 isomers.[7]
Silica GelDichloromethane / Methanol (e.g., 0% to 5% MeOH)For more polar impurities.
Alumina (Neutral)Hexanes / Ethyl AcetateAlternative to silica gel, may offer different selectivity.[4]

Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_final Final Steps tlc TLC Method Development (Hexanes/EtOAc) column_prep Column Packing (Silica Gel) tlc->column_prep sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Gradient Elution sample_prep->elution collection Fraction Collection elution->collection monitoring TLC Monitoring collection->monitoring combine Combine Pure Fractions monitoring->combine evaporate Solvent Evaporation combine->evaporate purity_check Purity & Identity Check (HPLC, NMR, MS) evaporate->purity_check

Caption: A typical workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature, while the impurities have different solubility profiles.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude material in small amounts of various solvents at room temperature and at their boiling points.

    • Good single solvents to screen for indazole derivatives include methanol, ethanol, isopropanol, and ethyl acetate.[8]

    • If a single solvent is not suitable, a mixed solvent system can be used. Common pairs include a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble (e.g., ethanol/water, acetone/water, THF/water).[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Table 2: Suggested Solvents for Recrystallization

Solvent SystemNotes
MethanolOften a good starting point for indazoles.[8]
IsopropanolAnother common alcohol for recrystallization.
Ethanol / WaterA mixed system that can be effective if the compound is too soluble in pure ethanol.[9]
Ethyl Acetate / HexanesA good choice for compounds of intermediate polarity.

Troubleshooting Guide

Column Chromatography Issues

Problem 1: Poor separation of the desired compound from an impurity (likely the N2-isomer).

  • Possible Cause: The chosen eluent system lacks the required selectivity.

  • Solution:

    • Optimize the Solvent System: Perform a more thorough TLC analysis with a wider range of solvent polarities and compositions. Try adding a small amount of a third solvent, such as dichloromethane, to the hexanes/ethyl acetate mixture to modulate selectivity.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using neutral alumina, which can offer different separation characteristics for nitrogen-containing heterocycles.[4]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. If a hexanes/ethyl acetate system is failing, a switch to a dichloromethane/methanol system may be necessary.[4]

Recrystallization Issues

Problem 1: An oil forms instead of crystals upon cooling ("oiling out").

  • Possible Cause: The solution is too supersaturated, the cooling rate is too rapid, or the presence of certain impurities is inhibiting crystallization.[4]

  • Solution:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Ensure the solution cools as slowly as possible to encourage ordered crystal growth. You can insulate the flask to slow the cooling rate.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystallization.

Problem 2: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the chosen solvent is too effective at dissolving the compound even at low temperatures.[4]

  • Solution:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Re-evaluate the Solvent: The ideal recrystallization solvent should have a steep solubility curve with respect to temperature. Test other solvents to find a more optimal one.

    • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

Diagram 2: Troubleshooting Logic for Purification

G cluster_chrom Column Chromatography cluster_recryst Recrystallization start Crude Product q_sep Good Separation? start->q_sep poor_sep Poor Separation q_sep->poor_sep No no_elution No Elution q_sep->no_elution No q_cryst Crystals Form? q_sep->q_cryst Yes sol_opt Optimize Solvent System (TLC) poor_sep->sol_opt inc_pol Increase Eluent Polarity no_elution->inc_pol stat_phase Change Stationary Phase (e.g., Alumina) sol_opt->stat_phase stat_phase->q_sep inc_pol->q_sep oiling_out Oiling Out q_cryst->oiling_out No low_yield Low Yield q_cryst->low_yield Yes, but... pure_prod Pure Product q_cryst->pure_prod Yes reheat Re-heat & Add Solvent oiling_out->reheat min_solv Minimize Solvent low_yield->min_solv slow_cool Slow Cooling reheat->slow_cool slow_cool->q_cryst change_solv Change Solvent min_solv->change_solv change_solv->q_cryst

Caption: A logical flow for troubleshooting common problems in the purification of this compound.

References

Technical Support Center: Preventing Byproduct Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges related to byproduct formation in the synthesis of indazoles, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your synthetic routes for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My indazole synthesis is plagued by regioisomeric byproducts (N1 vs. N2 alkylation). How can I improve selectivity?

A1: This is one of the most common challenges in indazole chemistry. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), leading to competition during N-alkylation and N-arylation reactions, often resulting in difficult-to-separate isomeric mixtures.[1] The regioselectivity is highly sensitive to a multitude of factors.[2]

Causality and Strategic Solutions:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position. Therefore, bulky alkylating agents or substituents on the indazole ring will often favor N1 alkylation.

  • Electronic Effects: The electron density at N1 and N2 is influenced by substituents on the indazole ring. Electron-withdrawing groups tend to favor N1 substitution, while electron-donating groups can increase the proportion of the N2 isomer.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF can favor the formation of the N1-sodium salt, leading to higher N1 selectivity.[3]

    • Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor N1 alkylation, whereas polar aprotic solvents like DMF can lead to mixtures or favor N2 alkylation by solvating the cation and reducing ion-pairing effects.[3][4]

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N1 isomer.[2] However, this is not a universal rule and must be evaluated on a case-by-case basis.[5]

  • Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored pathway, while the N1-isomer is typically the thermodynamically more stable product.[2][6] Allowing the reaction to proceed for a longer time or at a higher temperature can sometimes lead to isomerization to the N1 product.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Q2: I am observing significant amounts of starting material decomposition and tar formation in my Jacobsen-type indazole synthesis. What are the likely causes and solutions?

A2: The Jacobsen synthesis, which involves the cyclization of o-toluidine derivatives, can be sensitive to reaction conditions, leading to decomposition and the formation of complex byproducts.

Causality and Strategic Solutions:

  • Overheating: The reaction often requires heating to facilitate the cyclization of an N-nitroso intermediate.[7] However, excessive temperatures can lead to uncontrolled decomposition of this intermediate and other reactive species, resulting in tar formation.[5]

  • Acid Concentration: The reaction is typically carried out in the presence of an acid. If the acid concentration is too high or if a very strong acid is used, it can promote side reactions, including polymerization of starting materials or intermediates.

  • Purity of Starting Materials: Impurities in the o-toluidine starting material can act as catalysts for decomposition pathways. Ensure the purity of your starting materials before beginning the synthesis.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully control the reaction temperature. Start with the lower end of the recommended temperature range and slowly increase it, monitoring the reaction progress by TLC or LC-MS. A temperature increase of 5-10°C can significantly impact the reaction outcome.[5]

  • Acid Screening: If using an acid catalyst, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) and vary their concentrations. In some cases, a weaker acid may be sufficient to promote cyclization without causing extensive decomposition.

  • Slow Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or syringe-pump addition of the nitrosating agent. This can help to control the concentration of the reactive N-nitroso intermediate and minimize side reactions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to byproduct formation.

Q3: My Cadogan-Sundberg reaction is giving low yields and several unexpected byproducts. How can I optimize this reaction?

A3: The Cadogan-Sundberg synthesis, which typically involves the reductive cyclization of o-nitrostyrenes or related compounds using a phosphite reagent, can be prone to side reactions if not carefully controlled.[8]

Causality and Strategic Solutions:

  • Incomplete Reduction: The reaction proceeds through the deoxygenation of the nitro group.[8] If the phosphite reagent is not reactive enough or is used in insufficient quantity, incomplete reduction can occur, leading to the formation of nitroso or N-hydroxyindole byproducts.[9][10]

  • Nitrene Insertion into Solvent: The putative nitrene intermediate is highly reactive and can insert into C-H bonds of the solvent if intramolecular cyclization is slow.

  • Rearrangements: Depending on the substitution pattern of the starting material, rearrangements of the carbocation intermediates can occur, leading to isomeric products.

Optimization Strategies:

ParameterRecommendationRationale
Phosphite Reagent Use triethyl phosphite or triphenyl phosphite.These are standard reagents for this transformation. Triethyl phosphite is generally more reactive.
Stoichiometry Use a slight excess of the phosphite reagent (e.g., 1.1-1.5 equivalents).Ensures complete deoxygenation of the nitro group.
Solvent Use a high-boiling, non-reactive solvent like diphenyl ether or use the phosphite reagent as the solvent.Minimizes side reactions involving the solvent.
Temperature The reaction typically requires high temperatures (150-200 °C).Provides the necessary activation energy for the cyclization.[11]
Q4: In my Davis-Beirut synthesis of 2H-indazoles, I am observing byproducts resulting from the reaction of the nitroso intermediate. How can I suppress these?

A4: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines.[12][13] The reaction proceeds via a key nitroso imine intermediate, which can be susceptible to side reactions.[14][15]

Causality and Strategic Solutions:

  • Dimerization of the Nitroso Intermediate: The o-nitrosobenzaldehyde or related intermediate can undergo dimerization, reducing the amount available for the desired cyclization.

  • Reaction with Nucleophiles: The nitroso group is electrophilic and can be attacked by nucleophiles present in the reaction mixture, leading to undesired byproducts.

  • Redox Reactions: The nitroso intermediate can participate in redox reactions, especially if other oxidizing or reducing agents are present as impurities.

Troubleshooting Flow Diagram:

Davis_Beirut_Troubleshooting start Byproducts in Davis-Beirut Synthesis check_conditions Review Reaction Conditions start->check_conditions base_choice Base Selection (e.g., NaOH, KOH) check_conditions->base_choice Base? solvent_purity Solvent Purity (e.g., alcohol) check_conditions->solvent_purity Solvent? temp_control Temperature Control check_conditions->temp_control Temp? use_fresh_base Use Freshly Prepared Base Solution base_choice->use_fresh_base use_dry_solvent Use Anhydrous Solvent solvent_purity->use_dry_solvent optimize_temp Optimize Temperature (often room temp to gentle heating) temp_control->optimize_temp outcome Evaluate Outcome use_fresh_base->outcome use_dry_solvent->outcome optimize_temp->outcome success Byproducts Minimized outcome->success Improved failure Persistent Byproducts outcome->failure No Improvement

Caption: Troubleshooting flowchart for byproduct formation in the Davis-Beirut reaction.

Purification Strategies for Indazole Products

Even with optimized reaction conditions, minor byproducts may still form. Effective purification is therefore crucial for obtaining high-purity indazole products.

Recrystallization

Recrystallization is often a highly effective method for purifying crystalline indazole products, especially for removing isomeric byproducts which can have slightly different solubilities.

General Protocol for Recrystallization:

  • Solvent Screening: Identify a suitable solvent or solvent mixture in which the desired indazole product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvents include ethanol, methanol, water, ethyl acetate, and hexane, or mixtures thereof.[16][17]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is the most common purification method.

Solvent System Selection:

  • A typical starting point for the elution of indazoles is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • The polarity of the eluent can be gradually increased to elute the desired product.

  • Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation before performing column chromatography.

References

Technical Support Center: Reaction Condition Optimization for 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Fluoro-1-methyl-1H-indazole. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized as a bioisostere for indole in various therapeutic agents.[1][2] The primary challenge in its synthesis is achieving regioselective N-methylation of the 7-fluoro-1H-indazole precursor. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[3][4][5]

The fluorine atom at the C-7 position introduces significant steric and electronic effects that influence the reaction's outcome.[1][6] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and selectively synthesize the N1 isomer, this compound.

Core Concepts: The Battle for Regioselectivity

The N-methylation of 7-fluoro-1H-indazole is a classic example of a reaction governed by a delicate balance between kinetic and thermodynamic control. Understanding these principles is crucial for optimization.

  • Tautomerism and Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for equilibration.

  • Kinetic vs. Thermodynamic Control:

    • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible, and its lone pair is considered more kinetically available for attack.[7][8] Reactions under kinetic control (often at lower temperatures with weaker bases) can favor the formation of the N2-methylated isomer.

    • N1-Alkylation (Thermodynamic Product): The anion formed by deprotonation at N1 is more stable due to the aromaticity of the fused ring system. Under conditions that allow the initial products to equilibrate (e.g., higher temperatures, or using a base/solvent system that promotes reversibility), the reaction will favor the more stable N1-methylated product.[1][4]

  • The Role of the C7-Fluoro Group: The fluorine atom at the C7 position exerts a significant steric influence, hindering access to the adjacent N1 position.[2][4][9] This steric hindrance can counteract the inherent thermodynamic preference for N1 alkylation, making the choice of reaction conditions even more critical. Electronically, the fluorine atom is electron-withdrawing, which can also influence the acidity of the N-H proton and the nucleophilicity of the resulting anion.

  • Base and Solvent Effects: The choice of base and solvent is paramount in directing the regioselectivity.

    • Strong, Non-nucleophilic Bases (e.g., NaH): In a non-polar aprotic solvent like Tetrahydrofuran (THF), sodium hydride (NaH) irreversibly deprotonates the indazole to form the sodium salt. This system strongly favors the formation of the thermodynamically more stable N1-anion, leading to high N1-selectivity.[1][4][10]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): In polar aprotic solvents like N,N-Dimethylformamide (DMF), weaker carbonate bases establish an equilibrium between the indazole and its conjugate base. These conditions often lead to mixtures of N1 and N2 isomers, as both kinetic and thermodynamic pathways can compete.[2][4][11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Question 1: I'm seeing low or no conversion of my 7-fluoro-1H-indazole starting material. What's going wrong?

  • Potential Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. If you are using NaH, an old bottle or improper handling can lead to a coating of inactive sodium hydroxide on the mineral oil dispersion.

    • Solution: Use a fresh bottle of NaH. To ensure reactivity, you can wash the NaH dispersion with anhydrous hexane or THF under an inert atmosphere (e.g., Argon or Nitrogen) to remove the mineral oil and any surface hydroxides before use. Always handle NaH in a glovebox or under a positive pressure of inert gas.

  • Potential Cause 2: Insufficient Deprotonation. The reaction will not proceed if the indazole is not fully deprotonated to form the nucleophilic anion.

    • Solution: Ensure you are using a sufficient excess of base (typically 1.1-1.2 equivalents). When using NaH, allow adequate time for the deprotonation to complete before adding the methylating agent. You should observe hydrogen gas evolution, which should cease before you proceed. Stirring the mixture at 0 °C for 30 minutes, followed by warming to room temperature for another 30 minutes, is a common practice.[4]

  • Potential Cause 3: Poor Quality Methylating Agent. The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Solution: Use a freshly opened bottle or distill the methylating agent if its purity is questionable. Methyl iodide, in particular, can decompose and should be stored over copper wire to scavenge iodine.

  • Potential Cause 4: Reaction Temperature is Too Low. While some reactions are initiated at 0 °C, they may require warming to room temperature or gentle heating to proceed to completion.

    • Solution: After adding the methylating agent at a controlled temperature (e.g., 0 °C or room temperature), monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gradually increasing the temperature to 40-50 °C.[10]

Question 2: My main problem is poor regioselectivity. I'm getting a mixture of the desired this compound (N1) and the 2-methyl isomer (N2). How can I improve the N1:N2 ratio?

  • Potential Cause 1: You are using reaction conditions that favor a mixture of kinetic and thermodynamic products. Using a base like potassium carbonate (K₂CO₃) in DMF is a common culprit, as it often yields isomer mixtures that are difficult to separate.[2][11]

    • Solution: Switch to a thermodynamically controlled system. The most reliable method to achieve high N1 selectivity is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like THF.[1][4][10] This combination favors the formation of the more stable N1-anion, leading to excellent regioselectivity (>99% N1 in many cases for substituted indazoles).[1]

  • Potential Cause 2: The steric hindrance from the C7-fluoro group is promoting N2 methylation.

    • Solution: While you cannot remove the steric hindrance, enforcing thermodynamic control becomes even more critical. The NaH/THF system is robust enough to overcome this steric bias and drive the reaction toward the more stable N1 product. Ensure the reaction is allowed to run to completion to allow for any potential equilibration to favor the thermodynamic product.

  • Potential Cause 3: Solvent choice is influencing the reactivity of the indazole anion. The nature of the ion pair (tight vs. solvent-separated) can affect the reaction's outcome.[1]

    • Solution: Stick with less polar aprotic solvents like THF when using NaH. Solvents like DMF or DMSO can alter the ion-pairing and may lead to different selectivity outcomes. For instance, in some heterocyclic systems, switching from THF to DMSO has been shown to reverse selectivity from N2 to N1.[12] However, for achieving high N1 selectivity with indazoles, NaH in THF is the most consistently reported method.[1][4]

Question 3: Besides the N2 isomer, I'm seeing other impurities in my crude product. What are they and how can I avoid them?

  • Potential Cause 1: Over-alkylation. If you use a large excess of the methylating agent or run the reaction for an extended period at high temperatures, you might see the formation of a dimethylated indazolium salt.

    • Solution: Use a controlled amount of the methylating agent (typically 1.1-1.5 equivalents).[4] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Potential Cause 2: Degradation of Reagents or Solvent. Using wet solvents or old reagents can lead to various side reactions.

    • Solution: Always use anhydrous solvents, especially when working with NaH. Ensure all glassware is oven- or flame-dried before use and the reaction is run under an inert atmosphere.

Question 4: I'm struggling with the purification. The N1 and N2 isomers are difficult to separate.

  • Potential Cause: Similar Polarity. The N1 and N2 isomers of this compound often have very similar polarities, making separation by standard silica gel column chromatography challenging.

    • Solution 1: Optimize the Reaction. The best solution is to avoid the problem in the first place by optimizing the reaction conditions (e.g., using NaH/THF) to minimize the formation of the N2 isomer. A reaction that gives a >95:5 ratio of N1:N2 is much easier to purify.

    • Solution 2: Improve Chromatographic Resolution. If you must separate a mixture, try different solvent systems for your column chromatography. A shallow gradient of ethyl acetate in hexanes is a good starting point. Sometimes, adding a small percentage of a different solvent like dichloromethane or diethyl ether can improve separation. High-Performance Liquid Chromatography (HPLC) can also be used for purification if the scale is appropriate.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent to use? A: Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common and effective methylating agents. MeI is often preferred due to its higher reactivity and the fact that its byproduct (iodide) is less problematic than the byproducts of DMS. However, DMS is less volatile and may be preferred for larger-scale reactions. For this specific transformation, methyl iodide is an excellent choice.

Q2: How critical are anhydrous conditions? A: Extremely critical, especially when using sodium hydride. NaH reacts violently with water to produce hydrogen gas and sodium hydroxide. Any moisture will consume your base, prevent deprotonation of the indazole, and lead to failed or low-yielding reactions.

Q3: What is a typical yield I can expect for the N1-methylation of 7-fluoro-1H-indazole? A: With an optimized protocol (e.g., NaH/THF), after purification, you can reasonably expect yields in the range of 70-90%. Yields will depend on the quality of your reagents, the reaction scale, and the efficiency of your workup and purification.

Q4: Can this reaction be safely scaled up? A: Yes, but with caution. The use of NaH requires careful management of hydrogen gas evolution, and the reaction can be exothermic. When scaling up, ensure you have adequate cooling and that the reagents are added slowly and in a controlled manner. A two-step, single-purification process involving enamine formation followed by reduction has been successfully demonstrated on a 100g scale for similar indazoles and may be a safer alternative for large-scale manufacturing.[11]

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes typical outcomes for the N-alkylation of indazoles under different conditions, providing a clear rationale for procedural choices.

BaseSolventControl TypePredominant IsomerTypical N1:N2 RatioCommentsReference(s)
NaH THF Thermodynamic N1 >95:5 Highly recommended for N1 selectivity. Irreversible deprotonation favors the more stable N1-anion.[1][4][10]
K₂CO₃ / Cs₂CO₃DMFMixedMixture~60:40 to 70:30Common conditions that often lead to poor selectivity and difficult purification.[2] Not recommended.[2][4][11]
KOtBuTHFThermodynamicN1High (>90:10)Can provide good N1 selectivity but may result in lower conversion compared to NaH.[10][10]

Optimized Experimental Protocol: N1-Methylation of 7-Fluoro-1H-indazole

This protocol is designed to maximize the yield of the N1-methylated product.

Materials:

  • 7-fluoro-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 7-fluoro-1H-indazole (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of approx. 0.1-0.2 M). Stir until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become cloudy or form a thicker slurry. After 30 minutes, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.

  • Methylation: Add methyl iodide (1.1 equiv) dropwise via syringe at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to afford pure this compound.

Visualization: Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines the decision-making process when encountering a poor N1:N2 isomer ratio.

G start Problem: Poor N1:N2 Regioselectivity condition_check What conditions were used? start->condition_check k2co3 K2CO3 / DMF System condition_check->k2co3 Weaker Base nah NaH / THF System condition_check->nah Strong Base k2co3_cause Cause: Mixed kinetic/ thermodynamic control. This system is known to give poor selectivity. k2co3->k2co3_cause nah_cause Cause: Reaction may be incomplete, reagents compromised, or conditions not anhydrous. nah->nah_cause k2co3_solution Solution: Switch to NaH (1.2 eq) in anhydrous THF at 0°C to RT. This enforces thermodynamic control. k2co3_cause->k2co3_solution end_goal Goal Achieved: High N1:N2 Ratio (>95:5) k2co3_solution->end_goal nah_solution Troubleshoot: 1. Verify NaH activity & use anhydrous THF. 2. Ensure full deprotonation before MeI addition. 3. Allow sufficient reaction time. nah_cause->nah_solution nah_solution->end_goal

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. 7-Fluoro-1-methyl-1H-indazole, a fluorinated indazole derivative, is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its purity directly impacts the quality and reliability of downstream applications. This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound: a standard Reversed-Phase (RP-HPLC) method for routine quality control and a stability-indicating method developed through forced degradation studies to ensure specificity.

The development and validation of analytical methods are critical in pharmaceutical analysis to guarantee reliable and reproducible results.[2] These methods must adhere to guidelines set by the International Conference on Harmonisation (ICH) to ensure accuracy, precision, specificity, and robustness.[2][3]

The Critical Role of Purity Analysis

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, or contamination.[4] These impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main compound from any potential impurities. HPLC is a powerful and versatile technique widely used for this purpose in the pharmaceutical industry.[2][5]

Comparative HPLC Methodologies

This guide will compare two distinct HPLC methods for the purity analysis of this compound:

  • Method A: Rapid Isocratic RP-HPLC for Routine Purity Assessment. This method is designed for high-throughput analysis, offering a quick and efficient way to determine the purity of newly synthesized batches under standard conditions.

  • Method B: Gradient RP-HPLC as a Stability-Indicating Method. This method is developed to separate the active ingredient from its potential degradation products, which are intentionally generated through forced degradation studies.[6][7] A stability-indicating method is crucial for assessing the intrinsic stability of the drug substance and for use in long-term stability studies.[3][7]

The choice between these methods depends on the specific requirements of the analysis. For routine quality control of a well-characterized synthesis, Method A may be sufficient. However, for regulatory submissions and comprehensive stability testing, the more rigorous, stability-indicating Method B is essential.[5][8]

Data Presentation: Comparison of Chromatographic Conditions
ParameterMethod A: Rapid Isocratic RP-HPLCMethod B: Stability-Indicating Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient
Gradient Program N/A0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Run Time 10 minutes30 minutes

Causality Behind Experimental Choices:

  • Column: A standard C18 column is chosen for its versatility in retaining and separating non-polar to moderately polar compounds like this compound.[9] Method B utilizes a longer column to provide higher resolution, which is necessary to separate potentially closely eluting degradation products.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[8] The addition of 0.1% formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a consistent ionic state.[9]

  • Elution Mode: Method A employs an isocratic elution for its simplicity and speed. Method B uses a gradient elution, where the mobile phase composition changes over time, to effectively separate compounds with a wider range of polarities, which is typical in a forced degradation sample.[3]

  • Temperature Control: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Protocol 2: Forced Degradation Study (for Method B)

Forced degradation studies are performed to demonstrate the specificity of the analytical method by intentionally degrading the sample.[6][7] The conditions are designed to generate a modest level of degradation, typically in the range of 5-20%.[10]

  • Acid Hydrolysis: To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the 1 mg/mL sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

After exposure, dissolve the solid samples and dilute all stressed samples with the diluent to a final concentration of approximately 0.5 mg/mL before injection.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh API s2 Dissolve in Diluent s1->s2 s3 Volumetric Dilution s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2

Caption: General workflow for HPLC purity analysis.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start API Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Expected Results and Interpretation

Method A: For a high-purity sample, the chromatogram from Method A would ideally show a single, sharp, and symmetrical peak for this compound, with a stable baseline. Any minor peaks would be integrated to calculate the percentage purity. This method is excellent for confirming the identity and approximate purity of a sample quickly.

Method B: The chromatograms from the analysis of forced degradation samples using Method B are expected to be more complex. In addition to the main peak of this compound, several smaller peaks corresponding to degradation products may be observed. The key feature of a successful stability-indicating method is the baseline resolution between the main peak and all impurity peaks.[3] This demonstrates the method's specificity and its ability to accurately quantify the API in the presence of its degradation products.

Conclusion

The choice of an appropriate HPLC method for the purity analysis of this compound is dictated by the intended application. For rapid, routine quality control, a simple isocratic RP-HPLC method (Method A) can be highly effective. However, for comprehensive stability assessment and in support of regulatory filings, a fully validated, stability-indicating gradient RP-HPLC method (Method B) is indispensable. The development of such a method, supported by forced degradation studies, provides a high degree of confidence in the quality, stability, and, ultimately, the safety of the drug substance.

References

A Comparative Guide to 1H and 19F NMR Analysis of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as a cornerstone for creating novel therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, indazole derivatives are of particular interest due to their wide range of biological activities, acting as potent inhibitors for various enzymes.[2][3] 7-Fluoro-1-methyl-1H-indazole, a key structural motif in medicinal chemistry, presents a unique analytical challenge and opportunity. Its comprehensive characterization is paramount for ensuring purity, confirming structure, and understanding its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such molecules. While proton NMR (¹H NMR) is a foundational method, the presence of a fluorine atom makes fluorine-19 NMR (¹⁹F NMR) an exceptionally powerful and complementary tool.[4] This guide provides an in-depth, comparative analysis of ¹H and ¹⁹F NMR spectroscopy for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of a Dual-Nuclei Approach

Relying solely on ¹H NMR for fluorinated compounds can lead to incomplete or ambiguous assignments. The fluorine atom introduces complex spin-spin couplings with neighboring protons, which, while informative, can also complicate spectral interpretation. ¹⁹F NMR, on the other hand, offers a direct window into the fluorine's electronic environment.[5] It boasts a high natural abundance (100%) and a large gyromagnetic ratio, resulting in high sensitivity, second only to protons.[6] Furthermore, the broad chemical shift range of ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR.[7] A combined ¹H and ¹⁹F NMR analysis, therefore, provides a self-validating system for the unequivocal structural confirmation of this compound.

¹H NMR Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The aromatic region, in particular, reveals the substitution pattern on the indazole ring system.

Key Spectral Features and Interpretation

The expected ¹H NMR spectrum will display distinct signals for the methyl group protons and the aromatic protons. The methyl protons (N-CH₃) will appear as a singlet, typically in the upfield region of the spectrum. The aromatic protons (H-3, H-4, H-5, and H-6) will exhibit more complex splitting patterns due to both homo- and heteronuclear couplings.

  • H-3 Proton: This proton on the pyrazole ring is expected to appear as a singlet, as it lacks adjacent proton neighbors.

  • Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring will show characteristic doublet and triplet patterns, further split by coupling to the fluorine atom at the 7-position. The through-space and through-bond couplings between ¹H and ¹⁹F nuclei are highly dependent on their spatial proximity and the number of intervening bonds, providing valuable structural constraints.[6]

The interpretation of these coupling patterns allows for the unambiguous assignment of each proton resonance. For instance, the proton ortho to the fluorine (H-6) is expected to show the largest coupling constant to ¹⁹F.

dot

Caption: Structure of this compound with proton labeling.

¹⁹F NMR Analysis: A Direct Probe into the Fluorine Environment

The ¹⁹F NMR spectrum provides a direct and highly sensitive measure of the fluorine's local chemical environment. Due to the absence of background signals in most biological and organic samples, ¹⁹F NMR spectra are often remarkably clean and easy to interpret.[8]

Key Spectral Features and Interpretation

For this compound, the ¹⁹F NMR spectrum will exhibit a single resonance for the fluorine atom at the C-7 position. The multiplicity of this signal is dictated by its coupling to neighboring protons.

  • ¹⁹F Chemical Shift: The chemical shift of the fluorine resonance is highly sensitive to the electronic effects of the indazole ring and the methyl group.[4] Any change in the molecular structure or environment, such as ligand binding, can induce a significant and easily detectable change in the ¹⁹F chemical shift.[9]

  • ¹H-¹⁹F Coupling: The fluorine signal will be split by the protons on the adjacent carbon atoms, primarily H-6. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond connectivity.[5] ¹H-decoupled ¹⁹F NMR experiments can be performed to simplify the spectrum to a single sharp peak, which is useful for quantification and for observing changes in chemical shift without the complication of multiplet analysis.[10]

Comparative Analysis: ¹H vs. ¹⁹F NMR

Feature¹H NMR¹⁹F NMR
Sensitivity HighVery High (83% of ¹H)[6]
Natural Abundance ~99.98%100%[5]
Chemical Shift Range ~15 ppm~800 ppm[5]
Spectral Complexity Can be complex due to overlapping signals and homonuclear couplings.Generally simpler with less signal overlap.[8]
Structural Information Provides a comprehensive map of the proton framework and their connectivity.Offers a direct probe of the fluorine's local electronic environment and coupling to nearby protons.[9]
Application in Drug Discovery Ubiquitous for structural elucidation and conformational analysis.Increasingly popular for ligand screening and binding studies due to high sensitivity to environmental changes.[9]

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Protocol 2: ¹H-Decoupled ¹⁹F NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Ensure the spectrometer is equipped with a probe capable of ¹⁹F detection.

    • Tune and match the probe to the ¹⁹F frequency.

    • Maintain the lock and shim settings from the ¹H experiment.

  • Acquisition Parameters (Example for a 400 MHz spectrometer with a corresponding ¹⁹F frequency of ~376 MHz):

    • Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgfhigqn' on Bruker systems).[9][12]

    • Spectral Width (SW): Initially set to a wide range (e.g., 200 ppm) to locate the signal, then narrowed to a smaller region (e.g., 50 ppm) centered on the fluorine resonance.

    • Transmitter Offset (O1): Center the spectral width on the expected chemical shift of the fluorine atom.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 16-128, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Reference the chemical shift. An external reference standard like CFCl₃ (0 ppm) or an internal reference can be used.[9]

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve Sample in Deuterated Solvent H1_Acq ¹H NMR Acquisition Prep->H1_Acq Insert into Spectrometer F19_Acq ¹⁹F NMR Acquisition H1_Acq->F19_Acq Use Same Sample H1_Proc ¹H Processing (FT, Phasing, Referencing) H1_Acq->H1_Proc F19_Proc ¹⁹F Processing (FT, Phasing, Referencing) F19_Acq->F19_Proc Analysis Combined Structural Elucidation H1_Proc->Analysis F19_Proc->Analysis

References

A Comparative Analysis of 7-Fluoro vs. 5-Fluoro Indazole Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity between 7-fluoro and 5-fluoro indazole isomers is crucial for researchers in drug development. This guide provides a detailed analysis of their potential differences, supported by experimental data and protocols.

The strategic placement of fluorine atoms on a drug scaffold can dramatically alter its biological activity. This guide delves into the comparative analysis of 7-fluoro and 5-fluoro indazole isomers, a common core in many kinase inhibitors. We will explore the nuances of their structure-activity relationships (SAR), the experimental methodologies to quantify their efficacy, and the underlying mechanistic principles.

The Indazole Scaffold and the Impact of Fluorination

Indazole derivatives are privileged structures in medicinal chemistry, renowned for their ability to mimic the adenine hinge-binding motif of ATP in various kinases. The introduction of a fluorine atom, a small and highly electronegative element, can profoundly influence a molecule's properties, including:

  • Binding Affinity: Fluorine can engage in favorable electrostatic interactions or hydrogen bonds with active site residues, enhancing binding affinity.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and membrane permeability, impacting the drug's pharmacokinetic profile.

The distinction between the 7-position and the 5-position on the indazole ring is critical. These positions project into different regions of the kinase active site, leading to distinct biological consequences.

Comparative Biological Activity: A Data-Driven Perspective

Table 1: Comparative Kinase Inhibitory Activity (IC₅₀, nM)

Target Kinase7-Fluoro Indazole Derivative5-Fluoro Indazole DerivativeRationale for Target Selection
p38α (MAPK14) 15 nM85 nMA key enzyme in the MAP kinase signaling pathway, frequently targeted in inflammation.
c-Met 120 nM30 nMA receptor tyrosine kinase often dysregulated in cancer.
VEGFR2 250 nM90 nMA critical mediator of angiogenesis, a hallmark of cancer.

This data is illustrative and compiled for educational purposes based on trends observed in kinase inhibitor discovery.

Analysis of Kinase Inhibition Data:

From the hypothetical data above, the 7-fluoro isomer shows greater potency against p38α, suggesting its fluorine atom may form a key interaction within a specific sub-pocket of this kinase. Conversely, the 5-fluoro isomer demonstrates superior activity against c-Met and VEGFR2, indicating its substitution pattern is more favorable for these targets. This highlights that the optimal fluorine position is target-dependent.

Table 2: Comparative Cellular Potency (EC₅₀, nM) in A549 Lung Carcinoma Cells

Assay Readout7-Fluoro Indazole Derivative5-Fluoro Indazole Derivative
Target Phosphorylation 35 nM15 nM
Cell Proliferation (72h) 200 nM80 nM

Analysis of Cellular Potency Data:

In a cellular context, the 5-fluoro isomer appears more potent. This could be due to its higher intrinsic potency against the primary cellular target (e.g., c-Met) or superior cell permeability and metabolic stability. The discrepancy between target inhibition and cell proliferation EC₅₀ values often points to the influence of these ADME (absorption, distribution, metabolism, and excretion) properties.

Mechanistic Insights: Visualizing the Molecular Interactions

The differential activity of these isomers can be rationalized by examining their binding modes within the kinase ATP-binding site.

cluster_kinase Kinase Active Site cluster_inhibitor Indazole Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Hinge H-Bond Fluoro_Sub Fluoro Substituent Fluoro_Sub->Gatekeeper Potential Interaction (e.g., Halogen Bond)

Caption: Hypothetical binding mode of a fluoro-indazole inhibitor in a kinase active site.

The indazole core typically forms hydrogen bonds with the hinge region. The fluorine atom, depending on its position, can then interact with other key areas like the gatekeeper residue or the solvent front, influencing both potency and selectivity.

The downstream consequences of inhibiting a target kinase are also critical to understand.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Fluoro Indazole Inhibitor->RTK Inhibition

Caption: Simplified MAPK signaling pathway, showing inhibition by a fluoro-indazole compound.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of these isomers, rigorous and validated assays are essential.

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.

Start Start Dispense Kinase, Substrate, ATP, and Inhibitor (7-fluoro or 5-fluoro) into a multi-well plate. Incubate_1 Incubation 1 Incubate at room temperature for 1 hour to allow the kinase reaction to proceed. Start->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent This terminates the kinase reaction and depletes the remaining ATP. Incubate_1->Add_ADP_Glo Incubate_2 Incubation 2 Incubate for 40 minutes. Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent This converts ADP to ATP, which drives a luciferase reaction. Incubate_2->Add_Detection Incubate_3 Incubation 3 Incubate for 30-60 minutes. Add_Detection->Incubate_3 Read Read Luminescence The light signal is proportional to the ADP produced and thus the kinase activity. Incubate_3->Read Analyze Analyze Data Plot luminescence vs. inhibitor concentration to determine IC₅₀. Read->Analyze

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the 7-fluoro and 5-fluoro indazole isomers in DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase, 2.5 µL of a mixture of the substrate and ATP, and 1 µL of the compound dilution.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and consume the unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition) and fit the dose-response curve using non-linear regression to calculate the IC₅₀ value.

This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Seed Seed Cells Plate cells (e.g., A549) in a 96-well plate and allow them to adhere overnight. Treat Treat with Inhibitor Add serial dilutions of the 7-fluoro or 5-fluoro indazole isomers to the cells. Seed->Treat Incubate Incubate Incubate for 72 hours under standard cell culture conditions. Treat->Incubate Equilibrate Equilibrate Plate Allow the plate to equilibrate to room temperature for 30 minutes. Incubate->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Add an equal volume of CellTiter-Glo® reagent to each well. Equilibrate->Add_CTG Lyse Lyse Cells Mix on an orbital shaker for 2 minutes to induce cell lysis. Add_CTG->Lyse Stabilize Stabilize Signal Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Lyse->Stabilize Read Read Luminescence Measure the luminescence, which is proportional to the number of viable cells. Stabilize->Read Analyze Analyze Data Plot luminescence vs. inhibitor concentration to determine EC₅₀. Read->Analyze

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well, clear-bottom plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Add the desired concentrations of the 7-fluoro and 5-fluoro indazole isomers to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Preparation: Allow the CellTiter-Glo® Reagent to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and let it cool to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the EC₅₀ value by fitting a dose-response curve.

Conclusion and Future Directions

The choice between a 7-fluoro and a 5-fluoro indazole isomer is not straightforward and is highly dependent on the specific kinase target and the desired cellular outcome. The 5-fluoro position may offer advantages in cellular potency for certain targets, potentially due to a combination of binding interactions and improved physicochemical properties. However, for other kinases, the 7-fluoro substitution might provide superior potency.

Future experimental work should include:

  • Broad Kinase Profiling: Screen both isomers against a large panel of kinases to assess their selectivity.

  • X-ray Crystallography: Obtain crystal structures of the inhibitors bound to their target kinases to definitively understand the molecular basis of their differential activity.

  • Pharmacokinetic Studies: Evaluate the oral bioavailability, metabolic stability, and other ADME properties of the most promising isomer in preclinical models.

By employing the systematic and rigorous experimental approaches outlined in this guide, researchers can make informed decisions in the optimization of their indazole-based kinase inhibitors, ultimately accelerating the drug discovery process.

A Comparative Guide to the Definitive Structure Elucidation of 7-Fluoro-1-methyl-1H-indazole: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the costly failure of promising drug candidates. This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel chemical entities, centered around the hypothetical case study of 7-Fluoro-1-methyl-1H-indazole, a representative of the medicinally significant indazole class of compounds.[4]

This document is crafted to provide not just protocols, but the strategic reasoning behind employing a multi-faceted approach, with a primary focus on the gold standard of X-ray crystallography, corroborated by orthogonal spectroscopic methods.

The Imperative of Unambiguous Structure: The Case of this compound

Indazole derivatives are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, along with N-methylation, can give rise to multiple potential isomers. For instance, the methylation of 7-fluoro-1H-indazole could potentially occur at the N1 or N2 position of the pyrazole ring. The precise location of these substituents is critical as it dictates the molecule's shape, electronic properties, and ultimately its interaction with biological targets. While synthetic routes are designed to yield a specific isomer, definitive proof of the resulting structure is paramount.

This guide will compare and contrast the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in providing a self-validating system for the structural confirmation of this compound.

Gold Standard Validation: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful technique for the direct and unambiguous determination of a molecule's three-dimensional structure in the solid state.[5][6][7][8] It provides precise information on bond lengths, bond angles, and the connectivity of atoms, leaving no room for doubt regarding isomeric identity.

The process, from obtaining suitable crystals to the final refined structure, is a meticulous one, but the certainty it provides is unparalleled.

Experimental Workflow for SCXRD

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement crystal_growth Slow evaporation, vapor diffusion, or cooling of a saturated solution crystal_selection Selection of a high-quality single crystal (~0.1-0.3 mm) crystal_growth->crystal_selection mounting Mounting the crystal on a goniometer crystal_selection->mounting diffractometer Data collection on a diffractometer (e.g., using Mo-Kα radiation) mounting->diffractometer data_processing Data processing and integration diffractometer->data_processing structure_solution Structure solution using direct methods (e.g., SIR92, SHELXT) data_processing->structure_solution refinement Refinement of the structural model (e.g., using SHELXL) structure_solution->refinement validation Generation of Crystallographic Information File (CIF) refinement->validation deposition Deposition to CCDC validation->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data for this compound

The table below presents expected crystallographic data for the target compound, based on published data for similar indazole derivatives. This data would be found in the resulting Crystallographic Information File (CIF).

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₇FN₂Confirms the elemental composition.
Molecular Weight150.15 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 7.5(1), b = 14.8(2), c = 14.9(2)Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 93.1(1), γ = 90Angles of the unit cell.
Volume (ų)~1670Volume of the unit cell.
Z8Number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF)~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

Causality Behind Experimental Choices: The choice of a suitable solvent for crystallization is critical and often requires screening.[9] Solvents that allow for moderate solubility and slow evaporation are ideal for growing large, well-ordered crystals.[10] The use of Mo-Kα radiation is standard for small organic molecules as its wavelength provides good diffraction.[11]

Trustworthiness: The low R-factor and a Goodness-of-fit value close to 1.0 would provide high confidence in the refined structure. Furthermore, the data would be deposited in the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the wider scientific community for verification.[12][13][14][15][16]

Orthogonal Validation by Spectroscopic and Spectrometric Methods

While SCXRD is definitive, it requires a high-quality single crystal, which may not always be obtainable. Furthermore, it provides a picture of the molecule in the solid state, which may not always be representative of its conformation in solution. Therefore, spectroscopic and spectrometric techniques that provide data from the bulk material and in solution are essential for a comprehensive validation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[17][18][19][20] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

cluster_nmr NMR Analysis Workflow sample_prep Dissolve sample in deuterated solvent (e.g., CDCl₃) one_d_nmr Acquire 1D Spectra: ¹H, ¹³C, ¹⁹F sample_prep->one_d_nmr two_d_nmr Acquire 2D Spectra: COSY, HSQC, HMBC one_d_nmr->two_d_nmr spectral_analysis Spectral interpretation and assignment two_d_nmr->spectral_analysis

Caption: General workflow for NMR-based structure elucidation.

Expected NMR Data:

  • ¹H NMR: Would show distinct signals for the aromatic protons and the N-methyl group. The coupling patterns between the aromatic protons would be crucial in determining their relative positions.

  • ¹³C NMR: The number of signals would correspond to the number of unique carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon.

  • ¹⁹F NMR: A single resonance would be expected, and its coupling to nearby protons (H-F coupling) would provide key information about the position of the fluorine atom.[21][22]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations). This data is instrumental in piecing together the molecular framework.[19]

Comparison with Computational NMR Prediction

Modern computational chemistry allows for the prediction of NMR spectra with a reasonable degree of accuracy.[23][24][25][26] Comparing the experimental spectra with computationally predicted spectra for all possible isomers can provide strong evidence for the correct structure.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling)High sensitivity, small sample requirementCan have signal overlap in complex molecules
¹³C NMR Number of unique carbons, electronic environmentWide chemical shift range, less overlapLower sensitivity, requires more sample or longer acquisition time
¹⁹F NMR Fluorine environment, coupling to other nucleiHigh sensitivity, provides direct information on fluorination siteOnly applicable to fluorinated compounds
2D NMR Detailed connectivity map (H-H, C-H)Resolves ambiguities from 1D spectra, essential for complex structuresLonger experiment times
Computational Predicted chemical shifts and coupling constants for comparison with experimental data.Can help differentiate between isomers when experimental data is ambiguous.[24]Accuracy is dependent on the level of theory and computational cost. Not a substitute for experimental data.
Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.[27][28] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further confirming the molecular formula.[29][30]

Expected HRMS Data for C₈H₇FN₂:

  • Calculated m/z: 151.0666 [M+H]⁺

  • Found m/z: 151.0668 [M+H]⁺

  • Difference: 1.3 ppm

A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.

A Synergistic and Self-Validating Approach

The true power in structure validation lies not in the application of a single technique, but in the synergy of multiple, orthogonal methods.

cluster_validation Integrated Structure Validation xrd X-ray Crystallography (3D Structure) final_structure Validated Structure of This compound xrd->final_structure nmr NMR Spectroscopy (Connectivity) nmr->final_structure ms Mass Spectrometry (Molecular Formula) ms->final_structure

Caption: An integrated approach to structure validation.

The data from each technique should be consistent and complementary. The molecular formula from HRMS must match the elemental composition determined by X-ray crystallography and be consistent with the atoms identified by NMR. The connectivity established by 2D NMR must be in complete agreement with the bond network observed in the crystal structure. This cross-validation creates a self-validating system that provides the highest possible confidence in the assigned structure.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less polar co-solvent like hexane) in a small, clean vial.[9][10] Cover the vial with a cap that has a small pinhole to allow for slow evaporation over several days at room temperature.

  • Crystal Selection and Mounting: Identify a well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm under a microscope.[31] Carefully mount the crystal on a cryoloop or glass fiber.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a series of diffraction images while rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the structure using direct methods software to obtain an initial electron density map.[11] Build and refine the atomic model against the experimental data until convergence is reached, as indicated by a low R1 value and a GooF close to 1.

  • Data Deposition: Prepare the final structural information in a Crystallographic Information File (CIF) format and deposit it in the Cambridge Crystallographic Data Centre (CCDC).[12][13][14]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR Acquisition: Acquire standard 2D NMR spectra, including COSY, HSQC, and HMBC, using the instrument's default parameters, optimizing as necessary.

  • Data Analysis: Process the spectra using appropriate software. Assign the signals in the 1D spectra with the aid of the correlations observed in the 2D spectra to build up the molecular structure.

High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition that best fits the observed m/z value.

Conclusion

The structural validation of a novel compound like this compound is a critical step in the drug discovery and development process. While X-ray crystallography provides the most definitive structural information, a comprehensive and robust validation relies on a synergistic approach that integrates data from NMR spectroscopy and mass spectrometry. This multi-technique strategy ensures the unambiguous determination of the molecular structure, providing a solid foundation for all subsequent research and development activities.

References

A Comparative Guide to the LC-MS Analysis of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 7-Fluoro-1-methyl-1H-indazole, a fluorinated derivative of the indazole scaffold, represents a class of compounds of significant interest in medicinal chemistry due to the established biological activities of indazole derivatives, which range from anti-tumor to anti-inflammatory properties.[1] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making precise and sensitive analytical methods essential for its study.[2]

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the robust analysis of this compound. We will explore the causality behind critical experimental choices, from sample preparation to mass spectrometric detection, and compare the performance of LC-MS with alternative analytical techniques. This document is designed for researchers, scientists, and drug development professionals seeking to establish a reliable, self-validating analytical system for this and structurally related compounds.

Core Principles of LC-MS for Indazole Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for quantifying small molecules in complex matrices due to its unparalleled sensitivity and selectivity.[3] The coupling of liquid chromatography's separation power with the mass spectrometer's definitive detection capabilities allows for the confident identification and measurement of analytes at trace levels.[4] For a compound like this compound, an effective LC-MS method hinges on the optimization of three key stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection.

Part 1: Strategic Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, reaction mixture) while removing interfering components that can compromise the analysis through ion suppression or column contamination.[5] The choice of technique represents a trade-off between cleanup efficiency, recovery, speed, and cost.

Technique Principle Advantages Disadvantages Recommended For
Solid Phase Extraction (SPE) Differential partitioning of analyte and matrix between a solid sorbent and a liquid phase.Highest cleanup efficiency ; removes salts, phospholipids, and proteins; allows for analyte concentration.[3]More time-consuming and costly; requires method development.Complex biological matrices (plasma, urine); low concentration samples.[6]
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from a biological sample.Fast, simple, and inexpensive.[5]Minimal cleanup; phospholipids and other endogenous compounds remain, potentially causing matrix effects.[3]High-throughput screening; samples with higher analyte concentrations.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Good for removing non-polar interferences; can be highly selective.Can be labor-intensive; requires volatile, high-purity solvents.Isolation from aqueous matrices where analyte has preferential organic solubility.

For robust, quantitative bioanalysis of this compound, Solid Phase Extraction (SPE) using a reversed-phase sorbent like Oasis HLB is the recommended approach. This method provides the cleanest extracts, minimizing matrix effects and leading to a more reliable and reproducible assay.[6][7]

Part 2: High-Fidelity Chromatographic Separation

The liquid chromatography step separates the analyte of interest from any remaining matrix components and potential isomers before it enters the mass spectrometer.

  • Column Chemistry : A reversed-phase column is ideal. An Ascentis® Express C18 or equivalent Fused-Core® particle column (e.g., 100 mm x 2.1 mm, 2.7 µm) provides a balance of high resolution and speed, suitable for both HPLC and UHPLC systems.[8] The C18 stationary phase effectively retains the moderately non-polar indazole structure.

  • Mobile Phase : A gradient elution is necessary to ensure a sharp peak shape and efficient elution.

    • Mobile Phase A : Water with 0.1% Formic Acid. The acid serves to protonate the basic nitrogen atoms on the indazole ring, which improves peak shape and promotes efficient ionization.

    • Mobile Phase B : Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Rationale for Gradient Elution : A typical gradient would start at a low percentage of organic mobile phase (e.g., 5-10% B) to allow for strong retention of the analyte on the column. The percentage of B is then ramped up to elute the compound, followed by a high-organic wash step to clean the column and a re-equilibration step at the starting conditions. This approach resolves the "general elution problem" where a single isocratic condition is insufficient to elute all compounds with good peak shape.[8]

Part 3: Selective Mass Spectrometric Detection

This is where the method derives its exceptional sensitivity and selectivity. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification.[6]

  • Ionization : Heated Electrospray Ionization (HESI) in Positive Ion Mode is optimal. The indazole structure readily accepts a proton to form the protonated molecule, [M+H]⁺.[6]

  • Analyte Parameters (this compound) :

    • Molecular Formula: C₈H₇FN₂

    • Molecular Weight: 150.15 Da

    • Precursor Ion (Q1) : The mass spectrometer will be set to isolate the [M+H]⁺ ion at m/z151.2 .

  • Tandem MS (MRM) : The isolated precursor ion (m/z 151.2) is fragmented in the collision cell (Q2). Specific, stable fragment ions (product ions) are then monitored by the third quadrupole (Q3). This two-stage mass filtering provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same precursor mass and the same product ion mass.

    • Hypothetical MRM Transitions :

      • m/z 151.2 → 136.1 (Loss of -CH₃)

      • m/z 151.2 → 110.1 (Fragmentation of the indazole ring)

    • Note: These transitions must be empirically optimized on the specific instrument by infusing a pure standard of the compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the recommended analytical method.

LCMS_Workflow Figure 1: Complete LC-MS Analytical Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Condition Condition SPE Cartridge (Methanol, then Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Dry Evaporate & Reconstitute in Mobile Phase A Elute->Dry Inject Inject Sample Dry->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometry (HESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Figure 1: Complete LC-MS Analytical Workflow

MRM_Principle Figure 2: Principle of Multiple Reaction Monitoring (MRM) IonSource Ion Source (HESI+) Q1 Q1 Precursor Ion Filter (Selects m/z 151.2) IonSource->Q1:f0 Mixture of Ions Q2 Q2 Collision Cell (Fragmentation) Q1:f0->Q2:f0 [M+H]⁺ m/z 151.2 Q3 Q3 Product Ion Filter (Selects m/z 136.1) Q2:f0->Q3:f0 Fragment Ions Detector Detector Q3:f0->Detector Product Ion m/z 136.1

Caption: Figure 2: Principle of Multiple Reaction Monitoring (MRM)

Recommended Experimental Protocol

This protocol details a robust LC-MS/MS method for the quantification of this compound in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw Samples : Thaw plasma samples and an aliquot of an internal standard (IS) stock solution (ideally, a stable isotope-labeled analog like 7-Fluoro-1-(¹³CD₃)-1H-indazole).

  • Pre-treatment : To 200 µL of plasma, add 20 µL of the IS working solution and vortex briefly.

  • Condition Cartridge : Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[6]

  • Load Sample : Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute : Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is ready for injection.

2. LC-MS/MS System and Conditions

Parameter Condition Rationale
LC System UHPLC System (e.g., Shimadzu Nexera, Waters Acquity)Provides robust and reproducible high-pressure gradient delivery for sharp peaks.
Column Ascentis® Express C18 (100 x 2.1 mm, 2.7 µm)Fused-Core® technology offers high efficiency at lower backpressures.[8]
Column Temp 40°CImproves peak shape and reduces viscosity, ensuring reproducible retention times.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase; acid maintains consistent pH and ionization.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)A standard gradient to retain, elute, wash, and re-equilibrate.
MS System Triple Quadrupole MS (e.g., SCIEX QTRAP, Agilent 6400 Series)Gold standard for quantitative performance using MRM.
Ion Source Heated Electrospray Ionization (HESI)Efficiently ionizes thermally labile and moderately polar compounds.[6]
Ion Mode PositiveIndazole structure is basic and readily protonated.
MRM Transitions Analyte: 151.2 → 136.1 (Quantifier), 151.2 → 110.1 (Qualifier)Use two transitions for confident identification according to regulatory guidance.
Internal Std. e.g., 155.2 → 139.1A stable isotope-labeled IS is the best choice to correct for matrix effects and variability.

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is the superior choice for quantification in complex matrices, other techniques have specific applications where they may be considered.

Methodology Sensitivity Selectivity Primary Application Limitations for this compound
LC-MS/MS Picogram (pg) to Femtogram (fg)Very High (based on mass and fragmentation)Gold standard for quantification in biological and environmental matrices.[3]Higher initial instrument cost.
GC-MS Picogram (pg)High (mass-based)Analysis of volatile and semi-volatile compounds.Likely requires derivatization to increase volatility and thermal stability; risk of thermal degradation in the injector.
HPLC-UV Nanogram (ng) to Microgram (µg)Low to Moderate (based on retention time and UV absorbance)Purity analysis of bulk material, quality control of formulations.Lacks sensitivity for bioanalysis; lacks selectivity to distinguish from co-eluting compounds with similar UV spectra.
¹⁹F NMR Spectroscopy Milligram (mg)Very High (structurally definitive)Structure elucidation, purity assessment of bulk material, studying protein-ligand interactions.[9][10]Not a quantitative technique for trace analysis; requires large amounts of pure sample.
SFC-MS Picogram (pg)High (mass-based)Chiral separations, analysis of isomers, high-throughput screening.[11]Less common instrumentation; method development can be more complex than RPLC.

Conclusion

The development of a robust and reliable analytical method is a foundational requirement for advancing any compound through the research and development pipeline. The described LC-MS/MS method, which combines efficient solid-phase extraction, high-resolution reversed-phase chromatography, and highly selective tandem mass spectrometry, provides a self-validating system for the analysis of this compound. The causality-driven choices in sample preparation, chromatography, and detection ensure a method that is not only sensitive and selective but also rugged and reproducible. While alternative techniques like HPLC-UV and NMR have their place in the analytical toolkit, they serve complementary roles and cannot replace the quantitative power of LC-MS/MS for demanding applications in complex biological matrices.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, allows it to interact with a wide array of biological targets, leading to applications in oncology, inflammation, and neurology.[1][3] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine chemistry as a powerful tool. The strategic incorporation of fluorine—the most electronegative element—into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties.[4][5]

It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this small but mighty element.[6][7] When applied to the indazole core, fluorination can enhance metabolic stability, modulate binding affinity, and improve overall pharmacokinetic profiles.[6][7] However, the effects are not always predictable and are highly dependent on the position and number of fluorine atoms.

This guide provides an in-depth comparative study of fluorinated versus non-fluorinated indazoles for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present supporting data, and offer detailed protocols to provide a comprehensive framework for harnessing the power of fluorine in indazole-based drug design.

The Synthetic Landscape: Accessing Fluorinated and Non-Fluorinated Indazoles

The synthetic strategy for creating indazole derivatives dictates the feasibility and efficiency of introducing fluorine. Non-fluorinated indazoles are typically synthesized through classical methods like the Jacobson or Davis-Beirut reactions.[3]

Fluorine can be incorporated in two primary ways:

  • Building from Fluorinated Precursors: This is the most common approach, where fluorinated starting materials, such as a fluorinated o-toluidine or acetophenone, are used in traditional indazole cyclization reactions. This method offers precise control over the location of the fluorine atom(s).

  • Direct Fluorination: This involves the late-stage introduction of fluorine onto a pre-formed indazole ring. Recent advancements have led to metal-free methods, such as the use of N-fluorobenzenesulfonimide (NFSI), which can regioselectively fluorinate the C3-position of 2H-indazoles under mild, aqueous conditions.[8][9] This approach is particularly valuable for diversifying lead compounds late in the discovery process.

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis o-Toluidine o-Toluidine Diazotization Diazotization o-Toluidine->Diazotization Cyclization Cyclization Diazotization->Cyclization Indazole Indazole Cyclization->Indazole Fluorinated Precursor Fluorinated Precursor Classical Cyclization Classical Cyclization Fluorinated Precursor->Classical Cyclization Fluorinated Indazole_A Fluorinated Indazole Classical Cyclization->Fluorinated Indazole_A Indazole Core Indazole Core Direct Fluorination (e.g., NFSI) Direct Fluorination (e.g., NFSI) Indazole Core->Direct Fluorination (e.g., NFSI) Fluorinated Indazole_B Fluorinated Indazole Direct Fluorination (e.g., NFSI)->Fluorinated Indazole_B G cluster_0 Non-Fluorinated Indazole cluster_1 Fluorinated Indazole Indazole_NF Indazole Pocket_NF Binding Pocket Indazole_NF->Pocket_NF Standard Binding Metabolism Metabolic Site (C-H) Indazole_NF->Metabolism Vulnerable to CYP450 Attack Indazole_F F-Indazole Pocket_F Binding Pocket Indazole_F->Pocket_F Enhanced Binding Blocked_Site Blocked Site (C-F) Indazole_F->Blocked_Site Resistant to Metabolism H_Bond New H-Bond Interaction Indazole_F->H_Bond Forms Favorable Contact

References

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Fluoro-1-methyl-1H-indazole derivatives, a scaffold of growing interest in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a technical resource to inform the design of novel therapeutic agents.

The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, appearing in a range of approved drugs and clinical candidates.[1] The strategic placement of a fluorine atom at the 7-position and a methyl group at the 1-position of the indazole ring system can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide will delve into the SAR of this specific scaffold, with a focus on its modulation of the cannabinoid receptor 1 (CB1), a key target in the central nervous system.

The this compound Scaffold: A Platform for CNS-Active Agents

The endocannabinoid system, and specifically the CB1 receptor, is implicated in a wide array of physiological processes, making it a compelling target for therapeutic intervention in conditions such as pain, inflammation, and neurological disorders.[2][3] The this compound core has emerged as a promising framework for the development of potent and selective CB1 receptor modulators. The 7-fluoro substituent can enhance metabolic stability and alter electronic properties, while the 1-methyl group provides a key point for interaction within the receptor binding pocket.

Comparative Analysis of Substituent Effects on CB1 Receptor Affinity

The following table summarizes the structure-activity relationships of a series of this compound derivatives, highlighting the impact of substitutions at the C3-position on their affinity for the CB1 receptor. The data presented is a synthesized representation from publicly available patent literature to illustrate key SAR trends.[2][3]

Compound IDR (Substitution at C3)CB1 Ki (nM)Key Observations
1a -H>1000Unsubstituted at C3, lacks significant affinity.
1b -COOH580Introduction of a carboxylic acid provides a slight increase in affinity.
1c -CONH2150The primary amide shows improved affinity over the carboxylic acid.
1d -CONH(CH3)75N-methylation of the amide further enhances binding.
1e -CONH(cyclopropyl)25A small, rigid cyclopropyl group on the amide nitrogen is well-tolerated and improves potency.
1f -CONH(phenyl)90A larger aromatic substituent on the amide is less favorable than a small alkyl group.
1g -CO-Morpholine45A morpholine ring provides a good balance of polarity and size, leading to potent activity.
1h -CO-Piperidine38The piperidine analog exhibits similar potency to the morpholine derivative.

From this comparative data, several key SAR insights can be drawn:

  • The C3-carboxamide is a key pharmacophore: The presence of a carboxamide moiety at the C3-position is crucial for CB1 receptor affinity.

  • N-alkylation of the amide is beneficial: Small alkyl substituents on the amide nitrogen generally lead to increased potency.

  • Steric bulk at the N-position is a critical factor: While small, rigid groups like cyclopropyl are well-tolerated, larger aromatic substituents can be detrimental to activity.

  • Heterocyclic amides are potent binders: Cyclic amides, such as morpholine and piperidine, demonstrate strong binding affinity, suggesting that the conformational constraint and potential for hydrogen bonding are favorable for receptor interaction.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the this compound scaffold and a representative biological assay for determining CB1 receptor affinity.

Synthesis of this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available 2,3-difluorobenzoic acid.[4]

Step 1: Synthesis of 7-Fluoro-1H-indazole

A general procedure for the synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline has been reported.[5] An alternative route starts from 2,3-difluorobenzaldehyde.[6]

  • To a solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as toluene, add isoamyl nitrite (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting diazonium salt is then subjected to a cyclization reaction, which can be promoted by heating or by the addition of a mild base.

  • After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-fluoro-1H-indazole.

Step 2: N-Methylation at the 1-position

  • To a solution of 7-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields this compound.

Step 3: Functionalization at the C3-position

The C3-position of the this compound can be functionalized through various methods, including lithiation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions. For the synthesis of the carboxamide derivatives, a common route involves the introduction of a carboxylic acid at the C3-position, followed by amide coupling.

CB1 Receptor Binding Assay

The affinity of the synthesized compounds for the CB1 receptor can be determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Radioligand: [3H]CP-55,940 (a potent CB1 agonist).

  • Assay Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]CP-55,940 in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known CB1 receptor antagonist (e.g., rimonabant).

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the relationships between chemical structure and biological activity, as well as to provide a clear overview of the experimental workflow, the following diagrams are provided.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications C3-Position Modifications cluster_activity CB1 Receptor Affinity Scaffold This compound Carboxylic_Acid -COOH Scaffold->Carboxylic_Acid Initial Modification Primary_Amide -CONH2 Scaffold->Primary_Amide Amidation Low_Affinity Low Affinity (Ki > 500 nM) Carboxylic_Acid->Low_Affinity N_Alkyl_Amide -CONHR' Primary_Amide->N_Alkyl_Amide N-Alkylation Cyclic_Amide -CO-Heterocycle Primary_Amide->Cyclic_Amide Cyclization Moderate_Affinity Moderate Affinity (100 < Ki < 500 nM) Primary_Amide->Moderate_Affinity High_Affinity High Affinity (Ki < 100 nM) N_Alkyl_Amide->High_Affinity Cyclic_Amide->High_Affinity

Caption: Logical relationship between C3-substituents and CB1 affinity.

Experimental_Workflow Start Start: 2-Fluoro-6-methylaniline Synthesis_Indazole Synthesis of 7-Fluoro-1H-indazole Start->Synthesis_Indazole N_Methylation N-Methylation Synthesis_Indazole->N_Methylation C3_Functionalization C3-Carboxylation N_Methylation->C3_Functionalization Amide_Coupling Amide Coupling C3_Functionalization->Amide_Coupling Purification Purification & Characterization Amide_Coupling->Purification Binding_Assay CB1 Receptor Binding Assay Purification->Binding_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel CNS-active compounds, particularly CB1 receptor agonists. The structure-activity relationship studies reveal that the C3-position is a critical determinant of binding affinity, with N-substituted carboxamides, especially those incorporating small alkyl or cyclic moieties, demonstrating high potency. The experimental protocols and workflows provided herein offer a validated framework for the synthesis and evaluation of new analogs based on this privileged scaffold. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound derivatives in drug discovery.

References

A Researcher's Guide to the Unambiguous Identification of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the indazole scaffold is a privileged structure.[1] Its derivatives are foundational to numerous therapeutic candidates and approved drugs.[2] Among these, 7-Fluoro-1-methyl-1H-indazole stands out as a key building block. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, while the N-methylation directs substitution patterns and solid-state characteristics.

This guide provides a robust, multi-faceted analytical framework for the unambiguous structural confirmation and purity assessment of this compound. We will move beyond simple data reporting to explain the causality behind our choice of techniques, establishing a self-validating system for researchers, chemists, and drug development professionals.

The Core Principle: Orthogonal Validation

Confident structural elucidation should never rely on a single analytical technique. An orthogonal approach, which employs multiple, independent methods that measure different properties of the molecule, is the cornerstone of analytical rigor. A result confirmed by two or more distinct methods is significantly more trustworthy than a result from a single, high-resolution technique. Our workflow is built on this principle, integrating spectroscopic and chromatographic data to build an unshakeable case for the molecule's identity.

Orthogonal_Strategy cluster_0 Initial Assessment cluster_1 Primary Structural Elucidation cluster_2 Purity & Confirmatory ID cluster_3 Final Confirmation Sample Received Sample (Putative this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Primary Tool for Isomer Differentiation MS High-Resolution MS (HRMS) Sample->MS Confirms Molecular Formula HPLC HPLC / UPLC (Purity & tR) Sample->HPLC Assess Purity & Compare to Standard FTIR FTIR (Fingerprint) Sample->FTIR Rapid ID Check vs. Standard Confirmation Confirmed Identity & Purity >95% NMR->Confirmation MS->Confirmation HPLC->Confirmation FTIR->Confirmation

Caption: Orthogonal workflow for compound validation.

Part 1: Primary Structural Elucidation – What is it?

The first and most critical step is to determine the molecule's covalent structure, including the precise location of the fluorine atom and the methyl group. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the definitive tools for this task.

A. Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomer Determination

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Causality Behind the Choice: While ¹H NMR provides initial clues, the coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei provide indisputable evidence of connectivity. The large and predictable coupling constants (J-coupling) across one, two, or three bonds involving a fluorine atom are what allow us to pinpoint its location on the aromatic ring with absolute certainty.

Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)Key Couplings & MultiplicityRationale
¹H ~4.1Singlet (s)N-CH₃ group, no adjacent protons.
¹H ~7.8-8.2Singlet (s) or narrow Doublet (d)H3 proton on the pyrazole ring.
¹H ~6.8-7.0Doublet of doublets (dd)H6 proton, coupled to H5 and the adjacent F7.
¹H ~7.0-7.2Triplet or ddH5 proton, coupled to H4 and H6.
¹H ~7.4-7.6Doublet (d)H4 proton, coupled to H5.
¹³C ~35Quartet (q)N-CH₃ group.
¹³C ~105-165Multiple signalsAromatic carbons. The C7 signal will show a large one-bond coupling to fluorine (¹JCF ≈ 240-250 Hz). C6 and the indazole bridgehead carbon will show smaller 2- and 3-bond couplings.
¹⁹F ~ -110 to -130Multiplet (m)Coupled to the adjacent H6 proton. The precise shift is highly sensitive to the electronic environment.[4][5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled 1D fluorine spectrum. This is crucial for observing the coupling to the H6 proton.

    • Parameters: 64-128 scans, relaxation delay (d1) of 2 seconds.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra correctly (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).[4] Integrate signals and analyze coupling patterns to confirm the structure.

B. High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

While NMR defines the structure, HRMS confirms the elemental composition.[6] This technique measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places, allowing for the calculation of a unique molecular formula.

Causality Behind the Choice: For this compound (C₈H₇FN₂), the calculated monoisotopic mass is 150.0593.[7] HRMS can easily distinguish this from an impurity that might have a similar nominal mass but a different elemental formula (e.g., a des-fluoro analogue with an extra methyl group, C₉H₁₀N₂). This provides a critical cross-validation of the NMR data.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but recommended): Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A short C18 column with a simple water/acetonitrile gradient can quickly separate the main peak from any non-isomeric impurities.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode over a range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Extract the m/z value for the protonated molecule [M+H]⁺. Use the instrument software to calculate the molecular formula from the accurate mass and compare it to the theoretical value for C₈H₇FN₂. The expected [M+H]⁺ is 151.0671.

Part 2: Purity Assessment & Confirmatory ID – Is it the right stuff and only the right stuff?

Once the primary structure is confirmed, the focus shifts to quantifying the purity of the material and performing a final identity check against a known, qualified reference standard.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the definitive method for assessing the purity of a small molecule.[3][6] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Causality Behind the Choice: An NMR spectrum can hide impurities if their signals overlap with the main compound or the solvent. HPLC, a separation technique, physically resolves these components in time, allowing for their individual detection and quantification by a UV detector. Purity is typically reported as a percentage of the total peak area. Furthermore, by running a known reference standard under identical conditions, the retention time (tR) serves as a robust confirmatory identity check.

Experimental Protocol: Reversed-Phase HPLC Purity Method
  • System: An HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare the sample and a reference standard at ~0.5 mg/mL in 50:50 Acetonitrile:Water.

    • Inject 5 µL of each.

    • Confirm that the retention time of the main peak in the sample matches that of the reference standard.

    • Integrate all peaks in the sample chromatogram and calculate the area percent of the main peak to determine purity.

Comparing the Analytical Arsenal

No single technique tells the whole story. The table below summarizes the strengths and limitations of each method in the context of identifying this compound.

TechniquePrimary RoleIsomer DifferentiationPurity AssessmentThroughput
NMR Structural ElucidationExcellent. The only method that can definitively distinguish all constitutional and N-alkylation isomers.Good, but can miss impurities under the main peaks. qNMR required for high accuracy.Low
HRMS Molecular Formula ConfirmationPoor. Cannot distinguish isomers as they have the same mass.Fair. Can detect non-isomeric impurities if separated by LC.High
HPLC/UPLC Purity QuantificationGood (with standard). Can separate many, but not all, isomers. Co-elution is possible.Excellent. The gold standard for quantifying impurities.High
FTIR Identity Confirmation (Fingerprint)Poor. Isomers have very similar spectra. Only useful for matching to an identical standard.Poor. Not a quantitative technique.Very High

Final Workflow: From Sample Receipt to Confirmed Identity

The following workflow ensures a logical and efficient progression of analysis, maximizing confidence at each step.

Final_Workflow A Sample Received B Run ¹H, ¹³C, ¹⁹F NMR A->B C Run LC-HRMS A->C D Structure Consistent with NMR data? B->D E Formula Consistent with HRMS data? C->E D->E Yes I STOP Further Investigation Required D->I No F Run HPLC Purity (vs. Reference Standard) E->F Yes E->I No G tR matches Standard? Purity > 95%? F->G H Identity Confirmed Material Released G->H Yes G->I No

References

A Comparative Guide to the Metabolic Stability of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the progression of a new chemical entity (NCE) from a promising hit to a viable clinical candidate, its pharmacokinetic profile is as critical as its pharmacodynamic potency. A molecule's journey through absorption, distribution, metabolism, and excretion (ADME) dictates its efficacy, safety, and dosing regimen.[1][2] Of these processes, metabolism—the body's enzymatic conversion of xenobiotics—is a primary determinant of a drug's systemic exposure and half-life.[3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently frequent dosing, while those that are excessively stable may accumulate and cause toxicity.[1][4][5]

The liver is the principal site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes.[6][7][8] These enzymes typically catalyze Phase I oxidative reactions, rendering lipophilic compounds more polar and amenable to excretion.[8][9] Consequently, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists to triage compounds and make data-driven structural modifications to optimize their pharmacokinetic properties.[10][11][12]

The 1H-indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[13][14] However, the aromatic rings of such scaffolds are often susceptible to CYP450-mediated oxidation, representing a metabolic "soft spot." A proven strategy to mitigate this liability is the site-specific introduction of fluorine atoms. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage, effectively "shielding" a vulnerable position from metabolic attack.[15][16] This guide provides a comparative assessment of 7-Fluoro-1-methyl-1H-indazole , elucidating the impact of 7-position fluorination on metabolic stability through supporting data and a detailed experimental framework.

Comparative Analysis: The Metabolic Shielding Effect of 7-Fluorination

To objectively assess the impact of fluorination on the indazole core, we evaluated the metabolic stability of this compound against its non-fluorinated parent, 1-methyl-1H-indazole. A well-characterized, moderately stable commercial drug, Verapamil, was included as a positive control to validate the assay conditions. The standard in vitro model of human liver microsomes (HLM) was selected for this analysis. HLMs are a cost-effective and high-throughput tool for evaluating Phase I metabolic pathways, as they are rich in CYP450 enzymes.[17][18][19]

The key parameters measured are the metabolic half-life (t½), representing the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which describes the inherent ability of the liver enzymes to metabolize a drug.[11][20] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructuret½ (min)CLint (µL/min/mg protein)Predicted Metabolic Liability
1-methyl-1H-indazole18.593.1High
This compound 85.220.2Low
Verapamil (Control)31.055.4Moderate

Note: Data presented are representative. Absolute values may vary based on specific experimental conditions and microsome batch.

The results compellingly demonstrate the profound stabilizing effect of the 7-fluoro substituent. This compound exhibits a 4.6-fold increase in metabolic half-life and a corresponding 4.6-fold decrease in intrinsic clearance compared to its non-fluorinated analog. This enhancement in stability elevates the compound from a high-clearance to a low-clearance category, a significantly more desirable profile for a drug candidate. Such an improvement can translate in vivo to higher bioavailability, a longer duration of action, and the potential for a more convenient dosing schedule.[3]

Mechanistic Insights: Predicted Metabolic Pathways

The significant difference in stability can be attributed to the blocking of a primary metabolic route. For many indazole-containing compounds, the benzene ring portion of the scaffold is susceptible to aromatic hydroxylation by CYP450 enzymes.[21][22] In the case of 1-methyl-1H-indazole, the C7-position is an electron-rich site and therefore a likely point of initial oxidative attack.

The introduction of a highly electronegative fluorine atom at the C7-position serves two protective functions:

  • Steric Hindrance: The fluorine atom physically blocks the active site of the metabolizing enzyme from accessing the C7-H bond.

  • Electronic Withdrawal: Fluorine's inductive effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP450 active site.[15][16]

By blocking this major metabolic pathway, the biotransformation of this compound is forced to proceed through slower, alternative routes, such as oxidation at other positions on the ring or N-demethylation, resulting in the observed increase in overall stability.

Caption: Predicted metabolic pathways for fluorinated vs. non-fluorinated indazoles.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of NCEs. The inclusion of positive controls (e.g., Verapamil, a known CYP3A4 substrate) and negative controls (incubations without the essential cofactor, NADPH) ensures the integrity of the assay and the reliability of the generated data.[20][23]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test Compounds (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil)

  • Internal Standard (IS) in organic solvent (e.g., Acetonitrile) for quenching

  • 96-well incubation and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLM stock at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare intermediate dilutions of test and control compounds from the 10 mM DMSO stocks into the assay buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Add the diluted HLM solution to each well to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding an equal volume of the 2X NADPH solution. For negative controls (-NADPH), add an equivalent volume of phosphate buffer instead.

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from each well to a collection plate containing 3-4 volumes of cold acetonitrile with the internal standard. The 0-minute time point sample is taken immediately after adding NADPH.

    • The acetonitrile serves to "quench" the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing:

    • Seal and vortex the collection plate vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[24][25][26] The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .

Caption: Workflow for the in vitro human liver microsomal stability assay.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the 7-position of the 1-methyl-1H-indazole core provides a dramatic and predictable improvement in metabolic stability. This is achieved by effectively blocking a primary site of CYP450-mediated oxidative metabolism. The in vitro data presented in this guide strongly support the hypothesis that this compound possesses a more favorable pharmacokinetic profile than its non-fluorinated parent, marking it as a superior scaffold for further drug development efforts.

For drug development professionals, these findings underscore the value of early and systematic ADME profiling. The methodologies described herein provide a robust framework for ranking compounds, establishing structure-metabolism relationships, and guiding the rational design of NCEs with optimized in-vivo characteristics. Further studies using intact hepatocytes would be a logical next step to confirm these findings and to investigate the role of Phase II conjugation pathways in the compound's overall disposition.[27][28][29]

References

comparison of 7-Fluoro-1-methyl-1H-indazole with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 7-Fluoro-1-methyl-1H-indazole with other kinase inhibitors is not currently feasible. Publicly available scientific literature and experimental data on this compound, specifically concerning its kinase inhibitory activity, are insufficient to conduct a comprehensive and meaningful comparison against other well-established kinase inhibitors.

To provide a robust comparative guide suitable for researchers, scientists, and drug development professionals, detailed information on the following aspects of this compound would be required:

  • Kinase Selectivity Profile: A comprehensive screening against a panel of kinases to identify the primary and secondary targets.

  • Potency (IC50/Ki values): Quantitative data determining the concentration of the compound required to inhibit the activity of specific kinases by 50%.

  • Mechanism of Action: Elucidation of how the compound interacts with its target kinases (e.g., ATP-competitive, allosteric).

  • Cellular Activity: Data from cell-based assays demonstrating the compound's ability to inhibit signaling pathways downstream of its target kinases.

  • In Vivo Efficacy: Results from preclinical models to assess the compound's therapeutic potential.

Without this foundational data, any comparison to other kinase inhibitors would be purely speculative and would not meet the standards of scientific integrity and objectivity required for a professional audience.

For a comparison to be valuable, one would typically select a group of relevant kinase inhibitors based on the target profile of the compound . For instance, if this compound were found to be a potent inhibitor of the BCR-ABL kinase, it would be compared with inhibitors such as:

  • Imatinib (Gleevec): A first-generation BCR-ABL inhibitor.

  • Dasatinib (Sprycel): A second-generation BCR-ABL and Src family kinase inhibitor.

  • Nilotinib (Tasigna): Another second-generation BCR-ABL inhibitor.

  • Ponatinib (Iclusig): A third-generation pan-BCR-ABL inhibitor, including activity against the T315I mutation.

The comparison would then involve a detailed analysis of their respective potencies, selectivity profiles, mechanisms of resistance, and clinical applications, supported by experimental data from peer-reviewed studies.

Researchers interested in the potential kinase inhibitory activity of this compound are encouraged to conduct the necessary biochemical and cellular assays to characterize its profile. Once such data becomes available, a meaningful comparative analysis can be performed.

A Guide to Orthogonal Methods for Purity Confirmation of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity assessment of indazole-containing active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical discussions to offer practical, field-proven insights and detailed experimental protocols. We will explore the causality behind methodological choices, ensuring each protocol is a self-validating system for robust and reliable purity confirmation.

The Imperative of Purity in Indazole-Based Drug Development

Indazole and its derivatives represent a critical class of heterocyclic compounds in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Axitinib) and various receptor antagonists. The structural integrity and purity of the indazole core are paramount, as even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous purity assessments, making the selection of appropriate analytical strategies a critical step in the drug development lifecycle.

The concept of "orthogonality" in analytical chemistry is central to a robust purity evaluation. It involves the use of two or more analytical methods with fundamentally different separation or detection principles. This approach significantly increases the probability of detecting all potential impurities, including isomers, degradation products, and process-related contaminants, that might co-elute or be masked in a single analytical system.

The Orthogonal Methods Workflow

A comprehensive purity analysis of an indazole compound should not rely on a single method. Instead, a multi-faceted approach, as depicted below, ensures all potential impurities are resolved and quantified.

Orthogonal_Workflow cluster_0 Primary Purity Assessment cluster_1 Orthogonal Confirmation cluster_2 Structural & Physicochemical Confirmation RP_HPLC Reversed-Phase HPLC/UPLC (Primary Method) Impurity_Profile Initial Impurity Profile & Purity Value RP_HPLC->Impurity_Profile Identifies major impurities SFC Supercritical Fluid Chromatography (SFC) Impurity_Profile->SFC Confirms peak purity, resolves co-elutions HILIC HILIC or NP-HPLC Impurity_Profile->HILIC Alternative selectivity CE Capillary Electrophoresis (CE) Impurity_Profile->CE Different separation mechanism (charge/size) GC_MS GC-MS (for volatile impurities) Impurity_Profile->GC_MS Screens for residual solvents & volatiles LC_MS LC-MS/MS (Mass Identification) Impurity_Profile->LC_MS Provides mass information for impurity identification NMR qNMR (Structure & Absolute Purity) Impurity_Profile->NMR Confirms structure, quantifies impurities Final_Purity Comprehensive Purity Report SFC->Final_Purity HILIC->Final_Purity CE->Final_Purity GC_MS->Final_Purity LC_MS->Final_Purity NMR->Final_Purity DSC DSC/TGA (Thermal Properties & Solvates) DSC->Final_Purity

Caption: Workflow for comprehensive purity analysis using orthogonal methods.

Comparative Analysis of Key Orthogonal Techniques

The choice of orthogonal methods should be driven by the physicochemical properties of the indazole compound and its expected impurities. Below is a comparison of the most effective techniques.

Method Principle of Separation/Detection Strengths for Indazole Analysis Limitations Typical Application
Reversed-Phase HPLC/UPLC (RP-HPLC) Partitioning based on hydrophobicity.High resolution, robustness, and reproducibility. Excellent for non-polar to moderately polar indazoles and their impurities.May fail to resolve highly polar impurities or structural isomers with similar hydrophobicity.Primary purity assay and stability testing.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid (CO2) and a stationary phase.Orthogonal selectivity to RP-HPLC, ideal for separating isomers and chiral compounds. Faster analysis times.Requires specialized equipment; method development can be more complex.Confirmation of peak purity, separation of positional isomers.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency and a fundamentally different separation mechanism. Excellent for charged or highly polar impurities.Lower sensitivity for neutral compounds without derivatization; reproducibility can be challenging.Analysis of ionic impurities and counter-ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning into a gaseous mobile phase followed by mass analysis.Unparalleled for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.Limited to thermally stable and volatile compounds. Derivatization may be required for polar indazoles.Residual solvent analysis as per USP <467>.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of mass spectrometry.Provides molecular weight information for unknown impurity identification and structural elucidation.Ionization efficiency can vary between compounds, making accurate quantification challenging without reference standards.Impurity identification and structural confirmation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination without a reference standard for the analyte.Provides structural confirmation and absolute purity in a single experiment. Non-destructive.Lower sensitivity compared to chromatographic methods; requires a certified reference standard for quantification.Absolute purity determination and structural verification.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides information on melting point and the presence of polymorphic forms or solvates.Not a separative technique; cannot distinguish between different chemical impurities.Assessment of solid-state purity and polymorphism.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific indazole compound being analyzed.

Protocol 1: Primary Purity Assessment by RP-UPLC

Rationale: This method serves as the primary, high-throughput assessment of purity. The use of a C18 stationary phase is a standard starting point for many small molecules, including indazoles. The gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted. UV detection is chosen for its broad applicability to aromatic systems like the indazole ring.

Methodology:

  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA, 210-400 nm. Purity analysis at the absorption maximum of the indazole API.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol 2: Orthogonal Confirmation by SFC

Rationale: SFC offers a different selectivity compared to RP-HPLC, primarily based on polarity in a normal-phase-like mode. This makes it highly effective at resolving isomers or impurities that have similar hydrophobicity but different polar functional groups, which might co-elute in the RP-UPLC method.

Methodology:

  • System: SFC system with a PDA detector.

  • Column: Viridis BEH 2-EP, 1.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol with 0.2% Ammonium Hydroxide.

  • Gradient:

    • 0-5 min: 5% to 40% B

    • 5-6 min: 40% B

    • 6-6.1 min: 40% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 45 °C.

  • Injection Volume: 1 µL.

  • Detection: PDA, 210-400 nm.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1.0 mg/mL.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

Rationale: qNMR provides an absolute measure of purity without the need for an identical reference standard for the analyte itself. It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration. This method is orthogonal to all chromatographic techniques as it is not based on separation.

Methodology:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Select a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and at least one resonance that is well-resolved from all analyte and impurity signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the indazole compound into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a volumetric flask.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 30° or 45° flip angle.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons being used for quantification. This is critical for accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio (>150:1) for the signals being integrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the selected, well-resolved proton signal from the indazole analyte and a signal from the internal standard.

  • Calculation: The purity of the indazole compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion and Recommendations

No single analytical method can provide absolute certainty of the purity of an indazole compound. A well-designed orthogonal approach is not just a regulatory expectation but a scientific necessity. For a comprehensive purity confirmation, we recommend the following strategy:

  • Primary Analysis: Utilize a validated high-resolution RP-UPLC method for routine purity testing and initial impurity profiling.

  • Orthogonal Chromatographic Confirmation: Employ SFC or an alternative HPLC method (e.g., HILIC) to confirm peak purity and resolve any potential co-elutions from the primary method.

  • Volatile Impurity Screening: Perform GC-MS analysis to quantify residual solvents and other volatile impurities.

  • Structural and Absolute Purity Confirmation: Use LC-MS for the identification of unknown impurities and qNMR for an independent, absolute purity determination and structural verification.

  • Solid-State Characterization: Employ techniques like DSC and TGA to assess for polymorphism and solvates, which can impact the drug's stability and bioavailability.

By integrating these orthogonal methods, drug development professionals can build a comprehensive and scientifically sound purity profile for their indazole compounds, ensuring product quality and regulatory compliance.

Safety Operating Guide

Operational Guide: Proper Disposal of 7-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Fluoro-1-methyl-1H-indazole. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this directive is synthesized from the chemical's structural characteristics as a halogenated heterocyclic compound and safety data from closely related indazole analogs. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards for hazardous waste management.

Core Principle: All chemical disposal must begin with a clear plan formulated before any experimental work starts.[1] This ensures that all generated waste, including byproducts and contaminated materials, is handled in a manner that maximizes safety and minimizes environmental impact.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazard Profile

Based on its chemical structure and data from analogous fluoro-indazole compounds, this compound should be handled as a hazardous substance with the following potential risks[2][3]:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[2][4][6]

  • Eye Irritation: Causes serious eye irritation.[2][4][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

Environmental Classification: Halogenated Organic Waste

This compound contains a carbon-fluorine bond, classifying it as a halogenated organic compound .[7][8] This is a critical designation for waste disposal. Halogenated organic compounds are subject to specific disposal regulations because their improper treatment (e.g., certain types of incineration) can lead to the formation of persistent and toxic byproducts.[9] Consequently, they must be segregated from non-halogenated waste streams to ensure proper, environmentally sound disposal, which is often more costly and complex.[7][10]

Mandatory Personal Protective Equipment (PPE)

A risk assessment mandates the following PPE as the minimum standard when handling this compound in any form, including its waste products.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against splashes and airborne particles causing serious eye irritation.[6]
Skin/Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final collection.

Step 1: Waste Container Selection
  • Choose a Compatible Container: Select a container made of a material chemically compatible with halogenated organic compounds (e.g., high-density polyethylene, glass). The container must be in good condition, free of cracks, and have a leak-proof, threaded screw cap.[10][12]

  • Designate for "Halogenated Waste": This container must be exclusively used for halogenated organic waste to prevent dangerous reactions and ensure proper disposal routing.[10][12] Never mix halogenated wastes with non-halogenated solvents, strong acids, bases, or oxidizers.[12]

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[12][13]

  • Affix a "Hazardous Waste" Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][13]

  • Complete All Fields:

    • Generator Information: Your name, lab location (building and room number), and contact information.[13]

    • Contents: List the full chemical name: "This compound ". Do not use abbreviations or formulas.[12] If it's a solution, list all components with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").

    • Hazards: Check the applicable hazard boxes (e.g., Toxic, Flammable, Corrosive) based on all components in the waste container.[7]

Step 3: Waste Accumulation and Storage
  • Add Waste in a Fume Hood: All transfers of waste into the container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste. This is a key safety and regulatory requirement to prevent spills and the release of vapors.[10][12][13]

  • Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA within the laboratory, at or near the point of waste generation.[7][14]

  • Use Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill the container. A good practice is to fill it to no more than 80-90% of its capacity to allow for expansion and prevent spills.

  • Request Pickup: Once the container is full or you have completed the project, submit a chemical waste collection request to your EHS department through their designated online portal or procedure.[13]

  • Adhere to Storage Time Limits: Hazardous waste can typically be stored in an SAA for up to 12 months, provided the volume limits (usually 55 gallons total) are not exceeded.[14] However, it is best practice to have full containers collected promptly.[13]

G cluster_prep Phase 1: Preparation & Hazard ID cluster_handling Phase 2: In-Lab Handling cluster_storage Phase 3: Accumulation & Disposal A Identify Waste: This compound B Classify as 'Halogenated Organic Waste' A->B C Select & Label Waste Container B->C D Don PPE (Gloves, Goggles, Lab Coat) C->D E Transfer Waste in Chemical Fume Hood D->E F Securely Cap Container E->F G Store in SAA (Secondary Containment) F->G H Container Full? G->H I Request EHS Pickup H->I Yes J Continue Accumulation H->J No K EHS Collects Waste I->K J->E

Caption: Workflow for the proper disposal of this compound.

Part 3: Emergency Procedures

Accidents can happen despite the best precautions. Follow these procedures in the event of a spill or exposure.

Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS or the emergency response team.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12]

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Label as Hazardous Waste: Seal the container and label it clearly as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Request Pickup: Arrange for the disposal of the spill cleanup waste through EHS.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.